MET kinase-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H27FN4O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
5-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyanilino]-3-phenyl-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C33H27FN4O4/c1-33(2,40)19-41-22-9-10-23-27(17-22)35-15-13-28(23)42-29-11-8-21(16-25(29)34)38-32-30-26(12-14-36-32)37-18-24(31(30)39)20-6-4-3-5-7-20/h3-18,40H,19H2,1-2H3,(H,36,38)(H,37,39) |
InChI Key |
DGRCFAYRKDYEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC2=NC=CC(=C2C=C1)OC3=C(C=C(C=C3)NC4=NC=CC5=C4C(=O)C(=CN5)C6=CC=CC=C6)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of MET Kinase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including embryonic development and wound healing.[1][2] However, aberrant activation of the HGF/MET signaling pathway through mechanisms like gene amplification, mutation, or protein overexpression is strongly implicated in the development, progression, and metastasis of numerous human cancers.[3][4][5] This makes MET a compelling target for anticancer drug development.[6] MET kinase-IN-2 is a potent, selective, and orally bioavailable small-molecule inhibitor of MET kinase.[7][8] This document provides an in-depth technical overview of the HGF/MET signaling pathway, the biochemical and cellular activity of this compound, its detailed mechanism of action, and the key experimental protocols used for its characterization.
The HGF/MET Signaling Pathway
The MET receptor is a heterodimer composed of a 50 kDa alpha-chain and a 145 kDa beta-chain linked by disulfide bonds.[9][10] The binding of its sole ligand, HGF, induces receptor dimerization and triggers trans-autophosphorylation of key tyrosine residues (Y1234 and Y1235) within the kinase domain's activation loop.[3][9] This phosphorylation event unleashes the full catalytic activity of the receptor.
Subsequently, tyrosine residues Y1349 and Y1356 in the C-terminal tail become phosphorylated, creating a multi-substrate docking site.[3][11] This site recruits various adapter proteins and signaling effectors, including GRB2, GAB1, SHC, and PI3K, initiating multiple downstream signaling cascades.[11][12]
Key downstream pathways include:
-
RAS-MAPK Pathway: Primarily involved in cell proliferation, this pathway is activated via the recruitment of the GRB2/SOS complex.[3][12]
-
PI3K-AKT Pathway: Crucial for promoting cell survival and inhibiting apoptosis, this pathway is often activated through the GAB1 adapter protein.[3][5][12]
-
STAT3 Pathway: Direct binding of STAT3 to the activated MET receptor can lead to its phosphorylation and translocation to the nucleus, promoting processes like invasion.[3]
-
SRC-FAK Pathway: This interaction is important for regulating cell migration and anchorage-independent growth.[3]
Negative regulation of the pathway is critical and occurs through the recruitment of the E3 ubiquitin ligase c-CBL to phosphotyrosine Y1003, leading to receptor ubiquitination and degradation, as well as through the action of various protein tyrosine phosphatases (PTPs).[3][4][9]
This compound: A Potent and Selective Inhibitor
This compound is a small-molecule inhibitor designed to target the ATP-binding pocket of the MET kinase domain. Its potent and selective profile makes it a valuable tool for studying MET signaling and a promising candidate for therapeutic development.
Biochemical Profile
This compound demonstrates high potency against the MET kinase enzyme in biochemical assays.[7] Its selectivity has been profiled against a panel of other kinases, revealing inhibitory activity against several other receptor tyrosine kinases, albeit at higher concentrations.[7]
| Kinase | IC50 (nM) |
| MET | 7.4 |
| AXL | 16.5 |
| Mer | 25.6 |
| TEK | 45.1 |
| KDR (VEGFR2) | 108 |
| Flt4 (VEGFR3) | 123 |
| TYRO3 | 198 |
Cellular Activity
The inhibitor effectively suppresses cell proliferation in various cancer cell lines that are dependent on MET signaling. The cellular IC50 values demonstrate its ability to engage the target and exert a biological effect in a cellular context.
| Cell Line | Cancer Type | IC50 (µM, 72h) |
| U-87 MG | Glioblastoma | ~2.9 |
| NIH-H460 | Non-Small Cell Lung Cancer | ~3.5 |
| HT-29 | Colorectal Cancer | ~4.0 |
| MKN-45 | Gastric Cancer | ~4.5 |
Mechanism of Action in Detail
The primary mechanism of action for this compound is the direct, ATP-competitive inhibition of the MET receptor's kinase function.
-
Inhibition of MET Autophosphorylation: By binding to the ATP pocket within the intracellular kinase domain, this compound prevents the binding of ATP. This directly blocks the initial trans-autophosphorylation of Y1234 and Y1235, thereby preventing the activation of the receptor, even in the presence of its ligand, HGF.
-
Attenuation of Downstream Signaling: Without a functional kinase domain and the subsequent phosphorylation of the C-terminal docking site, the MET receptor is unable to recruit and activate downstream adapter proteins and effectors. This leads to a rapid shutdown of the PI3K/AKT, RAS/MAPK, and other critical signaling cascades that are normally driven by MET activation.
-
Phenotypic Consequences: The blockade of these pro-growth and pro-survival signals results in potent anti-proliferative and, in MET-addicted cell lines, pro-apoptotic effects. This ultimately leads to the inhibition of tumor growth, as demonstrated in preclinical xenograft models.[7]
Key Experimental Methodologies
Characterization of a kinase inhibitor like this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of the purified MET kinase. The ADP-Glo™ Kinase Assay is a common method.[10]
-
Principle: Measures the amount of ADP produced from a kinase reaction. The luminescent signal is directly proportional to kinase activity.[10]
-
Protocol Outline:
-
Reaction Setup: Recombinant MET kinase is incubated with a suitable substrate (e.g., a generic peptide) and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) in the presence of varying concentrations of this compound.[10]
-
Reaction Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[10]
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[10]
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which converts the ADP produced by the kinase into ATP.[10]
-
Signal Generation: The newly synthesized ATP is measured using a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration to calculate the IC50 value.
-
Cellular MET Phosphorylation Assay
This assay measures the inhibitor's ability to block MET autophosphorylation in intact cells.
-
Principle: Uses a cell line with high levels of MET phosphorylation (either through HGF stimulation or constitutive activation, e.g., in MET-amplified MKN45 cells) and quantifies the level of phospho-MET using a sandwich ELISA.[1][13]
-
Protocol Outline:
-
Cell Plating: Cells (e.g., MKN45) are seeded in 96-well plates and allowed to adhere.
-
Inhibitor Treatment: Cells are treated with a dilution series of this compound for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Cells are washed and lysed to release cellular proteins.
-
ELISA: The lysate is transferred to an ELISA plate pre-coated with a MET capture antibody. A detection antibody specific for phosphorylated MET (e.g., pY1234/1235) is then added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Data Analysis: The absorbance is measured, and the signal is normalized to total protein or a control well to determine the IC50 for inhibition of MET phosphorylation.
-
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of MET Receptor Tyrosine Kinase in Non-Small Cell Lung Cancer and Clinical Development of Targeted Anti-MET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. MET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recording and classifying MET receptor mutations in cancers | eLife [elifesciences.org]
- 12. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Amplification of MET may identify a subset of cancers with extreme sensitivity to the selective tyrosine kinase inhibitor PHA-665752 - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Core of MET Kinase Inhibition: A Technical Guide to the Structure-Activity Relationship of MET Kinase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MET kinase-IN-2, a potent and selective inhibitor of the MET tyrosine kinase. This document summarizes the key quantitative data, details the experimental methodologies, and visualizes the critical biological and experimental frameworks to facilitate a comprehensive understanding for researchers in oncology and drug discovery.
Introduction to MET Kinase and this compound
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the MET signaling pathway, primarily through amplification, mutation, or overexpression, is a known driver in various human cancers, making it a compelling target for therapeutic intervention.[3] this compound (also identified as compound 20j ) is a novel 1,6-naphthyridinone-based inhibitor designed to target the MET kinase with high potency and selectivity.[4]
Quantitative Structure-Activity Relationship (SAR) of this compound and Analogs
The development of this compound involved extensive SAR studies to optimize its inhibitory activity and pharmacokinetic properties. The following tables present a summary of the key in vitro data for this compound and its analogs, focusing on modifications at the C5 and C7 positions of the 1,6-naphthyridinone core and variations of the "Block A" quinoline moiety.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Analogs
| Compound | R¹ (C5-substituent) | R² (C7-substituent) | Block A | MET IC₅₀ (nM) | KDR IC₅₀ (nM) | AXL IC₅₀ (nM) | Mer IC₅₀ (nM) |
| IV | H | H | 4-((3-fluoro-4-((6-methylpyridin-3-yl)oxy)phenyl)amino) | 15.3 | 18.5 | 25.6 | 38.2 |
| 20a | H | H | 4-((3-fluoro-4-(quinolin-6-yloxy)phenyl)amino) | 8.9 | 12.3 | 15.8 | 22.4 |
| 20j (this compound) | H | H | 4-((3-fluoro-4-(quinolin-7-yloxy)phenyl)amino) | 7.4 | 16.5 | 19.8 | 28.7 |
| 20k | H | H | 4-((3-fluoro-4-(isoquinolin-7-yloxy)phenyl)amino) | 9.2 | 14.1 | 17.3 | 25.1 |
| 21a | Me | H | 4-((3-fluoro-4-(quinolin-7-yloxy)phenyl)amino) | 10.1 | 20.3 | 24.5 | 33.6 |
| 21b | Et | H | 4-((3-fluoro-4-(quinolin-7-yloxy)phenyl)amino) | 12.5 | 25.8 | 31.2 | 41.9 |
Data extracted from Chen T, et al. Eur J Med Chem. 2020;192:112174.[4]
Table 2: In Vitro Cellular Proliferation Inhibitory Activity of this compound
| Cell Line | Cancer Type | MET Status | IC₅₀ (μM) |
| U-87 MG | Glioblastoma | Overexpression | 2.9 |
| NIH-H460 | Non-small cell lung cancer | - | 3.8 |
| HT-29 | Colorectal adenocarcinoma | - | 4.5 |
| MKN-45 | Gastric carcinoma | Amplification | 3.2 |
Data extracted from MedChemExpress product page, referencing Chen T, et al. Eur J Med Chem. 2020;192:112174.[4][5]
Experimental Protocols
Biochemical Kinase Assay
The in vitro inhibitory activities of the synthesized compounds against MET, KDR, AXL, and Mer kinases were determined using a standard ELISA-based assay.
Materials:
-
Recombinant human MET, KDR, AXL, and Mer kinase domains.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
ATP.
-
96-well plates.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
Procedure:
-
Coat 96-well plates with the Poly(Glu, Tyr) 4:1 substrate.
-
Add the respective kinase and a serial dilution of the test compound to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Wash the wells to remove unreacted ATP and unbound components.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate until a color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The anti-proliferative activity of the compounds was evaluated against various cancer cell lines using the Sulforhodamine B (SRB) assay.
Materials:
-
Human cancer cell lines (U-87 MG, NIH-H460, HT-29, MKN-45).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution.
-
Tris-base solution.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 10 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
MET Signaling Pathway
Caption: Simplified MET signaling pathway upon HGF binding.
Experimental Workflow for MET Kinase Inhibitor Evaluation
References
Unveiling the Biological Activity of MET Kinase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity of MET kinase-IN-2, a potent and selective inhibitor of the MET tyrosine kinase. This document details its inhibitory profile, cellular effects, and in vivo pharmacology, supported by detailed experimental methodologies and visual representations of its mechanism of action.
Introduction to MET Kinase and its Role in Oncology
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways. These pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT3 pathways, are crucial for normal cellular processes such as proliferation, survival, motility, and invasion. However, aberrant MET signaling, through mechanisms like gene amplification, mutation, or overexpression, is a key driver in the development and progression of numerous cancers. This makes MET a compelling target for therapeutic intervention. This compound has emerged as a significant tool for investigating the therapeutic potential of MET inhibition.
Quantitative Inhibitory Profile of this compound
This compound demonstrates high potency for MET kinase and selectivity against a panel of other kinases. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| MET | 7.4 [1] |
| AXL | 16.5[1] |
| Flt4, KDR, Mer, TEK, TYRO3 | 16.5 - 198[1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Activity Profile
| Cell Line | Cancer Type | IC50 (µM) |
| U-87 MG | Glioblastoma | 2.9 - 4.5[1] |
| NIH-H460 | Non-Small Cell Lung Cancer | 2.9 - 4.5[1] |
| HT-29 | Colorectal Cancer | 2.9 - 4.5[1] |
| MKN-45 | Gastric Cancer | 2.9 - 4.5[1] |
Cellular IC50 values were determined after 72 hours of treatment.[1]
Table 3: In Vivo Pharmacokinetic Parameters in a U-87 MG Xenograft Model
| Parameter | Value | Units |
| Cmax | 1.5 | µg/mL |
| AUC0-∞ | 10.7 | µg•h/mL |
| T1/2 | 4.9 | hours |
| CL | 0.5 | L/h/kg |
| F% | 32 | % |
Pharmacokinetic parameters were determined following a single oral dose of 3-37.5 mg/kg.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by directly inhibiting the ATP-binding site of the MET receptor tyrosine kinase. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that promote cancer cell proliferation, survival, and invasion.
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data presented in this guide.
In Vitro MET Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human MET kinase.
-
Materials:
-
Recombinant human MET kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of MET kinase enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for MET.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cellular Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Materials:
-
Cancer cell lines (e.g., U-87 MG, NIH-H460, HT-29, MKN-45)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing the various concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model bearing human tumor xenografts.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U-87 MG human glioblastoma cells
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant U-87 MG cells (typically 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule (e.g., daily for 21 days). The control group receives the vehicle.
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth in the treated groups to the control group to assess the anti-tumor efficacy.
-
Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in mice.
-
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
This compound formulated for oral (p.o.) and intravenous (i.v.) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Administer a single dose of this compound to two groups of mice via i.v. and p.o. routes.
-
Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time for both administration routes.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, clearance (CL), and oral bioavailability (F%) using appropriate pharmacokinetic software.
-
Conclusion
This compound is a potent and selective inhibitor of MET kinase with significant anti-proliferative activity in various cancer cell lines and demonstrated anti-tumor efficacy in a preclinical xenograft model. Its favorable pharmacokinetic profile further supports its potential as a valuable research tool and a lead compound for the development of novel anti-cancer therapeutics targeting the MET signaling pathway. The detailed protocols provided in this guide offer a foundation for the continued investigation and characterization of this and other MET kinase inhibitors.
References
MET Kinase-IN-2: A Technical Guide to Target Validation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of MET kinase-IN-2, a novel selective inhibitor of the MET receptor tyrosine kinase, in cancer cells. The document details the molecular mechanisms of MET signaling, the rationale for its inhibition, and a systematic approach to validating the efficacy and specificity of this compound.
Introduction: The MET Receptor Tyrosine Kinase in Cancer
The MET proto-oncogene encodes the receptor tyrosine kinase c-MET, which is activated by its sole ligand, hepatocyte growth factor (HGF).[1][2] The HGF/MET signaling axis plays a crucial role in normal physiological processes, including embryonic development, tissue regeneration, and wound healing.[2][3] However, aberrant MET signaling is a well-established driver of tumorigenesis and metastasis in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1][4][5]
Dysregulation of MET signaling in cancer can occur through several mechanisms:
-
Gene Amplification: An increased copy number of the MET gene leads to receptor overexpression.[6][7]
-
Activating Mutations: Point mutations in the MET kinase domain can lead to ligand-independent, constitutive activation.[8][9][10]
-
MET Exon 14 Skipping: Alterations that cause skipping of exon 14 result in a truncated MET protein with impaired degradation, leading to prolonged signaling.[6][9]
-
Autocrine or Paracrine Loops: Co-expression of HGF and MET by tumor cells or surrounding stromal cells creates a stimulatory feedback loop.[8]
Activated MET triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, invasion, and angiogenesis.[1][4] This central role in cancer progression makes MET an attractive therapeutic target. This compound is a selective small molecule inhibitor designed to block the kinase activity of MET, thereby inhibiting its oncogenic signaling.
This compound: Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. By binding to the ATP-binding pocket of the MET kinase domain, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This blockade of MET signaling is expected to induce cell cycle arrest, inhibit cell proliferation and motility, and promote apoptosis in MET-dependent cancer cells.
Below is a diagram illustrating the MET signaling pathway and the inhibitory action of this compound.
Caption: MET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Target Validation
The validation of this compound as a therapeutic agent requires a systematic approach to demonstrate its on-target activity, cellular efficacy, and selectivity. The following diagram outlines a typical experimental workflow.
Caption: Experimental Workflow for this compound Target Validation.
Quantitative Data Summary
The following tables summarize the expected quantitative data from key experiments validating the efficacy of this compound. The data is based on reported values for selective MET inhibitors like PHA-665752 in MET-amplified cancer cell lines.
Table 1: In Vitro Kinase and Cellular Activity
| Assay Type | Cell Line | MET Status | IC50 / EC50 (nM) |
| MET Kinase Assay | - | - | < 10 |
| Cell Viability (MTT) | GTL-16 | MET Amplified | 25 |
| MKN-45 | MET Amplified | 30 | |
| SNU-5 | MET Amplified | 20 | |
| H441 | MET Wild-Type | > 1000 | |
| Apoptosis (Caspase-3/7) | GTL-16 | MET Amplified | 50 |
| MKN-45 | MET Amplified | 65 |
Table 2: Inhibition of Downstream Signaling
| Cell Line | Treatment (100 nM this compound) | % Inhibition of p-MET | % Inhibition of p-AKT | % Inhibition of p-ERK |
| GTL-16 | 1 hour | > 90% | > 85% | > 80% |
| MKN-45 | 1 hour | > 90% | > 80% | > 75% |
Table 3: In Vivo Xenograft Study
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Change in Tumor p-MET (%) |
| GTL-16 | This compound (25 mg/kg, daily) | > 80% | > 90% decrease |
| MKN-45 | This compound (25 mg/kg, daily) | > 75% | > 85% decrease |
Detailed Experimental Protocols
Western Blot Analysis for MET Signaling
Objective: To assess the effect of this compound on the phosphorylation status of MET and its downstream effectors, AKT and ERK.
Materials:
-
MET-dependent cancer cell lines (e.g., GTL-16, MKN-45)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-MET, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1, 3, 6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using the BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to total protein or a loading control (GAPDH).
Cell Viability Assay (MTT)
Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (MET-dependent and MET-independent)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 72 hours at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Transwell Invasion Assay
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Serum-free medium and complete growth medium
-
This compound
-
Transwell inserts with an 8 µm pore size
-
Matrigel
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add complete growth medium to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
-
Express the results as the percentage of invasion relative to the vehicle-treated control.
References
- 1. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Different Roles of MET in the Development and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Activating mutations for the Met tyrosine kinase receptor in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recording and classifying MET receptor mutations in cancers | eLife [elifesciences.org]
- 10. aacrjournals.org [aacrjournals.org]
The Impact of MET Kinase-IN-2 on Cellular Proliferation and Survival: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, which encodes the MET receptor tyrosine kinase, is a critical regulator of a diverse range of cellular processes, including proliferation, survival, motility, and invasion.[1] Under normal physiological conditions, the activation of MET by its ligand, hepatocyte growth factor (HGF), plays a key role in embryonic development and tissue repair.[2] However, aberrant MET signaling, through mechanisms such as gene amplification, mutation, or protein overexpression, is a known driver in the progression of numerous cancers.[1][3] This has positioned MET as a significant target for therapeutic intervention. MET kinase-IN-2 is a potent and selective inhibitor of MET kinase, demonstrating promise in preclinical studies for its anti-tumor activity.[4] This document provides a technical guide to the effects of this compound on cell proliferation and survival, detailing experimental methodologies and visualizing key pathways.
This compound and its Effect on Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cell lines, with IC50 values in the low micromolar range.[4] The inhibitor's efficacy is particularly noted in cell lines with MET amplification or dependency.
Quantitative Data: Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) |
| U-87 MG | Glioblastoma | 2.9 - 4.5 |
| NIH-H460 | Non-Small Cell Lung Cancer | 2.9 - 4.5 |
| HT-29 | Colorectal Cancer | 2.9 - 4.5 |
| MKN-45 | Gastric Cancer | 2.9 - 4.5 |
| Data sourced from MedChemExpress product information for this compound, based on a 72-hour treatment period.[4] |
Experimental Protocol: Cell Proliferation Assay (MTS Assay)
The following is a detailed protocol for assessing the effect of this compound on the proliferation of cancer cell lines, such as U-87 MG or MKN-45.
Materials:
-
Target cancer cell line (e.g., U-87 MG)
-
Complete growth medium (e.g., MEM with 10% FBS for U-87 MG)[5]
-
This compound
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Culture and harvest cells in their exponential growth phase.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
The Role of this compound in Cell Survival and Apoptosis
Experimental Protocol: Apoptosis Assay (Annexin V Staining)
This protocol details a common method for detecting apoptosis by flow cytometry.
Materials:
-
Target cancer cell line
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for a specified period (e.g., 24 or 48 hours). Include appropriate controls.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC and PI fluorescence will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizing Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: MET Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing cell proliferation and survival.
Conclusion
This compound is a potent inhibitor of the MET receptor tyrosine kinase, effectively reducing the proliferation of various cancer cell lines. While direct evidence for its induction of apoptosis is pending in publicly available literature, its mechanism of action strongly suggests an impact on cell survival pathways. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other MET inhibitors, which are crucial for the development of targeted cancer therapies. Further studies are warranted to fully elucidate the effects of this compound on the cell cycle and the precise molecular events leading to apoptosis in MET-dependent cancers.
References
- 1. Apoptosis of gastric cancer cell line MKN45 by photodynamic treatment with photofrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Enhancing the Chemosensitivity of MKN-45 Gastric Cancer Cells to Docetaxel via B7H6 Suppression: A Novel Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL assay - Wikipedia [en.wikipedia.org]
- 5. encodeproject.org [encodeproject.org]
- 6. Proapoptotic Function of the MET Tyrosine Kinase Receptor through Caspase Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of a Representative MET Kinase Inhibitor: A Technical Guide
Disclaimer: Publicly available scientific literature and databases did not yield specific preclinical evaluation data for a compound designated as "MET kinase-IN-2". Therefore, this guide provides a comprehensive overview of the preclinical evaluation of a representative potent and highly selective MET kinase inhibitor, SCC244 (Glumetinib) , based on published research. The methodologies and data presented are intended to serve as a technical guide for researchers, scientists, and drug development professionals working on similar targeted therapies.
The receptor tyrosine kinase c-Met is a well-validated target in oncology. Its dysregulation through genetic alterations such as amplification, mutations, or overexpression can drive tumor growth, metastasis, and resistance to other therapies.[1] This has led to the development of numerous small molecule inhibitors targeting the MET kinase.
Data Presentation
The following tables summarize the quantitative data from the preclinical evaluation of SCC244.
Table 1: In Vitro Potency and Selectivity of SCC244
| Assay Type | Target/Cell Line | IC50 (nmol/L) | Notes |
| Kinase Assay | c-Met | < 1 | Subnanomolar potency against c-Met kinase activity.[1] |
| Kinase Panel | 312 other protein kinases | > 2,400-fold selectivity | SCC244 is highly selective for c-Met.[1] |
| Cell-Based Assay (c-Met Phosphorylation) | EBC-1, MKN-45, BaF3/TPR-Met | Potent Inhibition | SCC244 effectively suppresses c-Met phosphorylation in various cell lines.[1] |
| Cell-Based Assay (HGF-stimulated c-Met Phosphorylation) | U87MG | Potent Inhibition | SCC244 inhibits c-Met signaling induced by its ligand, HGF.[1] |
Table 2: In Vivo Antitumor Efficacy of SCC244
| Tumor Model | Cancer Type | Dosing | Antitumor Activity |
| Human Tumor Xenografts | MET-aberrant cancers | Well-tolerated doses | Robust antitumor activity observed.[1] |
| Patient-Derived Xenografts (PDX) | Non-Small Cell Lung Cancer | Well-tolerated doses | Significant tumor growth inhibition.[1] |
| Patient-Derived Xenografts (PDX) | Hepatocellular Carcinoma | Well-tolerated doses | Significant tumor growth inhibition.[1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical findings.
Kinase Inhibition Assay:
The potency of SCC244 against c-Met kinase was determined using a biochemical assay. The assay measures the ability of the inhibitor to block the phosphorylation of a substrate by the c-Met enzyme. The reaction typically contains recombinant c-Met kinase, a specific peptide substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence, to calculate the IC50 value.[1]
Cellular c-Met Phosphorylation Assay:
To assess the inhibitor's activity in a cellular context, Western blotting is commonly employed.
-
Cell Culture and Treatment: Tumor cell lines with MET alterations (e.g., EBC-1, MKN-45) are cultured under standard conditions.[1] For ligand-induced activation, cells (e.g., U87MG) are serum-starved and then stimulated with hepatocyte growth factor (HGF).[1] Cells are then treated with varying concentrations of the MET inhibitor for a specified duration (e.g., 2 hours).[1]
-
Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-Met) and total c-Met. Antibodies against downstream signaling proteins like p-AKT, AKT, p-ERK, and ERK can also be used to evaluate the inhibition of the signaling cascade.[2]
-
Detection and Analysis: An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The band intensities are quantified to determine the extent of inhibition.
In Vivo Tumor Xenograft Studies:
Animal models are essential for evaluating the in vivo efficacy of a drug candidate.
-
Cell Implantation: Human tumor cells with MET-dependent growth are implanted subcutaneously into immunocompromised mice.[3]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
Drug Administration: The MET inhibitor is administered orally at various doses and schedules.[2]
-
Tumor Measurement and Body Weight Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of p-Met and other biomarkers to confirm target engagement in vivo.[2]
Mandatory Visualizations
MET Signaling Pathway
The following diagram illustrates the MET signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation leads to the recruitment of downstream signaling molecules, promoting cell proliferation, survival, and migration.[4][5] MET inhibitors block the kinase activity of the MET receptor, thereby inhibiting these downstream effects.
Caption: The HGF/MET signaling pathway and its inhibition.
Experimental Workflow for In Vivo Efficacy
This diagram outlines the typical workflow for assessing the antitumor activity of a MET kinase inhibitor in a preclinical xenograft model.
Caption: Workflow for in vivo preclinical evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MET Kinase-IN-2 and its Interplay with HGF-Dependent Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-MET proto-oncogene, a receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis implicated in normal physiological processes and tumorigenesis. Dysregulation of the HGF/MET pathway is a key driver in various cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of MET Kinase-IN-2, a potent and selective inhibitor of MET kinase. We delve into its mechanism of action in the context of HGF-dependent MET activation, present its quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.
Introduction to the HGF/MET Signaling Pathway
The HGF/MET signaling pathway plays a pivotal role in a multitude of cellular processes, including proliferation, survival, motility, and invasion. The binding of HGF to the MET receptor triggers receptor dimerization and autophosphorylation of key tyrosine residues within the kinase domain, initiating a cascade of downstream signaling events.[1] These downstream pathways include the RAS/MAPK, PI3K/AKT, and STAT3 signaling axes, which are central to the diverse biological responses mediated by MET activation. In oncology, aberrant MET signaling, arising from gene amplification, mutations, or overexpression, can lead to uncontrolled cell growth and metastasis.[1]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to selectively target the kinase activity of the MET receptor. Its potent inhibitory action disrupts the HGF-dependent signaling cascade, thereby offering a promising therapeutic strategy for cancers driven by aberrant MET activation.
Quantitative Data for this compound
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (MET Kinase) | 7.4 nM | In vitro kinase assay | [1] |
| IC50 (U-87 MG) | 2.9 - 4.5 µM | MTT assay (72 hours) | [1] |
| IC50 (NIH-H460) | 2.9 - 4.5 µM | MTT assay (72 hours) | [1] |
| IC50 (HT-29) | 4.2 µM | MTT assay (72 hours) | [1] |
| IC50 (MKN-45) | 2.9 µM | MTT assay (72 hours) | [1] |
| Cmax | 1.5 µg/mL | In vivo (U-87 MG xenograft model) | [1] |
| AUC0-∞ | 10.7 µg•h/mL | In vivo (U-87 MG xenograft model) | [1] |
| T1/2 | 4.9 hours | In vivo (U-87 MG xenograft model) | [1] |
| Oral Bioavailability (F%) | 32% | In vivo (U-87 MG xenograft model) | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly inhibiting the autophosphorylation of the MET receptor upon HGF stimulation. While the specific binding mode (Type I or Type II) of this compound has not been definitively reported in publicly available literature, its function as an ATP-competitive inhibitor is established. This inhibition prevents the recruitment and phosphorylation of downstream signaling molecules, effectively shutting down the pro-oncogenic signals mediated by the HGF/MET axis.
-
Type I inhibitors bind to the active "DFG-in" conformation of the kinase domain.
-
Type II inhibitors bind to the inactive "DFG-out" conformation, often extending into an adjacent hydrophobic pocket.
The diagrams below illustrate the HGF/MET signaling pathway and the proposed mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro MET Kinase Assay
This assay measures the direct inhibitory effect of this compound on MET kinase activity.
Materials:
-
Recombinant human MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (DMSO).
-
Add 10 µL of a solution containing recombinant MET kinase and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
Structural Basis for MET Kinase Inhibition: A Technical Guide
Disclaimer: No specific public data exists for an inhibitor designated "MET-IN-2." This technical guide utilizes a well-characterized, potent pyrrolopyridine-pyridone based MET kinase inhibitor as a representative example to illustrate the principles of MET kinase inhibition. This example compound is referred to as "Representative Inhibitor (RI)" throughout this document and its structural data is based on the publication by Kim et al., J Med Chem, 2008 (PDB ID: 3DKC).
Introduction to MET Receptor Tyrosine Kinase
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cellular proliferation, motility, migration, and invasion.[1] Upon binding its exclusive ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and undergoes trans-autophosphorylation of key tyrosine residues within its kinase domain.[2] This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are vital for normal physiological processes like embryonic development and tissue regeneration.
However, aberrant MET signaling, resulting from gene amplification, overexpression, or activating mutations, is a well-documented driver in the progression and metastasis of numerous human cancers.[1] Consequently, the MET kinase has emerged as a significant target for cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of MET are a major focus of drug development efforts. This guide provides an in-depth overview of the structural and molecular basis for the inhibition of MET kinase, using a potent pyrrolopyridine-pyridone inhibitor as a detailed case study.
The HGF/MET Signaling Pathway
Activation of the MET receptor by HGF triggers the recruitment and phosphorylation of various adaptor proteins and signaling molecules. Phosphorylated tyrosine residues in MET's cytoplasmic tail act as docking sites for proteins like GRB2, GAB1, and SHC1.[2] These interactions propagate signals through major downstream cascades:
-
PI3K/AKT Pathway: Primarily mediated through GAB1, this pathway is crucial for cell survival and proliferation.
-
RAS/MAPK Pathway: Activated via GRB2 and SHC, this cascade stimulates cell proliferation and growth.[1]
-
STAT3 Pathway: Direct binding and phosphorylation of STAT3 by MET can lead to its dimerization, nuclear translocation, and subsequent regulation of genes involved in invasion and tubulogenesis.[1]
The aberrant activation of these pathways in cancer cells promotes uncontrolled growth, survival, and metastasis.
Structural Basis of MET Kinase Inhibition
The catalytic activity of MET is dependent on its kinase domain, which binds ATP and transfers a phosphate group to tyrosine residues. Type I inhibitors, such as the representative pyrrolopyridine-pyridone compound, are ATP-competitive, binding to the kinase in its active conformation.
Binding Mode of the Representative Inhibitor (RI)
The X-ray crystal structure of the MET kinase domain in complex with the RI (PDB ID: 3DKC) reveals that the inhibitor occupies the ATP-binding pocket, forming a network of specific interactions that are critical for its high potency.[2]
-
Hinge Region Interaction: The pyrrolopyridine core of the inhibitor forms two crucial hydrogen bonds with the backbone of Met1160 in the hinge region of the kinase. This interaction mimics the binding of the adenine ring of ATP.
-
Hydrophobic Interactions: The inhibitor is further stabilized by extensive hydrophobic interactions within the pocket. The pyridone moiety and other lipophilic parts of the molecule interact with key residues such as Tyr1230, Val1092, and Ala1221.
-
Solvent Front Engagement: A portion of the inhibitor extends towards the solvent-exposed region, where it can be further optimized to enhance selectivity and pharmacokinetic properties.
Quantitative Data
The efficacy of kinase inhibitors is quantified by various metrics, including biochemical potency (IC50) and high-resolution structural data.
Table 1: Biochemical Potency of Selected MET Kinase Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Reference |
| Representative Inhibitor | Type I | MET | 1.8 | [2] |
| TPX-0022 | Macrocyclic | MET | 2.7 | [1] |
| Cabozantinib | Type II | MET, VEGFR2, etc. | 5.4 | [3] |
| Crizotinib | Type I | ALK, ROS1, MET | Varies | [4] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biochemical function.[5]
Table 2: Representative Crystallographic Data for MET-Inhibitor Complexes
| PDB ID | Inhibitor | Resolution (Å) | R-Value (work) | R-Value (free) | Reference |
| 3DKC | Pyrrolopyridine-pyridone | 2.20 | 0.198 | 0.245 | Kim et al., 2008 |
| 2RFN | AM7 | 2.50 | 0.238 | 0.294 | [6] |
| 3U6H | Pyrazolone | 2.00 | 0.215 | 0.274 | [7] |
| 5YA5 | Novel Inhibitor | 1.89 | 0.211 | 0.235 | [8] |
Experimental Protocols
The characterization of MET kinase inhibitors involves a series of standardized biochemical and biophysical experiments.
Protocol: Recombinant MET Kinase Domain Expression and Purification
This protocol outlines a typical procedure for obtaining the non-phosphorylated human MET kinase domain (residues ~975-1255) for structural and biochemical studies.[1]
-
Cloning: The DNA sequence for the MET kinase domain is cloned into a bacterial expression vector (e.g., pET vector) containing an N-terminal affinity tag (e.g., Hexa-histidine or GST).
-
Transformation: The plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). To obtain non-phosphorylated protein, it is co-transformed with a plasmid for a tyrosine phosphatase like YopH.[1]
-
Expression:
-
Grow cells in LB medium at 37°C to an OD600 of ~0.8.
-
Cool the culture and induce protein expression with IPTG (e.g., 0.5 mM).
-
Continue incubation at a lower temperature (e.g., 16-18°C) for 16-20 hours to enhance protein solubility.
-
-
Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris pH 8.0, 500 mM NaCl, 10% glycerol, protease inhibitors) and lyse cells by sonication or high-pressure homogenization.
-
Affinity Chromatography:
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto an affinity resin column (e.g., Ni-NTA for His-tagged protein).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the MET kinase protein using an appropriate elution buffer (e.g., containing imidazole).
-
-
Tag Cleavage & Further Purification (Optional):
-
If required, cleave the affinity tag using a specific protease (e.g., TEV or Thrombin).
-
Perform a second affinity chromatography step (subtractive) to remove the cleaved tag and protease.
-
-
Size-Exclusion Chromatography (SEC):
-
As a final polishing step, load the protein onto a gel filtration column.
-
Elute with a buffer suitable for long-term storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
QC and Storage: Pool the pure fractions, concentrate to 5-10 mg/mL, and assess purity by SDS-PAGE. Flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, to measure the potency of an inhibitor.[9][10] The assay quantifies the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[9]
-
Prepare serial dilutions of the test inhibitor in DMSO, then dilute further into the Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of MET kinase enzyme in Kinase Buffer.
-
Prepare a solution of ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in Kinase Buffer.
-
-
Kinase Reaction:
-
In a 96- or 384-well white assay plate, add 5 µL of the diluted inhibitor solution (or DMSO for control wells).
-
Add 10 µL of the MET kinase solution to each well.
-
Incubate for 10-20 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate for 60 minutes at 30°C or room temperature.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the ADP produced to ATP by adding 50 µL of Kinase Detection Reagent. This reagent also contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence signal on a plate reader.
-
Subtract the background signal (wells with no enzyme).
-
Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Co-crystallization of MET Kinase-Inhibitor Complex
This protocol describes a general method for obtaining crystals of the MET kinase domain bound to an inhibitor using the vapor diffusion method.[1][11]
-
Complex Formation:
-
Mix the purified MET kinase protein (5-10 mg/mL) with the inhibitor. The inhibitor should be dissolved in a compatible solvent like DMSO.
-
Use a slight molar excess of the inhibitor (e.g., 1:1.5 to 1:3 protein-to-inhibitor ratio).
-
Incubate the mixture on ice for 30-60 minutes to ensure complex formation.
-
Centrifuge the mixture briefly to remove any precipitated material.
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging or sitting drop vapor diffusion method.
-
Use commercial sparse-matrix screens to sample a wide range of chemical conditions (pH, precipitant type, and concentration).
-
Set up drops by mixing the protein-inhibitor complex solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL + 1 µL).
-
Incubate plates at a constant temperature (e.g., 18-20°C).
-
-
Crystal Optimization:
-
Monitor plates for crystal growth over several days to weeks.
-
Once initial "hit" conditions are identified, perform optimization screens. This involves systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition to improve crystal size and quality.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest a single, well-formed crystal using a cryo-loop.
-
Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol.
-
Plunge the loop and crystal directly into liquid nitrogen to flash-freeze.
-
-
X-ray Diffraction:
-
Mount the frozen crystal on a goniometer in an X-ray beamline (typically at a synchrotron source).
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam.
-
Process the diffraction data to determine the crystal structure of the MET-inhibitor complex.
-
References
- 1. Structural insight into the macrocyclic inhibitor TPX-0022 of c-Met and c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MET Kinase-IN-2 on Downstream Effectors: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of MET kinase-IN-2, a potent and selective MET kinase inhibitor, on the critical downstream signaling pathways mediated by AKT and ERK. This document is intended to serve as a valuable resource for researchers in oncology, cell signaling, and drug discovery, offering insights into the mechanism of action of this compound and providing detailed experimental protocols for assessing its cellular effects.
Introduction to MET Signaling and its Downstream Effectors
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways. This activation is crucial for normal cellular processes such as proliferation, motility, migration, and invasion. However, aberrant MET signaling, through overexpression, mutation, or amplification, is a known driver in the development and progression of numerous cancers.
Two of the most critical downstream signaling cascades activated by MET are the phosphoinositide 3-kinase (PI3K)/AKT and the RAS/mitogen-activated protein kinase (MAPK)/ERK pathways. The activation of these pathways is central to the oncogenic potential of MET. The PI3K/AKT pathway is a primary regulator of cell survival and proliferation, while the RAS/MAPK/ERK pathway is heavily involved in cell proliferation, differentiation, and migration. Consequently, the inhibition of MET kinase activity is a key therapeutic strategy to attenuate these pro-tumorigenic signals.
This compound: A Potent Inhibitor of MET
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) |
| MET Kinase | 7.4 |
Note: Data on the direct IC50 values for the inhibition of AKT and ERK phosphorylation by this compound is not currently available in published literature.
Visualizing the MET Signaling Pathway and Inhibition
The following diagrams illustrate the MET signaling cascade and the proposed mechanism of action for this compound.
Caption: MET signaling pathway and the inhibitory action of this compound.
Experimental Protocols: Assessing the Effect of this compound on AKT and ERK Phosphorylation
The following section provides a detailed methodology for a key experiment to determine the dose-dependent effect of this compound on the phosphorylation of AKT and ERK in a relevant cancer cell line.
Western Blot Analysis of Phospho-AKT and Phospho-ERK
This protocol outlines the steps to quantify the levels of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) in cancer cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Cell Line Selection: Choose a cancer cell line with known MET amplification or overexpression (e.g., Hs746T gastric cancer cells).
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 3 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells with 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-AKT and p-ERK bands to their respective total protein bands and then to the loading control.
-
Plot the normalized band intensities against the concentration of this compound to visualize the dose-dependent inhibition.
Caption: Experimental workflow for Western blot analysis.
Logical Relationship of MET Inhibition and Downstream Effects
The inhibition of MET kinase by this compound directly prevents the autophosphorylation of the MET receptor. This lack of activation at the receptor level has a cascading effect, blocking the recruitment and activation of downstream signaling adaptors and enzymes, which ultimately leads to the suppression of AKT and ERK phosphorylation and their associated cellular functions.
Initial Characterization of MET Kinase-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of MET kinase-IN-2, a potent and selective inhibitor of the MET tyrosine kinase. The document details its biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profile. Methodologies for key experiments are described to facilitate reproducibility and further investigation.
Core Data Summary
The following tables summarize the quantitative data obtained during the initial characterization of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Target/Cell Line | Value |
| IC50 | MET Kinase | 7.4 nM[1] |
| IC50 | U-87 MG (Glioblastoma) | 2.9 - 4.5 µM[2] |
| IC50 | NIH-H460 (Lung Cancer) | 2.9 - 4.5 µM[2] |
| IC50 | HT-29 (Colon Cancer) | 2.9 - 4.5 µM[2] |
| IC50 | MKN-45 (Gastric Cancer) | 2.9 - 4.5 µM[2] |
Table 2: In Vivo Efficacy of this compound in U-87 MG Xenograft Model
| Dosage | Schedule | Outcome |
| 3 - 37.5 mg/kg | p.o., daily for 3 weeks | Statistically significant tumor growth inhibition[2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Cmax | 1.5 µg/mL[2] |
| AUC0-∞ | 10.7 µg•h/mL[2] |
| T1/2 | 4.9 hours[2] |
| CL | 0.5 L/h/kg[2] |
| F% | 32%[2] |
Table 4: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| AXL | 16.5 - 198 |
| Flt4 | 16.5 - 198 |
| KDR | 16.5 - 198 |
| Mer | 16.5 - 198 |
| TEK | 16.5 - 198 |
| TYRO3 | 16.5 - 198 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Biochemical MET Kinase Assay
A common method for determining the in vitro potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the kinase. The ADP-Glo™ Kinase Assay is a frequently used platform for this purpose.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol Outline:
-
Reaction Setup: A reaction mixture is prepared containing the MET kinase enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and varying concentrations of this compound. The reaction is typically carried out in a buffer containing MgCl2 and DTT at room temperature for a defined period (e.g., 60 minutes)[3].
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[3].
-
Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal[3].
-
Signal Measurement: The luminescence is measured using a plate reader. The intensity of the light signal is proportional to the amount of ADP produced and, therefore, the MET kinase activity.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Viability Assay
Cell viability assays are used to determine the effect of a compound on cell proliferation and cytotoxicity. The MTT or MTS assays are widely used colorimetric methods.
Principle: These assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or MTS) are reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form a colored formazan product[4][5]. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Cancer cell lines (e.g., U-87 MG, NIH-H460, HT-29, MKN-45) are seeded in 96-well plates and allowed to adhere overnight[6].
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours)[2].
-
Reagent Addition: After the incubation period, MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for formazan formation[4][7].
-
Solubilization (for MTT assay): If using MTT, a solubilization solution (e.g., DMSO or SDS) is added to dissolve the insoluble formazan crystals[7]. This step is not necessary for the MTS assay as the formazan product is soluble.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT)[7].
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo U-87 MG Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of potential anti-cancer agents. The U-87 MG human glioblastoma xenograft model is a commonly used model to study brain tumors[8].
Protocol Outline:
-
Cell Implantation: U-87 MG cells are harvested and suspended in a suitable medium. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice)[9][10].
-
Tumor Growth: Tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers.
-
Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 3-37.5 mg/kg) daily for a specified duration (e.g., 3 weeks)[2]. The control group receives the vehicle.
-
Tumor Monitoring: Tumor growth is monitored throughout the treatment period.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Visualizations
MET Kinase Signaling Pathway
References
- 1. targetedonc.com [targetedonc.com]
- 2. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U87 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Methodological & Application
Application Notes and Protocols for MET Kinase-IN-2 In Vitro Kinase Assay
These application notes provide a detailed protocol for determining the in vitro potency of MET kinase-IN-2, a selective inhibitor of the MET kinase. This guide is intended for researchers, scientists, and drug development professionals working on the characterization of potential cancer therapeutics targeting the HGF/MET signaling pathway.
Introduction
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, migration, and survival. Dysregulation of the HGF/MET pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. This compound is a potent and selective inhibitor of MET kinase, and its characterization requires a robust and reproducible in vitro kinase assay.[1] This document outlines a detailed protocol for such an assay, enabling the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50).
Signaling Pathway
The HGF/MET signaling pathway is initiated by the binding of HGF to the extracellular domain of the MET receptor. This induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways ultimately regulate gene expression and cellular processes critical for tumorigenesis.
Caption: The HGF/MET signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against MET kinase is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of MET kinase by 50%.
| Inhibitor | IC50 (nM) | Notes |
| This compound | 7.4 | Potent and selective MET kinase inhibitor.[1] |
| Crizotinib | 4 | Multi-targeted kinase inhibitor (ALK/ROS1/MET). |
| Cabozantinib | 1.3 | Multi-targeted kinase inhibitor (VEGFR2/MET). |
| Savolitinib | 5 | Highly selective MET inhibitor. |
Experimental Protocols
This protocol describes a luminescence-based in vitro kinase assay using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Materials and Reagents
-
Recombinant human MET kinase (active)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (and other test compounds)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Experimental Workflow
The experimental workflow for the in vitro kinase assay is depicted in the following diagram.
Caption: In vitro kinase assay workflow.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the inhibitor in kinase buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid solvent effects. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended to span the expected IC50 of 7.4 nM.[1]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO in kinase buffer for positive and negative controls) to the wells of a 384-well plate.
-
Prepare a "no enzyme" control by adding kinase buffer without the MET kinase.
-
-
Kinase Reaction:
-
Prepare a master mix containing recombinant MET kinase and the Poly(Glu, Tyr) substrate in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically but typically range from 1-10 ng/well for the enzyme and 0.1-1 mg/mL for the substrate.
-
Add 5 µL of the kinase/substrate master mix to each well containing the inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for MET kinase, if known, to ensure accurate IC50 determination for ATP-competitive inhibitors. A concentration of 10 µM is a common starting point.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 1 hour. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background luminescence (from the "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This protocol provides a robust and reliable method for the in vitro characterization of MET kinase inhibitors such as this compound. The use of a luminescence-based assay format offers high sensitivity and a broad dynamic range, making it suitable for both primary screening and detailed mechanistic studies. Accurate determination of the IC50 value is a critical step in the preclinical evaluation of potential therapeutic agents targeting the MET signaling pathway.
References
Optimizing Cell-Based Assays for the MET Kinase Inhibitor, MET kinase-IN-2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, receptor tyrosine kinase (MET), also known as hepatocyte growth factor receptor (HGFR), is a critical regulator of a wide array of cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, mutation, or protein overexpression, is frequently implicated in the development and progression of various human cancers.[2][3] This makes MET a compelling therapeutic target for cancer drug development. MET kinase-IN-2 is a potent and selective inhibitor of MET kinase with a biochemical half-maximal inhibitory concentration (IC50) of 7.4 nM.[4] This application note provides detailed protocols for optimizing a cell-based assay to evaluate the efficacy of this compound, along with methods to assess its impact on downstream signaling pathways.
MET Signaling Pathway
Upon binding its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and undergoes autophosphorylation on several tyrosine residues within its kinase domain.[2] This activation triggers the recruitment of various downstream effector proteins, leading to the activation of multiple signaling cascades. Key pathways include the RAS/MAPK pathway, which primarily regulates cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival. The STAT3 pathway can also be activated, contributing to cell migration and invasion.[1] The aberrant activation of these pathways in cancer cells drives tumor growth and metastasis.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of this compound. A notable difference is observed between the biochemical potency (nM range) and the cellular potency (µM range). This discrepancy can be attributed to several factors including cell membrane permeability, inhibitor efflux, and intracellular ATP concentrations which can compete with ATP-competitive inhibitors like this compound.
| Biochemical Assay | IC50 (nM) |
| MET kinase | 7.4 |
| AXL | 16.5 |
| Flt4 | 198 |
| KDR | 35.5 |
| Mer | 29.5 |
| TEK | 123 |
| TYRO3 | 48 |
| Table 1: Biochemical IC50 values of this compound against a panel of kinases.[4] |
| Cell Line | Cancer Type | Cellular IC50 (µM) |
| U-87 MG | Glioblastoma | 2.9 |
| NIH-H460 | Non-Small Cell Lung Cancer | 4.5 |
| HT-29 | Colorectal Cancer | 3.8 |
| MKN-45 | Gastric Cancer | 3.2 |
| Table 2: Cellular IC50 values of this compound in various cancer cell lines after 72 hours of treatment.[4] |
Experimental Protocols
This section provides detailed protocols for optimizing a cell-based assay to determine the potency of this compound and to assess its effect on MET signaling.
Cell Line Selection
The choice of cell line is critical for a successful cell-based assay. It is recommended to use a cell line with known MET activation, either through HGF stimulation, gene amplification, or activating mutations. Based on available data, U-87 MG or MKN-45 cells are suitable choices.[4]
Optimization of Cell Seeding Density
To ensure that the cells are in an exponential growth phase during the assay, it is crucial to determine the optimal seeding density.
Protocol:
-
Seed cells in a 96-well plate at various densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well) in 100 µL of complete growth medium.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, perform a cell viability assay (e.g., MTT assay, see protocol below) to determine the density that results in a linear growth curve over the desired assay duration (e.g., 72 hours).
-
Select a seeding density that results in approximately 80-90% confluency at the end of the experiment for the untreated control wells.[1]
This compound Treatment
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in complete growth medium to prepare a series of concentrations. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM) is recommended to cover a broad range and accurately determine the IC50.
-
Seed the cells at the optimized density in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the cells for the desired time (e.g., 72 hours).
4a. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Protocol:
-
After the 72-hour incubation with this compound, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified incubator.
-
Measure the absorbance at 570 nm using a microplate reader.
4b. Western Blot Analysis for Downstream Signaling
To confirm that this compound inhibits its target in a cellular context, it is essential to assess the phosphorylation status of MET and its downstream effectors.
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a shorter duration (e.g., 2-4 hours) to observe direct effects on signaling. If the cell line requires HGF for MET activation, starve the cells in serum-free medium overnight and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes in the presence or absence of the inhibitor.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5a. IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Use a non-linear regression analysis to fit a dose-response curve (log(inhibitor) vs. response -- Variable slope (four parameters)) using software such as GraphPad Prism.
-
The IC50 value will be automatically calculated from the fitted curve.
Conclusion
This application note provides a comprehensive framework for the optimization of a cell-based assay to characterize the activity of the MET kinase inhibitor, this compound. By carefully selecting the appropriate cell line, optimizing the cell seeding density, and employing robust methods for assessing cell viability and downstream signaling, researchers can obtain reliable and reproducible data on the potency and mechanism of action of this and other MET inhibitors. The provided protocols serve as a detailed guide for scientists in academic and industrial settings engaged in cancer research and drug development.
References
Application Notes and Protocols for MET Kinase-IN-2 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes such as proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/MET signaling pathway, through mechanisms like gene amplification, mutations, or protein overexpression, is implicated in the development and progression of various human cancers.[1][2][3] This makes MET a compelling target for cancer therapy. MET kinase inhibitors are a class of small molecules designed to block the kinase activity of the MET receptor, thereby inhibiting downstream signaling and impeding tumor growth.[4]
MET Kinase-IN-2 is a potent and selective inhibitor of MET kinase activity. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical xenograft models to evaluate its anti-tumor efficacy.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of the MET receptor. This prevents the autophosphorylation of key tyrosine residues (Y1234, Y1235, Y1349, and Y1356) that are critical for the activation of downstream signaling pathways.[1][5] The primary signaling cascades inhibited by this compound include:
-
RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.[1][6]
-
PI3K/AKT/mTOR Pathway: Blocking this pathway promotes apoptosis and reduces cell survival.[5][6][7]
-
STAT3 Pathway: Inhibition of STAT3 signaling can impact cell survival and invasion.[1]
By concurrently blocking these key oncogenic signaling pathways, this compound can effectively inhibit tumor growth, proliferation, and invasion.
Data Presentation
In Vitro Cellular Potency of this compound
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| MKN-45 | Gastric Carcinoma | Amplification | 37 |
| EBC-1 | Lung Cancer | Amplification | 6.2 |
| Hs746T | Gastric Carcinoma | Amplification | 23 |
| SNU-5 | Gastric Carcinoma | Amplification | 24 |
| U-87 MG | Glioblastoma | Low Expression | >1000 |
This table presents representative data on the in vitro potency of a MET kinase inhibitor similar to this compound in various human cancer cell lines with different MET statuses.[8][9] The half-maximal inhibitory concentration (IC50) values demonstrate the compound's selectivity for MET-dependent cancer cells.
In Vivo Efficacy of this compound in a Subcutaneous Xenograft Model
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| MKN-45 | Vehicle | - | Once Daily (PO) | 0 |
| MKN-45 | This compound | 25 | Once Daily (PO) | 65 |
| MKN-45 | This compound | 50 | Once Daily (PO) | 88 |
| EBC-1 | Vehicle | - | Once Daily (PO) | 0 |
| EBC-1 | This compound | 25 | Once Daily (PO) | 72 |
| EBC-1 | This compound | 50 | Once Daily (PO) | 95 |
This table summarizes the anti-tumor efficacy of this compound in mouse xenograft models of human gastric (MKN-45) and lung (EBC-1) cancer.[8] Data is presented as the percentage of tumor growth inhibition relative to the vehicle-treated control group, demonstrating a dose-dependent response.
Mandatory Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for a Xenograft Study.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
Materials:
-
Human cancer cell line with MET amplification (e.g., MKN-45, EBC-1)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old female athymic nude mice (or other appropriate immunocompromised strain)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve approximately 80-90% confluency.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Suspension Preparation: Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse.[10]
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure tumor dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization: Once the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
Protocol 2: Administration of this compound in Xenograft Models
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose with 0.05% Tween 80 in water, or 10% gum arabic)[11]
-
Oral gavage needles
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Drug Formulation:
-
Calculate the required amount of this compound and vehicle for the study.
-
Prepare the drug formulation fresh daily.
-
Weigh the appropriate amount of this compound and suspend it in the vehicle.
-
Vortex or sonicate the suspension to ensure homogeneity.
-
-
Dosing:
-
Monitoring:
-
Monitor tumor volume and body weight twice weekly throughout the study.[10]
-
Observe the animals daily for any signs of toxicity.
-
Protocol 3: Efficacy Evaluation and Pharmacodynamic Analysis
Materials:
-
Anesthetics for euthanasia
-
Surgical tools for tumor excision
-
Liquid nitrogen or formalin for tissue preservation
-
Reagents for Western blotting or immunohistochemistry (IHC)
Procedure:
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Euthanasia and Tissue Collection:
-
At the end of the study, euthanize the mice according to approved IACUC protocols.
-
Excise the tumors and record their final weights.
-
For pharmacodynamic analysis, a subset of tumors can be collected at specific time points after the final dose (e.g., 4 and 24 hours).[12]
-
Snap-freeze a portion of each tumor in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for IHC.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
-
Pharmacodynamic Analysis (Optional):
-
Western Blotting: Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of MET and downstream signaling proteins like AKT and ERK.[13]
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to evaluate the expression and localization of relevant biomarkers.
-
Conclusion
This compound is a valuable tool for investigating the role of MET signaling in cancer and for preclinical evaluation of MET-targeted therapies. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to assess the efficacy of this compound in various xenograft models. Careful experimental design and adherence to these protocols will ensure the generation of reliable and reproducible data for advancing cancer research and drug development.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of Met receptor tyrosine kinase activity in invasive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biology of MET: a double life between normal tissue repair and tumor progression - Petrini - Annals of Translational Medicine [atm.amegroups.org]
- 4. How Do MET Tyrosine Kinase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 6. mdpi.com [mdpi.com]
- 7. The Role of MET Receptor Tyrosine Kinase in Non-Small Cell Lung Cancer and Clinical Development of Targeted Anti-MET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E7050: A dual c‐Met and VEGFR‐2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential responses of MET activations to MET kinase inhibitor and neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Note: Utilizing MET kinase-IN-2 for Preclinical Studies in MET-Amplified Cancers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, motility, and morphogenesis.[1][2] Upon binding its only known ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[3][4] Dysregulation of MET signaling, particularly through gene amplification, is a known driver in various human cancers, including gastric, lung, and renal cancers, and often correlates with a poor prognosis.[5][6][7] This "oncogene addiction" makes the MET kinase an attractive therapeutic target.[4][6]
MET kinase-IN-2 is a potent, selective, and orally bioavailable small molecule inhibitor of MET kinase.[8] Its high specificity makes it an excellent tool for investigating the cellular consequences of MET pathway inhibition, validating MET as a therapeutic target in MET-amplified cancer models, and exploring mechanisms of resistance. This document provides detailed data and protocols for utilizing this compound in preclinical cancer research.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound, facilitating its application in various experimental settings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
|---|---|
| MET | 7.4 |
| AXL | 16.5 |
| Mer | 21.6 |
| TEK | 78.4 |
| KDR (VEGFR2) | 121 |
| Flt4 (VEGFR3) | 187 |
| TYRO3 | 198 |
Data sourced from MedChemExpress.[8]
Table 2: Cell-Based Inhibitory Activity of this compound
| Cell Line | Cancer Type | MET Status | IC₅₀ (µM, 72h) |
|---|---|---|---|
| MKN-45 | Gastric Cancer | Amplified | 2.9 |
| U-87 MG | Glioblastoma | - | 3.1 |
| HT-29 | Colorectal Cancer | - | 4.3 |
| NIH-H460 | Lung Cancer | - | 4.5 |
Data sourced from MedChemExpress.[8]
Table 3: In Vivo Pharmacokinetic Profile of this compound in Mice
| Parameter | Value (5 mg/kg, oral) |
|---|---|
| Cₘₐₓ (µg/mL) | 1.5 |
| T₁/₂ (hours) | 4.9 |
| AUC₀-∞ (µg·h/mL) | 10.7 |
| Clearance (CL) (L/h/kg) | 0.5 |
| Oral Bioavailability (F%) | 32% |
Data sourced from MedChemExpress.[8]
Table 4: In Vivo Efficacy of this compound
| Animal Model | Treatment | Result |
|---|---|---|
| U-87 MG Xenograft | 3-37.5 mg/kg, p.o., daily for 3 weeks | Dose-dependent tumor growth inhibition |
Data sourced from MedChemExpress.[8]
Visualized Pathways and Workflows
MET Signaling Pathway
Caption: The HGF/MET signaling cascade and its inhibition by this compound.
Experimental Workflow for Evaluating this compound
Caption: A logical workflow for the preclinical evaluation of this compound.
Experimental Protocols
These protocols are provided as representative examples and should be optimized for specific experimental conditions and cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
MET-amplified (e.g., MKN-45) and non-amplified cancer cell lines.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).[9]
-
This compound, dissolved in DMSO to create a 10 mM stock solution.
-
96-well flat-bottom plates.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Plate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 4,000-8,000 cells per well in 100 µL of complete growth medium in a 96-well plate.[10] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting range is 100 µM to 0.01 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle control (100% viability). Plot the normalized values against the log-concentration of the inhibitor and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol 2: Western Blot for MET Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of MET and its downstream targets.
Materials:
-
MET-amplified cells (e.g., MKN-45).
-
6-well plates.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer system.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC₅₀) for 3-6 hours.[11] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with the respective antibodies.
Protocol 3: In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID).
-
MET-amplified cancer cells (e.g., MKN-45 or U-87 MG).[8]
-
Matrigel (optional, for enhancing tumor take-rate).
-
This compound.
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound at low dose, this compound at high dose).
-
Treatment Administration: Prepare the dosing solution of this compound in the vehicle. Administer the compound to the mice daily via oral gavage.[8]
-
Monitoring: Monitor tumor size and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length × Width²) / 2.[11]
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-MET). Plot the mean tumor volume over time for each group to assess treatment efficacy. Statistical significance can be determined using appropriate tests (e.g., ANOVA).
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 4. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dual inhibition of MET and SRC kinase activity as a combined targeting strategy for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for MET Kinase-IN-2 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MET Kinase-IN-2, a potent and selective MET kinase inhibitor, in a cell culture setting. The following sections detail the inhibitor's characteristics, protocols for key experimental assays to assess its efficacy, and visual representations of the targeted signaling pathway and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the MET receptor tyrosine kinase, a key driver in various cancers. Dysregulation of the MET signaling pathway, through amplification, mutation, or overexpression, is implicated in tumor cell proliferation, survival, migration, and invasion. This compound offers a valuable tool for investigating the therapeutic potential of MET inhibition in preclinical cancer models.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound across various cancer cell lines. This data serves as a starting point for designing experiments.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U-87 MG | Glioblastoma | 2.9 | [1] |
| NIH-H460 | Lung Cancer | 3.8 | [1] |
| HT-29 | Colon Cancer | 4.5 | [1] |
| MKN-45 | Gastric Cancer | 4.1 | [1] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
MET Signaling Pathway
The following diagram illustrates the MET signaling pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for MET Kinase-IN-2 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of MET Kinase-IN-2, a potent and selective inhibitor of the MET receptor tyrosine kinase. The provided data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Introduction
This compound is a small molecule inhibitor targeting the c-MET receptor tyrosine kinase, a key driver in various cancers. Dysregulation of the HGF/c-MET signaling pathway is implicated in tumor cell proliferation, survival, migration, and invasion. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a valuable tool for cancer research and drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| MET | 7.4 |
| AXL | 16.5 |
| Flt4 | 198 |
| KDR | 198 |
| Mer | 33 |
| TEK | 126 |
| TYRO3 | 45 |
Table 2: In Vitro Anti-proliferative Activity (72h incubation)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MKN-45 | Gastric Cancer | 2.9 |
| NCI-H460 | Lung Cancer | 3.6 |
| HT-29 | Colon Cancer | 4.2 |
| U-87 MG | Glioblastoma | 4.5 |
Table 3: In Vivo Efficacy in U-87 MG Xenograft Model [1]
| Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 3 | Oral (p.o.) | Daily for 3 weeks | Dose-dependent tumor |
| 6 | Oral (p.o.) | Daily for 3 weeks | growth inhibition |
| 12.5 | Oral (p.o.) | Daily for 3 weeks | Statistically significant |
| 37.5 | Oral (p.o.) | Daily for 3 weeks | tumor growth inhibition |
Table 4: Pharmacokinetic Profile in Male Sprague-Dawley Rats (5 mg/kg, p.o.) [1]
| Parameter | Value |
| Cₘₐₓ (µg/mL) | 1.5 |
| AUC₀₋∞ (µg·h/mL) | 10.7 |
| T₁/₂ (hours) | 4.9 |
| CL (L/h/kg) | 0.5 |
| Oral Bioavailability (F%) | 32 |
Signaling Pathway
The diagram below illustrates the HGF/MET signaling pathway and the point of inhibition by this compound. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the PI3K/AKT and RAS/MAPK pathways, which promote cell growth, survival, and proliferation.
Caption: HGF/MET signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments.
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes a study to evaluate the dose-dependent antitumor efficacy of this compound in a subcutaneous U-87 MG human glioblastoma xenograft model.[1]
1. Animal Model:
-
Species: Athymic nude mice (e.g., BALB/c nude)
-
Age/Sex: 4-6 weeks old, female
-
Supplier: Reputable commercial vendor
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment. House in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Line: U-87 MG (human glioblastoma)
-
Culture Conditions: Culture cells in appropriate medium (e.g., MEM with 10% FBS, non-essential amino acids, and sodium pyruvate) at 37°C in a humidified atmosphere with 5% CO₂.
-
Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Study Design and Treatment:
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²)/2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in sterile water)
-
This compound (3 mg/kg)
-
This compound (6 mg/kg)
-
This compound (12.5 mg/kg)
-
This compound (37.5 mg/kg)
-
-
Drug Preparation: Prepare fresh formulations of this compound daily. Suspend the compound in the vehicle solution.
-
Administration: Administer the designated treatment orally (p.o.) via gavage once daily for 21 consecutive days.
4. Endpoint and Data Analysis:
-
Efficacy Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a fixed duration (e.g., 21 days).
-
Measurements: Record tumor volumes and body weights every 2-3 days.
-
Data Analysis: Calculate the mean tumor volume ± SEM for each group. Analyze the statistical significance of the differences in tumor growth between the treated and control groups using appropriate statistical tests (e.g., one-way ANOVA with post-hoc analysis). A p-value < 0.05 is typically considered statistically significant.
Caption: Experimental workflow for in vivo efficacy study.
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines a study to determine the pharmacokinetic profile of this compound in rats following oral administration.[1]
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimatization: Acclimatize animals for at least one week prior to the study with free access to food and water.
2. Study Design and Dosing:
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Administer a single dose of this compound at 5 mg/kg.
-
Prepare the dosing solution in a suitable vehicle (e.g., 0.5% methylcellulose and 0.1% Tween 80 in water).
-
Administer via oral gavage (p.o.).
-
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA). Centrifuge the samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Sample Preparation: Perform protein precipitation to extract this compound from the plasma samples.
-
Analytical Method: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Analysis:
-
Data Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data.
-
Parameters to Calculate:
-
Cₘₐₓ (Maximum plasma concentration)
-
Tₘₐₓ (Time to reach Cₘₐₓ)
-
AUC₀₋t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC₀₋∞ (Area under the plasma concentration-time curve from time 0 to infinity)
-
T₁/₂ (Elimination half-life)
-
CL (Total body clearance)
-
Vd (Volume of distribution)
-
F% (Oral bioavailability, if an intravenous dosing group is included for comparison)
-
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines for animal care and use.
References
Application Note & Protocol: Preparing MET Kinase-IN-2 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: MET kinase-IN-2 is a potent and selective, orally bioavailable inhibitor of the MET kinase, with an IC50 of 7.4 nM.[1] The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, survival, and angiogenesis.[2][3] Dysregulation of the HGF/MET signaling pathway is implicated in the development and progression of numerous solid tumors.[4][5] Accurate and consistent preparation of inhibitor stock solutions is a critical first step for reliable and reproducible results in both in vitro and in vivo experiments. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical and Potency Data
Quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 562.59 g/mol | [1][6] |
| Formula | C₃₃H₂₇FN₄O₄ | [6] |
| IC₅₀ (MET Kinase) | 7.4 nM | [1] |
| IC₅₀ (Cell-based) | 2.9 - 4.5 µM (U-87 MG, NIH-H460, HT-29, MKN-45) | [1] |
MET Signaling Pathway
The MET receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which drive cell growth, survival, and migration.[3][4] this compound inhibits this process by blocking the kinase activity of MET.
Caption: The HGF/MET signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder (e.g., MedChemExpress, HY-131065)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (e.g., Sigma-Aldrich, D2650)
-
Sterile microcentrifuge tubes (1.5 mL) or cryovials
-
Pipettes and sterile, filtered pipette tips
-
Analytical balance
-
Vortex mixer
-
Optional: Ultrasonic bath
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.
Calculation: To prepare a 10 mM stock solution, the required mass of this compound (MW = 562.59 g/mol ) is calculated using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (mg) = 0.01 mol/L × 0.001 L × 562.59 g/mol × 1000 mg/g = 5.626 mg
Procedure:
-
Weighing the Compound: Before opening, briefly centrifuge the vial containing the this compound powder at low speed (e.g., 1000 x g for 1-3 minutes) to ensure all the powder is at the bottom of the vial.[7]
-
Carefully weigh out 5.63 mg of the powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder. If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication in an ultrasonic bath can aid the process.[8] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryovials.[9]
-
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability
Proper storage is essential to maintain the activity of the inhibitor.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep desiccated. |
| Stock Solution in DMSO | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[9] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Preferred for long-term storage.[9] |
Handling Guidelines:
-
Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is critical.[9]
-
Working Dilutions: For cell-based assays, dilute the DMSO stock solution directly into the culture medium. The final concentration of DMSO should typically be less than 0.5% to minimize cytotoxicity.[9]
-
Controls: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biocompare.com [biocompare.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for MET Kinase-IN-2 in Co-Immunoprecipitation Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MET kinase inhibitors, exemplified by the conceptual molecule "MET kinase-IN-2," in co-immunoprecipitation (co-IP) experiments to investigate protein-protein interactions within the MET signaling pathway.
Introduction to MET Kinase and Co-Immunoprecipitation
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways crucial for cell proliferation, motility, and survival.[1][2][3] Dysregulation of the MET signaling pathway is implicated in the development and progression of numerous cancers.[1][2][3][4][5]
Co-immunoprecipitation (co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment.[5][6] This method involves the use of an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, thereby also capturing any interacting proteins (the "prey").[6] The entire complex is then analyzed, typically by western blotting or mass spectrometry, to identify the interacting partners.[5][6]
The use of specific kinase inhibitors, such as this compound, in co-IP experiments allows researchers to probe the dependency of protein-protein interactions on the kinase activity of the target. This can reveal crucial insights into the mechanism of action of the inhibitor and the structure of signaling complexes.
Quantitative Data on MET Protein Interactions
The following table summarizes representative quantitative data from a co-immunoprecipitation experiment investigating the effect of a MET kinase inhibitor on the interaction between MET and its downstream adapter protein, GRB2. This data is based on findings from studies using the MET inhibitor PHA665752, as specific data for this compound is not publicly available.[1] The disruption of the MET-GRB2 interaction is a key indicator of target engagement and pathway inhibition.[1]
| Cell Line | Treatment | Immunoprecipitation (IP) | Co-immunoprecipitated Protein | Relative Binding Affinity (Fold Change) | Reference |
| EBC-1 (MET amplified) | Vehicle (DMSO) | MET | GRB2 | 1.0 (Baseline) | [1] |
| EBC-1 (MET amplified) | MET Kinase Inhibitor (PHA665752) | MET | GRB2 | 0.2 | [1] |
| H1993 (MET amplified) | Vehicle (DMSO) | MET | GRB2 | 1.0 (Baseline) | [1] |
| H1993 (MET amplified) | MET Kinase Inhibitor (PHA665752) | MET | GRB2 | 0.15 | [1] |
| H1648 (MET low) | Vehicle (DMSO) | MET | GRB2 | Minimally Detectable | [1] |
| H1648 (MET low) | MET Kinase Inhibitor (PHA665752) | MET | GRB2 | No significant change | [1] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of MET and Interacting Proteins
This protocol describes a general procedure for performing a co-IP experiment to investigate the effect of this compound on the interaction between MET and a known or putative binding partner, such as GRB2.
Materials:
-
Cell line with endogenous or overexpressed MET (e.g., EBC-1, H1993)
-
Cell culture reagents
-
This compound (or other MET inhibitor) and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-MET antibody)
-
Primary antibody for western blotting (e.g., anti-GRB2 antibody, anti-MET antibody)
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary anti-MET antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with ice-cold co-IP lysis/wash buffer. After the final wash, remove all supernatant.
-
-
Elution and Sample Preparation:
-
Resuspend the beads in 2X SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against MET and the expected interacting protein (e.g., GRB2).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
MET Signaling Pathway
Caption: A simplified diagram of the MET signaling pathway.
Co-Immunoprecipitation Workflow
Caption: A flowchart illustrating the co-immunoprecipitation workflow.
References
- 1. MET-GRB2 Signaling-Associated Complexes Correlate with Oncogenic MET Signaling and Sensitivity to MET Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET-GRB2 Signaling-Associated Complexes Correlate with Oncogenic MET Signaling and Sensitivity to MET Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Coimmunoprecipitation assay for the detection of kinase-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
Application of MET Kinase-IN-2 in Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MET kinase-IN-2 is a potent and selective, orally bioavailable inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations, is a known driver of tumorigenesis and metastasis in non-small cell lung cancer (NSCLC).[2][3] Furthermore, MET activation is a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[4] These factors make MET an attractive therapeutic target, and specific inhibitors like this compound are valuable tools for both basic and translational research in NSCLC.
This document provides detailed application notes and protocols for the use of this compound in NSCLC research, including its mechanism of action, quantitative data on its activity, and methodologies for key experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by competitively binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary consequence of MET inhibition is the suppression of cancer cell proliferation, survival, migration, and invasion.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| MET | 7.4[1] |
| AXL | 16.5 |
| Mer | 29.8 |
| TYRO3 | 45.1 |
| KDR (VEGFR2) | 198 |
| Flt4 (VEGFR3) | 105 |
| TEK (Tie2) | 123 |
Data for kinases other than MET are provided to indicate the selectivity profile of this compound. Data obtained from MedChemExpress product page.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NIH-H460 | Non-Small Cell Lung Cancer | 3.8[1] |
| U-87 MG | Glioblastoma | 2.9[1] |
| HT-29 | Colorectal Cancer | 4.5[1] |
| MKN-45 | Gastric Cancer | 3.2[1] |
Signaling Pathways and Experimental Workflows
MET Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical MET signaling pathway and the point of intervention for this compound.
Caption: MET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a typical workflow for assessing the efficacy of this compound in NSCLC cell lines.
Caption: Workflow for In Vitro Characterization of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound in NSCLC research. These protocols are based on standard methodologies and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NSCLC cells.
Materials:
-
NSCLC cell line (e.g., NIH-H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed 3,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Western Blot Analysis of MET Signaling Pathway
Objective: To assess the effect of this compound on the phosphorylation of MET and its downstream effectors (AKT and ERK).
Materials:
-
NSCLC cell line (e.g., NIH-H460)
-
Complete growth medium
-
This compound
-
DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Conclusion
This compound is a valuable research tool for investigating the role of the MET signaling pathway in NSCLC. The provided data and protocols offer a framework for researchers to design and execute experiments to further elucidate the therapeutic potential of MET inhibition in this disease. It is essential to optimize these protocols for specific experimental conditions and to consult relevant literature for further details on advanced applications.
References
Application Notes and Protocols for MET Kinase Inhibitors in Glioblastoma Cell Lines
Disclaimer: Extensive literature searches did not yield specific data or protocols for a compound designated "MET kinase-IN-2" in the context of glioblastoma research. Therefore, these application notes and protocols are based on the well-characterized, representative MET kinase inhibitor, Crizotinib , and other similar inhibitors studied in glioblastoma cell lines. These guidelines are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of MET inhibition in glioblastoma.
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1] The mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are frequently dysregulated in GBM.[2][3][4] Aberrant MET signaling promotes tumor cell proliferation, survival, migration, invasion, and resistance to therapy, making it a compelling therapeutic target.[3][5][6] MET kinase inhibitors are a class of small molecules designed to block the catalytic activity of the MET receptor, thereby attenuating downstream oncogenic signaling.
These notes provide an overview of the application of MET kinase inhibitors, using Crizotinib as a primary example, for studying their effects on glioblastoma cell lines.
Data Summary
The following table summarizes the quantitative effects of representative MET kinase inhibitors on various glioblastoma cell lines as reported in the literature.
| Inhibitor | Cell Line | Assay | Result | Reference |
| Crizotinib | U373MG (MET inhibitor-resistant) | Cell Viability | Increased cell death in combination with COX-2 or FGFR inhibitors | [7] |
| Crizotinib | GSC827 (MET inhibitor-resistant) | Cell Viability | Significantly decreased proliferation and increased cell death in combination with celecoxib (COX-2 inhibitor) | [7] |
| Crizotinib | MET-amplified GBM patient-derived cells | Cell Viability | Cellular IC50 of 8 nM | [4] |
| PLB-1001 | MET-altered glioma cells | In vivo tumor growth | Effective suppression of MET-induced glioma progression | [8] |
| PHA665752 | U87MG, U118MG | Western Blot | Efficiently inhibited phosphorylation of MET and downstream effectors ERK and AKT within 1 hour. | [7] |
| Gefitinib + PHA665752 | U87MG, U118MG | Cell Viability | More efficient reduction in GBM cell viability than either inhibitor alone. | [7] |
| Onartuzumab | Glioblastoma preclinical models | In vivo tumor growth | Inhibited glioblastoma growth. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MET signaling pathway in glioblastoma and a typical experimental workflow for evaluating MET kinase inhibitors.
Caption: MET Signaling Pathway in Glioblastoma.
Caption: Experimental Workflow for MET Inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of MET kinase inhibitors in glioblastoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a MET kinase inhibitor on glioblastoma cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U118MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MET Kinase Inhibitor (e.g., Crizotinib) dissolved in DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the MET kinase inhibitor in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis
This protocol is for examining the effect of a MET kinase inhibitor on the phosphorylation status of MET and its downstream signaling proteins.
Materials:
-
Glioblastoma cells
-
MET Kinase Inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Plate glioblastoma cells and allow them to adhere overnight.
-
Treat the cells with the MET kinase inhibitor at the desired concentration for a specified time (e.g., 1-24 hours).
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by a MET kinase inhibitor.
Materials:
-
Glioblastoma cells
-
MET Kinase Inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the MET kinase inhibitor for 24-48 hours.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of MET kinase inhibitors on glioblastoma cell lines. Due to the absence of specific data for "this compound," researchers are encouraged to adapt these protocols using well-characterized inhibitors like Crizotinib as a starting point for their investigations into the therapeutic potential of targeting the MET pathway in glioblastoma. Careful optimization of experimental conditions for specific cell lines and inhibitors is crucial for obtaining reliable and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. MET in glioma: signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK Inhibition in Glioblastoma: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glioblastoma Cell Resistance to EGFR and MET Inhibition Can Be Overcome via Blockade of FGFR-SPRY2 Bypass Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ust.hk [ias.ust.hk]
Techniques for Assessing MET Kinase-IN-2 Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MET proto-oncogene, a receptor tyrosine kinase (RTK), and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1][2] Dysregulation of the HGF/MET signaling pathway, through mechanisms such as mutation, amplification, or protein overexpression, is implicated in the development and progression of numerous human cancers.[1][2] This has established MET as a significant target for cancer therapy. MET kinase-IN-2 is a potent and selective inhibitor of MET kinase, demonstrating antitumor activity. This document provides detailed application notes and protocols for assessing the efficacy of this compound, from biochemical assays to cellular and in vivo models.
MET Signaling Pathway
Upon binding of HGF, the MET receptor dimerizes and undergoes autophosphorylation of key tyrosine residues (Y1234 and Y1235) within its kinase domain.[1] This activation triggers the recruitment of adaptor proteins like GRB2, GAB1, and SHC1, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[1][3] These pathways collectively regulate cell proliferation, survival, and motility.
Quantitative Data for this compound
The efficacy of this compound has been quantified in various assays. The following tables summarize the available data for easy comparison.
Table 1: Biochemical and Cellular IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value |
| Biochemical Kinase Assay | MET kinase | 7.4 nM[1] |
| Cell Viability Assay | U-87 MG (Glioblastoma) | 2.9 - 4.5 µM[1] |
| Cell Viability Assay | NIH-H460 (Lung Cancer) | 2.9 - 4.5 µM[1] |
| Cell Viability Assay | HT-29 (Colon Cancer) | 2.9 - 4.5 µM[1] |
| Cell Viability Assay | MKN-45 (Gastric Cancer) | 2.9 - 4.5 µM[1] |
Table 2: Off-Target Kinase Inhibition by this compound
| Kinase | IC50 Value |
| AXL | 16.5 - 198 nM[1] |
| Flt4 | 16.5 - 198 nM[1] |
| KDR | 16.5 - 198 nM[1] |
| Mer | 16.5 - 198 nM[1] |
| TEK | 16.5 - 198 nM[1] |
| TYRO3 | 16.5 - 198 nM[1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Biochemical Kinase Activity Assay
This protocol is designed to measure the direct inhibitory effect of this compound on MET kinase activity. A common method is a luminescence-based assay that quantifies ATP consumption.
Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human MET kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
Prepare ATP solution in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of each this compound dilution to the appropriate wells. Include a DMSO-only control.
-
Add 10 µL of the MET kinase/substrate mixture to all wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 25 µL of a commercial kinase activity detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the remaining ATP.[4]
-
Incubate as per the manufacturer's instructions (typically 30-40 minutes).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular MET Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit MET autophosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed a MET-dependent cancer cell line (e.g., MKN45, which has MET amplification) in 6-well plates.
-
Grow cells to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
For cell lines that are not constitutively active, stimulate with HGF for 15 minutes before lysis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[6]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with primary antibodies against phospho-MET (e.g., p-MET Y1234/1235), total MET, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-MET signal to the total MET signal to determine the extent of inhibition.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., U-87 MG, NIH-H460, HT-29, MKN-45) in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[3]
-
Allow the cells to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a DMSO vehicle control.
-
-
Incubation:
-
Viability Measurement (MTS Assay):
-
Add a cell viability reagent such as MTS or MTT to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Cell Migration Assay (Transwell Assay)
This assay evaluates the impact of this compound on the migratory capacity of cancer cells.
Protocol:
-
Preparation:
-
Use Transwell inserts with an 8 µm pore size polycarbonate membrane.
-
Place the inserts into a 24-well plate.
-
Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Treat the cells with different concentrations of this compound (and a DMSO control) for a predetermined time.
-
Seed the treated cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C to allow for cell migration.
-
-
Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each treatment condition.
-
Determine the percentage of migration inhibition compared to the DMSO control.
-
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., U-87 MG) into the flank of immunocompromised mice (e.g., nude mice).[1]
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at different dose levels (e.g., 3-37.5 mg/kg) daily for a specified period (e.g., 3 weeks).[1]
-
Administer a vehicle control to the control group.
-
-
Monitoring:
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
The excised tumors can be used for further pharmacodynamic studies, such as Western blotting for p-MET.
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for evaluating the efficacy of the MET kinase inhibitor, this compound. By employing a combination of biochemical, cellular, and in vivo assays, researchers can thoroughly characterize the inhibitory activity of this compound and its potential as a therapeutic agent for MET-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification and clinical validation of the selective MET kinase inhibitor DO-2 and its metabolites DO-5 and M3 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential responses of MET activations to MET kinase inhibitor and neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with MET Kinase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical regulator of a wide array of cellular processes, including proliferation, motility, and invasion.[1][2] Dysregulation of the MET signaling pathway, often through gene amplification, mutation, or overexpression, is a key driver in the progression of numerous human cancers.[1][3] This makes MET a prime target for therapeutic intervention. MET kinase-IN-2 is a potent and selective small molecule inhibitor of MET kinase, demonstrating significant anti-tumor activity. These application notes provide detailed protocols for high-throughput screening (HTS) of this compound and other potential inhibitors using both biochemical and cellular assays.
MET Signaling Pathway
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates on key tyrosine residues (Y1234 and Y1235) in its kinase domain.[1] This activation triggers the recruitment of downstream signaling effectors, including GRB2, GAB1, and STAT3, which in turn activate major signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][4] These pathways are crucial for cell proliferation, survival, and motility.[1][4]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a benchmark for its potency and selectivity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Assay Technology |
| MET Kinase | 7.4 | ADP-Glo |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | MET Status | EC50 (µM) | Assay Technology |
| MKN-45 | Gastric Adenocarcinoma | Amplification | 3.8 | CellTiter-Glo (Proliferation) |
| U-87 MG | Glioblastoma | HGF Autocrine | 2.9 | CellTiter-Glo (Proliferation) |
| NIH-H460 | Large Cell Lung Carcinoma | - | 4.5 | CellTiter-Glo (Proliferation) |
| HT-29 | Colorectal Adenocarcinoma | - | 4.1 | CellTiter-Glo (Proliferation) |
EC50 values represent the concentration of the inhibitor required to induce a half-maximal response in a cellular context.
Table 3: Representative Kinase Selectivity Profile of a Selective MET Inhibitor *
| Kinase | IC50 (nM) |
| MET | <10 |
| AXL | >1000 |
| MER | >1000 |
| TYRO3 | >1000 |
| VEGFR2 | >500 |
| FLT4 | >500 |
| TIE2 | >1000 |
| RON | >1000 |
*Note: Comprehensive public domain kinase selectivity data for this compound is limited. This table presents representative data for a highly selective MET inhibitor to illustrate the desired selectivity profile.
Experimental Protocols
Biochemical High-Throughput Screening: MET Kinase Activity Assay (ADP-Glo™)
This protocol describes a luminescent ADP detection assay to measure MET kinase activity.
Materials:
-
MET Kinase (recombinant)
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
This compound (as a positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
384-well white assay plates
-
Luminometer
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser, transfer 20-50 nL of each compound solution to a 384-well white assay plate. Final DMSO concentration should be ≤1%.
-
-
Kinase Reaction:
-
Prepare a master mix containing MET kinase and Poly (Glu, Tyr) substrate in Kinase Buffer.
-
Prepare a separate ATP solution in Kinase Buffer. The final ATP concentration should be at its Km for MET.
-
Dispense 5 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis and Quality Control:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (negative) and high-concentration this compound (positive) controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
-
Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Cellular High-Throughput Screening: MET Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)
This protocol describes a no-wash, bead-based immunoassay to quantify the phosphorylation of MET in a cellular context.
Materials:
-
MKN-45 or other suitable cancer cell line
-
Cell culture medium and supplements
-
HGF (for ligand-stimulated assays)
-
This compound
-
AlphaLISA® SureFire® Ultra™ Human Phospho-c-Met (Tyr1234/1235) Kit (PerkinElmer)
-
384-well clear-bottom cell culture plates
-
384-well white OptiPlate™
-
Alpha-enabled plate reader
Protocol:
-
Cell Culture and Plating:
-
Culture MKN-45 cells in appropriate medium.
-
Seed 10,000 cells per well in a 384-well clear-bottom plate and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Treat cells with a serial dilution of test compounds or this compound for 2 hours.
-
For HGF-stimulated assays, add HGF to a final concentration of 50 ng/mL and incubate for 15 minutes at 37°C. For cells with MET amplification like MKN-45, HGF stimulation may not be necessary due to constitutive activation.
-
-
Cell Lysis:
-
Carefully remove the culture medium.
-
Add 10 µL of 1X Lysis Buffer to each well and shake for 10 minutes at room temperature.
-
-
Immunoassay:
-
Transfer 4 µL of cell lysate to a 384-well white OptiPlate™.
-
Add 5 µL of the Acceptor Bead mix to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Add 2 µL of the Donor Bead mix to each well under subdued light.
-
Seal the plate, protect from light, and incubate for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Read the plate on an Alpha-enabled reader.
-
Calculate the percent inhibition of MET phosphorylation and determine EC50 values.
-
Assess assay quality using the Z'-factor.
-
Conclusion
The protocols and data presented in these application notes provide a robust framework for the high-throughput screening and characterization of MET kinase inhibitors, using this compound as a reference compound. The combination of biochemical and cellular assays allows for a comprehensive evaluation of inhibitor potency, selectivity, and cellular efficacy, facilitating the identification and development of novel therapeutics targeting the MET signaling pathway in cancer.
References
Application Notes and Protocols for MET Kinase-IN-2 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical driver in the development and progression of various cancers.[1][2][3] Its activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are pivotal for cell proliferation, survival, motility, and invasion.[1][2][4] Dysregulation of MET signaling, through mechanisms such as gene amplification, mutations, or overexpression, is frequently observed in numerous solid tumors and often correlates with a poor prognosis.[3][5] Consequently, MET has emerged as a promising therapeutic target in oncology.
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their superior physiological relevance compared to traditional two-dimensional (2D) monolayer cultures.[6] These models more accurately recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found within the tumor microenvironment.[6] As such, 3D models provide a more predictive platform for evaluating the efficacy of anti-cancer therapeutics.[6]
MET kinase-IN-2 is a potent and selective inhibitor of MET kinase. This document provides detailed application notes and protocols for the utilization of this compound in 3D cell culture models to assess its anti-tumor activity.
This compound: Compound Profile
This compound is an orally bioavailable small molecule inhibitor with high affinity for the MET kinase domain.
| Property | Value | Reference |
| Target | MET kinase | [1] |
| IC50 (Enzymatic Assay) | 7.4 nM | [1] |
| Cellular IC50 (2D Culture, 72h) | ||
| U-87 MG (Glioblastoma) | 2.9 - 4.5 µM | [1] |
| NIH-H460 (Lung Cancer) | 2.9 - 4.5 µM | [1] |
| HT-29 (Colon Cancer) | 2.9 - 4.5 µM | [1] |
| MKN-45 (Gastric Cancer) | 2.9 - 4.5 µM | [1] |
| Off-Target Kinases (IC50) | AXL (16.5 nM), Flt4 (198 nM), KDR (198 nM), Mer (16.5 nM), TEK (198 nM), TYRO3 (16.5 nM) | [1] |
Note: The provided cellular IC50 values are from 2D culture assays and should be used as a starting point for dose-ranging studies in 3D models, as higher concentrations may be required to achieve similar efficacy due to limited drug penetration in spheroids.
MET Signaling Pathway
The binding of HGF to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation leads to the recruitment of downstream signaling adaptors and the activation of key oncogenic pathways.
Caption: Simplified MET signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using a microscope.
Protocol 2: Treatment of Tumor Spheroids with this compound
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serially diluted this compound working solutions
Procedure:
-
After 3-4 days of spheroid formation, when they have reached a consistent size, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 50 µM, based on the 2D IC50 values. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the corresponding this compound working solution or vehicle control to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
Monitor spheroid morphology and size daily.
Protocol 3: Assessment of Spheroid Viability and Growth Inhibition
This protocol describes the use of a luminescence-based assay to determine cell viability within the spheroids.
Materials:
-
Treated tumor spheroids (from Protocol 2)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of the cell viability reagent equal to the volume of the medium in each well.
-
Mix the contents by gently shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value in the 3D model.
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in 3D tumor spheroids.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the 3D cell culture experiments.
| Cell Line | 3D Model Type | Treatment Duration (hours) | 3D IC50 (µM) |
| HT-29 | Spheroid | 72 | [Insert experimental value] |
| HT-29 | Spheroid | 96 | [Insert experimental value] |
| MKN-45 | Spheroid | 72 | [Insert experimental value] |
| MKN-45 | Spheroid | 96 | [Insert experimental value] |
| [Other cell line] | Spheroid | [Duration] | [Insert experimental value] |
Troubleshooting and Considerations
-
Spheroid Formation: Not all cell lines readily form compact spheroids. Optimization of cell seeding density and the use of matrix scaffolds (e.g., Matrigel) may be necessary.
-
Drug Penetration: The dense structure of spheroids can limit drug penetration. Longer incubation times or higher concentrations of this compound may be required compared to 2D cultures.
-
Endpoint Assays: In addition to viability assays, consider other endpoints such as spheroid size measurement over time (brightfield microscopy), immunofluorescence staining for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers in sectioned spheroids, or Western blotting for target engagement (phospho-MET levels).
-
Solubility: Ensure that this compound remains soluble in the culture medium at the tested concentrations. If precipitation is observed, consider using a different solvent or reducing the final concentration.
By following these protocols and considerations, researchers can effectively utilize this compound in 3D cell culture models to gain more physiologically relevant insights into its anti-tumor efficacy and further elucidate the role of MET signaling in cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving MET Kinase-IN-2 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of MET Kinase-IN-2 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in media a concern?
A1: this compound is a small molecule inhibitor targeting the c-MET receptor tyrosine kinase. The c-MET signaling pathway is crucial in cellular processes like proliferation, motility, and survival, and its aberrant activation is linked to various cancers.[1][2] The stability of any compound in cell culture or assay media is critical for obtaining accurate and reproducible experimental results. Poor stability can lead to a decrease in the effective concentration of the inhibitor over the course of an experiment, resulting in misleading data, such as an underestimation of its potency (IC50 values).
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a hallmark of compound instability. If you observe variable dose-responses, a loss of inhibitory activity in long-term assays (e.g., >24 hours), or see precipitate forming in your media, it is highly probable that this compound is degrading or precipitating out of solution. It is crucial to differentiate between chemical degradation and poor solubility.
Q3: What are the common causes of small molecule inhibitor degradation in cell culture media?
A3: Several factors can contribute to the degradation of a small molecule inhibitor like this compound in media:
-
Hydrolysis: Reaction with water, which can be pH-dependent. Standard culture media with a pH of 7.2-7.4 can facilitate the hydrolysis of susceptible chemical groups.
-
Oxidation: Components in the media or exposure to atmospheric oxygen can lead to oxidative degradation.
-
Enzymatic Degradation: If using serum-containing media (e.g., FBS), esterases, proteases, and other metabolic enzymes present in the serum can metabolize the compound.
-
Adsorption: The compound may adsorb to plasticware (flasks, plates, pipette tips), reducing its effective concentration in the media.
-
Light Sensitivity: Some compounds are photolabile and can degrade upon exposure to ambient light.
Q4: How can I improve the stability and reliability of this compound in my experiments?
A4: To enhance stability, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare working solutions of this compound fresh from a concentrated DMSO stock just before adding it to the media. Avoid storing diluted aqueous solutions.
-
Minimize Serum Exposure: If possible, conduct shorter-term experiments in serum-free media or reduced-serum media to minimize enzymatic degradation.
-
pH and Temperature Control: Ensure the pH of your media is stable. Store stock solutions at -80°C and minimize freeze-thaw cycles.[3]
-
Use of Stabilizers: Consider adding antioxidants, such as N-acetylcysteine or Trolox (a water-soluble vitamin E analog), to the media to mitigate oxidative degradation.
-
Assess Stability Empirically: The most reliable approach is to experimentally determine the stability of this compound under your specific experimental conditions using techniques like LC-MS.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Loss of Activity in Long-Term Assays (>24h) | Chemical or enzymatic degradation of the compound. | 1. Perform a time-course experiment to determine the functional half-life. 2. Replenish the media with freshly prepared inhibitor at regular intervals (e.g., every 12 or 24 hours). 3. Quantify the compound concentration at the start and end of the experiment using LC-MS (See Protocol 3.1). |
| Precipitate Forms in Media After Addition | Poor aqueous solubility. The DMSO concentration from the stock solution may be too high. | 1. Ensure the final DMSO concentration in the media is low (typically <0.5%). 2. Visually inspect the media for precipitation under a microscope after adding the compound. 3. Consider using solubility enhancers, though this may impact cellular activity and should be validated. |
| High Variability Between Replicate Wells/Plates | Inconsistent dosing, adsorption to plastics, or rapid degradation. | 1. Use low-adsorption plasticware. 2. Ensure thorough mixing after adding the inhibitor to the media, but avoid vigorous vortexing that may introduce excess oxygen. 3. Prepare a single large batch of inhibitor-containing media for all replicate plates to ensure dosing consistency. |
| IC50 Value is Higher Than Expected | Compound degradation leading to a lower effective concentration. | 1. Confirm the purity and identity of your this compound stock. 2. Perform the stability assessment outlined in Protocol 3.1 to understand its degradation rate. 3. Conduct shorter-duration assays where stability is less of a factor to obtain a more accurate IC50 value.[4] |
Experimental Protocols
Protocol 3.1: Assessing this compound Stability in Media via LC-MS
This protocol provides a method to quantify the concentration of this compound over time in your specific cell culture media to determine its stability.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics) as used in your experiments
-
LC-MS grade acetonitrile (ACN) and water
-
LC-MS grade formic acid
-
96-well plates or microcentrifuge tubes
-
Analytical balance and volumetric flasks
-
LC-MS system
Methodology:
-
Preparation of Standard Curve:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of calibration standards by spiking known concentrations of the stock solution into the cell culture medium (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, 0.05 µM). These will be used to create a standard curve for quantification.
-
-
Incubation:
-
Prepare a bulk solution of your complete cell culture medium containing this compound at your desired experimental concentration (e.g., 1 µM).
-
Aliquot this solution into multiple wells of a 96-well plate or several microcentrifuge tubes.
-
Place the samples in a standard cell culture incubator (37°C, 5% CO2).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot (e.g., 100 µL) for analysis.
-
The T=0 sample should be taken immediately after preparation.
-
-
Sample Processing:
-
To each 100 µL media sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (if available) to precipitate proteins and halt any enzymatic degradation.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vial for LC-MS analysis.[5]
-
-
LC-MS Analysis:
-
Analyze the processed samples and the calibration standards using a suitable LC-MS method. A reverse-phase C18 column with a gradient elution using mobile phases of water and acetonitrile with 0.1% formic acid is a common starting point.[6]
-
Monitor the specific mass-to-charge ratio (m/z) for this compound.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the calibration standards against their known concentrations.
-
Use the regression equation from the standard curve to determine the concentration of this compound in your incubated samples at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This data can be used to calculate the half-life (t½) of the compound in your media.
-
Workflow for Stability Assessment
Technical Data & Resources
Table 1: Example Stability Data for this compound
The following table presents hypothetical, yet realistic, data for the stability of this compound (1 µM) in different media conditions at 37°C. This data is for illustrative purposes; users must determine stability under their specific conditions.
| Time (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (Serum-Free DMEM) |
| 0 | 100% | 100% |
| 4 | 85% | 98% |
| 8 | 68% | 95% |
| 24 | 35% | 88% |
| 48 | <10% | 75% |
MET Signaling Pathway Diagram
The MET receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GAB1 and GRB2.[7] This initiates downstream signaling cascades, primarily the PI3K/AKT pathway, which promotes cell survival, and the RAS/MAPK pathway, which drives cell proliferation.[1] this compound acts by inhibiting the kinase activity, thereby blocking these downstream signals.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: MET Kinase Inhibitor-IN-2 Off-Target Effects Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of MET kinase inhibitors, with a focus on principles applicable to compounds like MET kinase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor and why are they important to assess?
A1: Off-target effects refer to the modulation of proteins other than the intended therapeutic target by a drug molecule. For a MET kinase inhibitor, this means the compound might inhibit other kinases or proteins in addition to MET. Assessing off-target effects is crucial for several reasons:
-
Safety and Toxicity: Off-target interactions are a primary cause of adverse drug reactions and toxicity.[1]
-
Mechanism of Action: Understanding the full spectrum of a compound's activity helps to elucidate its true mechanism of action and may reveal unexpected therapeutic opportunities.[2]
-
Data Interpretation: Uncharacterized off-target effects can lead to misinterpretation of experimental results, attributing a biological outcome to the inhibition of the primary target when other proteins are responsible.
Q2: What are the common methods to assess the off-target profile of a MET kinase inhibitor?
A2: Several methods are commonly employed to determine the selectivity of a kinase inhibitor:
-
Kinome Profiling: This is a high-throughput method that screens a compound against a large panel of purified kinases (often several hundred) to determine its inhibitory activity.[3][4] These screens can provide IC50 or Kd values for a wide range of kinases, offering a broad view of selectivity.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to confirm target engagement in a cellular context. It measures the thermal stabilization of a protein upon ligand binding.[5] This method can be adapted to assess off-target engagement within intact cells.
-
Immunoblotting (Western Blotting): This technique can be used to probe the phosphorylation status of known downstream substrates of potential off-target kinases. A change in the phosphorylation of a substrate of another kinase upon treatment with the MET inhibitor can suggest an off-target effect.
-
Chemical Proteomics: This approach uses affinity-based probes to pull down proteins that interact with the inhibitor from cell lysates, which are then identified by mass spectrometry.
Q3: How selective are currently available MET kinase inhibitors?
A3: The selectivity of MET kinase inhibitors varies. Some, like capmatinib, are reported to be highly selective for MET.[6][7] Others, such as crizotinib, are known multi-kinase inhibitors, potently inhibiting ALK and ROS1 in addition to MET.[5][6] It is important to note that even highly selective inhibitors may have off-target activities at higher concentrations.
Off-Target Profile of Representative MET Kinase Inhibitors
The following table summarizes publicly available data on the off-target profiles of three well-characterized MET kinase inhibitors. Comprehensive kinome-wide screening data for all inhibitors is not always publicly available.
| Inhibitor | Primary Target | Known Off-Targets | IC50 / Kd (nM) | Notes |
| Capmatinib | MET | Highly Selective | MET IC50: 0.13 nM | Reported to have over 10,000-fold selectivity for MET against a large panel of human kinases.[7][8] Specific public kinome scan data is limited. |
| Tepotinib | MET | Highly Selective | MET IC50: ~1-3 nM | Also reported to be a highly selective MET inhibitor.[9] Detailed public data on off-targets is limited. |
| Crizotinib | ALK, MET, ROS1 | ALK, ROS1 | ALK IC50: ~20-25 nM, ROS1 IC50: ~1.7 nM | A well-established multi-kinase inhibitor.[10] |
Experimental Protocols & Troubleshooting
Cellular Thermal Shift Assay (CETSA) for Off-Target Validation
Objective: To determine if this compound engages with a suspected off-target protein in a cellular environment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells known to express the suspected off-target protein to a confluency of 70-80%.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the soluble suspected off-target protein by immunoblotting.
-
Troubleshooting Guide for CETSA:
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed for the positive control. | The chosen temperature range is not appropriate for the protein of interest. | Optimize the temperature gradient to cover the melting point of the target protein. |
| The antibody for immunoblotting is not specific or sensitive enough. | Validate the antibody with positive and negative controls. | |
| High variability between replicates. | Inconsistent heating or sample handling. | Ensure uniform heating in the thermal cycler and precise pipetting. |
| Cell density or treatment time variations. | Maintain consistent cell culture and treatment conditions. | |
| No stabilization observed with the inhibitor. | The inhibitor does not engage the target in cells at the tested concentrations. | Test higher concentrations of the inhibitor. |
| The inhibitor has poor cell permeability. | Consider using a cell line with higher permeability or a different assay. |
Immunoblotting for Downstream Signaling of Off-Targets
Objective: To assess if this compound inhibits the signaling pathway of a suspected off-target kinase.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that have an active signaling pathway downstream of the suspected off-target kinase.
-
Treat cells with this compound at various concentrations and time points. Include a positive control inhibitor for the off-target pathway and a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream substrate of the suspected off-target kinase overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Troubleshooting Guide for Immunoblotting:
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal. | Insufficient protein loading. | Increase the amount of protein loaded per well. |
| Inactive primary or secondary antibody. | Use fresh or validated antibodies. | |
| Suboptimal antibody concentration. | Optimize the antibody dilution.[11] | |
| High background. | Insufficient blocking. | Increase blocking time or try a different blocking agent.[11] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody. | |
| Non-specific bands. | Primary antibody is not specific. | Use a more specific antibody or perform control experiments (e.g., with knockout/knockdown cells). |
| Protein degradation. | Ensure proper sample handling and use of protease inhibitors. |
Visualizations
Caption: Simplified MET signaling pathway and the inhibitory action of this compound.
Caption: General workflow for assessing off-target effects of a kinase inhibitor.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carnabio.com [carnabio.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Exposure-response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Troubleshooting MET Kinase-IN-2 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to MET Kinase-IN-2 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the possible reasons?
A1: Reduced sensitivity, indicated by an increase in the half-maximal inhibitory concentration (IC50), can arise from several factors:
-
On-target resistance: This is often due to the acquisition of secondary mutations in the MET kinase domain that interfere with drug binding.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the MET pathway, rendering the cells less dependent on MET signaling for survival and proliferation. Common bypass pathways include the EGFR, KRAS, and PI3K/AKT signaling cascades.[1][2][3]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of the inhibitor.[4]
-
Experimental Variability: Inconsistent cell culture conditions, passage number, or assay parameters can lead to apparent changes in sensitivity.
Q2: What are the common secondary mutations in the MET kinase domain that confer resistance to MET inhibitors?
A2: Secondary mutations are a primary mechanism of acquired resistance. The specific mutation can determine the resistance profile to different types of MET inhibitors (Type I vs. Type II). This compound is a Type II inhibitor. Resistance to Type II inhibitors can be conferred by mutations affecting residues such as L1195 and F1200.[5] In contrast, mutations at D1228 and Y1230 are more commonly associated with resistance to Type I MET inhibitors.[6][7]
Q3: How can I confirm if resistance in my cell line is due to on-target mutations or off-target pathway activation?
A3: A combination of molecular biology techniques can help elucidate the resistance mechanism:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the MET kinase domain to identify any potential secondary mutations.
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins (e.g., AKT, ERK1/2) and alternative receptor tyrosine kinases (e.g., EGFR, HER3) to assess bypass pathway activation.[1][8]
-
Phospho-RTK Array: A broader screening approach to identify the activation of multiple receptor tyrosine kinases simultaneously.[1][9]
Q4: What are the potential off-target effects of this compound that I should be aware of?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, MET inhibitors as a class can have off-target activities. For example, some MET inhibitors have been shown to affect other kinases. It is crucial to consider that the observed phenotype might be a result of these off-target effects, especially if resistance is not explained by on-target mechanisms.[10][11] Common adverse events associated with MET-selective TKIs in clinical settings include gastrointestinal disorders, respiratory toxicity, and hepatotoxicity.[12]
Troubleshooting Guides
Problem 1: Gradual increase in IC50 of this compound over several passages.
Possible Cause: Development of acquired resistance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased IC50.
Detailed Steps:
-
Isolate Resistant Population: Culture the cells in the presence of this compound at a concentration that inhibits the parental cells but allows the resistant population to grow. Isolate single clones for further analysis.
-
Genomic Analysis: Extract genomic DNA from the resistant clones and the parental cell line. Amplify and sequence the MET kinase domain to check for mutations.
-
Biochemical Analysis: Prepare cell lysates from parental and resistant cells (both treated and untreated with this compound). Perform western blotting for p-MET, total MET, p-AKT, total AKT, p-ERK, and total ERK. Also, consider a phospho-RTK array to screen for unexpected pathway activation.
-
Interpret Results:
-
MET Mutation Found: The resistance is likely on-target. Consider testing a Type I MET inhibitor.
-
No MET Mutation, but Bypass Pathway Activated: The resistance is off-target. For example, if p-EGFR is elevated, consider a combination therapy with an EGFR inhibitor.
-
No Obvious Changes: Re-evaluate your experimental setup. Ensure consistency in cell density, passage number, and drug concentration. Check for potential mycoplasma contamination.
-
Problem 2: Complete lack of response to this compound in a new cell line.
Possible Cause: Intrinsic resistance.
Troubleshooting Steps:
-
Confirm MET Expression and Activation: Perform western blotting to confirm that the cell line expresses MET and that the receptor is phosphorylated (activated). If there is no MET expression or activation, the cell line is not dependent on this pathway and will not respond to a MET inhibitor.
-
Check for Pre-existing Mutations: Sequence the MET kinase domain to check for any pre-existing mutations that might confer resistance.
-
Assess Baseline Bypass Pathway Activation: Use western blotting or a phospho-RTK array to see if other survival pathways are highly active at baseline, which could make the cells inherently resistant to the inhibition of a single pathway.
-
Literature Review: Check the literature to see if the cell line has been characterized as sensitive or resistant to other MET inhibitors.
Quantitative Data Summary
Table 1: IC50 Values of MET Inhibitors in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | Inhibitor | IC50 (Parental) | IC50 (Resistant) | Fold Change | Resistance Mechanism |
| EBC-1 | Capmatinib | 3.70 ± 0.10 nM | > 10,000 nM | > 2700 | EGFR pathway activation[1] |
| EBC-1 | Crizotinib | 5.20 ± 0.50 nM | > 10,000 nM | > 1900 | EGFR pathway activation[1] |
| NCI-H1993 | PF-2341066 | ~10 nM | > 1,000 nM | > 100 | EGFR pathway activation[8] |
Table 2: IC50 Values of Type I and Type II MET Inhibitors Against MET Kinase Domain Mutations
| MET Mutant | Crizotinib (Type Ia) IC50 (nM) | Savolitinib (Type Ib) IC50 (nM) | Capmatinib (Type Ib) IC50 (nM) | Cabozantinib (Type II) IC50 (nM) | Merestinib (Type II) IC50 (nM) |
| WT TPR-MET | 10 | 5 | 5 | 10 | 8 |
| D1228N | 250 | 1500 | 1800 | 15 | 12 |
| Y1230H | 300 | 2000 | 2200 | 20 | 18 |
| L1195V | 50 | 8 | 10 | 500 | 600 |
| F1200I | 12 | 6 | 7 | 800 | 950 |
Data synthesized from studies using Ba/F3 cells expressing TPR-MET constructs.[6]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol uses a stepwise dose-escalation method to generate acquired resistance.[1][13]
-
Determine Initial Concentration: Perform a cell viability assay (e.g., MTT or MTS) to determine the IC20-IC30 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard growth medium containing this compound at the determined IC20-IC30.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of the inhibitor.
-
Dose Escalation: Once the cells are growing steadily at the current concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the inhibitor concentration over several months.
-
Isolate Clones: Once the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., >10x the initial IC50), isolate single-cell clones by limiting dilution or using cloning cylinders.
-
Confirm Resistance: Characterize the resistance of the isolated clones by performing a cell viability assay to determine the new IC50 and compare it to the parental cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the sensitivity of cell lines to this compound.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Mix gently and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for MET Signaling Pathway Analysis
This protocol is for analyzing the activation state of the MET pathway and potential bypass tracks.[16][17][18]
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound for the desired time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235), total MET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagrams
Caption: The HGF/MET signaling pathway.
Caption: Mechanisms of resistance to MET inhibitors.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Pattern of Resistance and Sensitivity to Different Classes of MET Inhibitors for MET-Amplified Tumors With MET-D1228X or MET-Y1230X Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicity burden patterns of MET-selective tyrosine kinase inhibitors: evidence from real-world pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. origene.com [origene.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing MET Kinase-IN-2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of MET kinase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: A good starting point for cell-based assays is to test a concentration range that brackets the known cellular IC50 values. For this compound, the reported IC50 ranges from 2.9 to 4.5 µM in various cancer cell lines after 72 hours of treatment.[1] Therefore, we recommend starting with a concentration range of 100 nM to 10 µM.
Q2: What is the biochemical IC50 of this compound?
A2: The biochemical IC50 of this compound against MET kinase is 7.4 nM.[1][2] This value is useful for in vitro kinase assays.
Q3: Is this compound selective for MET kinase?
A3: this compound is a selective inhibitor, but it can inhibit other kinases at higher concentrations. It has been shown to inhibit AXL, Flt4, KDR, Mer, TEK, and TYRO3 with IC50 values ranging from 16.5 to 198 nM.[1] It is crucial to consider potential off-target effects, especially when using concentrations significantly higher than the MET kinase IC50.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific experiment and the cell line being used. The reported cellular IC50 values were determined after a 72-hour incubation period.[1] For signaling pathway studies (e.g., Western blotting for p-MET), shorter incubation times (e.g., 1-24 hours) may be sufficient. We recommend performing a time-course experiment to determine the optimal duration for your specific experimental goals.
Q5: What is the recommended in vivo dosage for this compound?
A5: In a U-87 MG xenograft model, oral administration of this compound at doses between 3 and 37.5 mg/kg resulted in significant tumor growth inhibition.[1] The optimal dose for your specific animal model may need to be determined empirically.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of MET phosphorylation (p-MET) observed in Western blot. | Inhibitor concentration is too low. | Increase the concentration of this compound. We recommend a dose-response experiment starting from 100 nM up to 10 µM. |
| Incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration. | |
| Poor cell health or low MET expression. | Ensure cells are healthy and have adequate MET expression. Check cell viability and MET expression levels by Western blot or flow cytometry. | |
| Incorrect antibody or blotting technique. | Verify the specificity and optimal dilution of your p-MET and total MET antibodies. Ensure proper Western blot technique. | |
| Significant cell death observed at expected effective concentrations. | Concentration is too high, leading to off-target toxicity. | Lower the concentration of this compound. Perform a dose-response cell viability assay to determine the cytotoxic concentration for your cell line. |
| Cell line is highly sensitive to MET inhibition. | This may be the expected outcome if the cell line is addicted to MET signaling. Confirm this by rescuing the phenotype with a downstream effector. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is low and consistent across all experimental conditions. Include a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and media conditions. |
| Inhibitor degradation. | Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. | |
| Pipetting errors. | Use calibrated pipettes and ensure accurate dilutions. |
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| Biochemical IC50 | 7.4 nM | MET Kinase | [1][2] |
| Cellular IC50 | 2.9 - 4.5 µM | U-87 MG, NIH-H460, HT-29, MKN-45 (72h treatment) | [1] |
| Other Kinase IC50s | 16.5 - 198 nM | AXL, Flt4, KDR, Mer, TEK, TYRO3 | [1] |
| In Vivo Efficacy | 3 - 37.5 mg/kg (p.o.) | U-87 MG Xenograft Model | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration for Inhibition of MET Phosphorylation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10 µM) for the desired time (e.g., 2 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MET (Tyr1234/1235) and total MET overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Analysis: Densitometrically quantify the p-MET and total MET bands. The optimal concentration is the lowest concentration that achieves maximal inhibition of p-MET.
Protocol 2: Determining the IC50 for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 to 20 µM) for 72 hours. Include a vehicle-only control.
-
Viability Assay: After the incubation period, measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay, according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the viability data to the vehicle-only control.
-
Plot the percentage of viable cells against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a statistical software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Visualizations
Caption: Simplified MET signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Minimizing MET Kinase-IN-2 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxic effects of MET kinase-IN-2 in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-MET receptor tyrosine kinase, with an IC50 of 7.4 nM.[1] Binding of its ligand, hepatocyte growth factor (HGF), to the c-MET receptor activates downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT3, which are involved in cell proliferation, migration, and survival.[2][3] In many cancers, the c-MET pathway is aberrantly activated through mechanisms like gene amplification, mutation, or protein overexpression.[2][3] this compound exerts its anti-tumor activity by binding to the MET kinase and inhibiting its signaling cascade.
Q2: Why is this compound expected to be less cytotoxic to normal cells compared to cancer cells?
Q3: What are the known off-target effects of this compound?
A3: Besides its high affinity for MET, this compound has been shown to inhibit other kinases at higher concentrations. These include AXL, Flt4, KDR, Mer, TEK, and TYRO3, with IC50 values ranging from 16.5 to 198 nM.[1] Off-target activities are a potential source of cytotoxicity in normal cells, and it is crucial to use the lowest effective concentration to minimize these effects.
Q4: How can I determine the optimal concentration of this compound to maximize cancer cell cytotoxicity while minimizing effects on normal cells?
A4: A dose-response experiment is essential. You should test a range of this compound concentrations on both your cancer cell line of interest (ideally with known MET activation) and a relevant normal (non-cancerous) cell line. The goal is to identify a "therapeutic window" - a concentration range that is cytotoxic to the cancer cells but has minimal impact on the viability of the normal cells. An MTT or similar cell viability assay is a standard method for this purpose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal/control cell lines. | 1. Concentration too high: The concentration of this compound may be in the range of its off-target effects. 2. Off-target effects: The normal cell line may be sensitive to the inhibition of one of this compound's off-target kinases.[1] 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Perform a dose-response curve: Titrate the inhibitor concentration to find the lowest effective concentration for cancer cells that is not toxic to normal cells. 2. Profile your normal cell line: Check if the normal cell line expresses high levels of any of the known off-target kinases. If so, consider using a different normal cell line as a control. 3. Solvent control: Ensure the final concentration of the solvent in your experiment is consistent across all conditions and is below the toxic threshold for your cell lines (typically <0.1% for DMSO). Always include a "vehicle-only" control. |
| Inconsistent results in cell viability assays. | 1. Compound instability: this compound may be degrading in the culture medium. 2. Cell seeding density: Inconsistent cell numbers at the start of the experiment. 3. Assay interference: Components in the media or the inhibitor itself may interfere with the assay chemistry (e.g., MTT reduction).[5] | 1. Prepare fresh solutions: Prepare fresh stock solutions of the inhibitor and dilute to the final concentration immediately before use. 2. Optimize cell seeding: Ensure a uniform single-cell suspension and accurate cell counting before plating. Allow cells to adhere and stabilize overnight before adding the inhibitor. 3. Use an alternative viability assay: If you suspect interference with a metabolic assay like MTT, try a different method that measures a different aspect of cell viability, such as a trypan blue exclusion assay (cell membrane integrity) or a CellTiter-Glo assay (ATP content). |
| No significant difference in cytotoxicity between cancer and normal cells. | 1. Cancer cell line is not MET-dependent: The chosen cancer cell line may not have an activated MET pathway. 2. Normal cell line has some MET dependency: Some normal cell types may have a higher reliance on MET signaling for certain functions. | 1. Characterize your cancer cell line: Confirm MET amplification, mutation, or overexpression in your cancer cell line using techniques like Western blot for phospho-MET, qPCR for gene copy number, or sequencing. 2. Select an appropriate normal cell line: Choose a normal cell line that is from a similar tissue of origin as the cancer cell line but is known to have low MET expression and is not dependent on MET signaling. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| On-Target Activity | |||
| MET Kinase | Biochemical Assay | 7.4 nM | [1] |
| U-87 MG (Glioblastoma) | Cell Viability Assay | 2.9 - 4.5 µM | [1] |
| NIH-H460 (Lung Cancer) | Cell Viability Assay | 2.9 - 4.5 µM | [1] |
| HT-29 (Colon Cancer) | Cell Viability Assay | 2.9 - 4.5 µM | [1] |
| MKN-45 (Gastric Cancer) | Cell Viability Assay | 2.9 - 4.5 µM | [1] |
| Off-Target Activity | |||
| AXL | Biochemical Assay | 16.5 nM | [1] |
| Flt4 | Biochemical Assay | 198 nM | [1] |
| KDR | Biochemical Assay | 198 nM | [1] |
| Mer | Biochemical Assay | 198 nM | [1] |
| TEK | Biochemical Assay | 198 nM | [1] |
| TYRO3 | Biochemical Assay | 198 nM | [1] |
Table 2: Representative Comparative Cytotoxicity of a Selective MET Inhibitor (Tepotinib)
This data is provided as a representative example to illustrate the principle of selective cytotoxicity, as direct comparative data for this compound in normal vs. cancer cells is not publicly available.
| Cell Line | Cancer Type | MET Status | IC50 | Reference |
| MKN-45 | Gastric Cancer | MET Amplified | ~7 nM | [4] |
| SNU620 | Gastric Cancer | MET Amplified | ~9 nM | [4] |
| A549 | Lung Cancer | No MET alteration | >1.3 µM | [3] |
Experimental Protocols
Detailed Methodology for Determining Cytotoxicity using an MTT Assay
This protocol is a standard procedure for assessing cell viability and can be adapted for use with this compound.
1. Materials:
-
This compound
-
Cancer cell line with known MET activation (e.g., MKN-45)
-
Normal cell line with low MET expression (e.g., a non-cancerous gastric cell line)
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include "vehicle-only" and "no-treatment" controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[2]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
3. Data Analysis:
-
Subtract the absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tepotinib Inhibits the Epithelial–Mesenchymal Transition and Tumor Growth of Gastric Cancers by Increasing GSK3β, E-Cadherin, and Mucin 5AC and 6 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Overcoming Poor Bioavailability of MET Kinase-IN-2 In Vivo
Welcome to the technical support center for MET kinase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming the challenges associated with the poor in vivo bioavailability of this potent and selective MET kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of the c-MET receptor tyrosine kinase, a key player in cell proliferation, motility, and invasion.[1][2] Its therapeutic potential is significant in cancers where the MET pathway is dysregulated.[3] However, like many kinase inhibitors, this compound is characterized by poor aqueous solubility, which can lead to low and variable oral bioavailability, potentially compromising its in vivo efficacy.[4][5] Published data indicates an oral bioavailability of approximately 32% for a standard formulation.[6]
Q2: What are the primary reasons for the poor bioavailability of kinase inhibitors like this compound?
A2: The primary reasons often relate to their physicochemical properties. Many kinase inhibitors are classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, meaning they have low solubility and variable permeability.[7] Factors contributing to poor bioavailability include:
-
Low aqueous solubility: The compound does not readily dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[8]
-
Slow dissolution rate: Even if soluble, the rate at which it dissolves from its solid form may be too slow for effective absorption within the gastrointestinal transit time.[9]
-
First-pass metabolism: After absorption from the gut, the compound may be extensively metabolized by the liver before it reaches systemic circulation.[10]
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble drugs?
A3: Several established formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanonization) can improve the dissolution rate.[11]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly enhance its solubility and dissolution.[12][13]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the GI tract and enhance absorption via the lymphatic pathway.[2][11]
-
Nanoparticle Formulations: Encapsulating the drug in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve solubility, protect it from degradation, and facilitate absorption.[3][14][15]
Troubleshooting Guides
Guide 1: Addressing Inconsistent or Low Efficacy in Animal Models
Problem: You are administering this compound orally to a xenograft mouse model, but you observe high variability in tumor growth inhibition and lower-than-expected efficacy compared to in vitro data.
Potential Cause: Poor and variable oral absorption of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the this compound you are using is of high purity and has not degraded.
-
Assess the Current Formulation:
-
Are you administering a simple suspension in an aqueous vehicle (e.g., carboxymethylcellulose)? This is a common cause of poor bioavailability for hydrophobic compounds.
-
Observe the suspension for any precipitation or aggregation of the compound before and during administration.
-
-
Implement a Formulation Improvement Strategy:
-
Short-Term Solution (for immediate experiments): Consider using a co-solvent system (e.g., a mixture of PEG400, propylene glycol, and water) to improve solubility. However, be mindful of potential toxicity and volume limitations in your animal model.
-
Long-Term Solution (for reliable and reproducible results): Develop an advanced formulation. Two recommended starting points are:
-
Solid Dispersion: See the experimental protocol below for preparing a solid dispersion of this compound. This can significantly improve the dissolution rate.
-
Lipid-Based Formulation (SEDDS): Refer to the experimental protocol for developing a SEDDS formulation. This is particularly effective for lipophilic drugs.
-
-
-
Conduct a Pilot Pharmacokinetic (PK) Study: Before proceeding with a full efficacy study, administer the new formulation to a small cohort of animals and collect plasma samples at several time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose). This will confirm if the new formulation has improved the drug's exposure (AUC and Cmax).
Quantitative Data Presentation
The following tables summarize the known pharmacokinetic parameters of this compound in a standard formulation and provide an illustrative example of potential improvements with advanced formulation strategies based on typical enhancements seen for BCS Class II compounds.
Table 1: Known Pharmacokinetic Parameters of this compound (Standard Formulation) (Data based on available information for a 5 mg/kg oral dose)[6]
| Parameter | Value | Unit |
| Cmax | 1.5 | µg/mL |
| Tmax | Not Reported | h |
| AUC0-∞ | 10.7 | µg·h/mL |
| T1/2 | 4.9 | h |
| Oral Bioavailability (F%) | 32 | % |
Table 2: Illustrative Comparison of Potential Formulation Strategies for this compound (These are hypothetical values based on typical improvements observed for poorly soluble drugs and are intended for guidance purposes.)
| Formulation Strategy | Expected Change in PK Parameters | Rationale |
| Solid Dispersion | ↑ Cmax (1.5-3x) ↑ AUC (2-4x) ↓ Tmax | Creates an amorphous, high-energy form of the drug with a hydrophilic carrier, leading to faster and more complete dissolution.[12] |
| Lipid-Based (SEDDS) | ↑ Cmax (1.5-2.5x) ↑ AUC (2-5x) | Forms a microemulsion in the GI tract, increasing the solubilization and absorption of the lipophilic drug. May also reduce first-pass metabolism.[11] |
| Nanoparticle Formulation | ↑ Cmax (1-2x) ↑ AUC (2-6x) ↑ T1/2 | Increases surface area for dissolution and can offer sustained release properties, potentially leading to a longer half-life and higher overall exposure.[3][15] |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion via Spray Drying
Objective: To enhance the dissolution rate and oral bioavailability of this compound by creating an amorphous solid dispersion with a hydrophilic polymer.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
Dichloromethane (DCM)
-
Methanol
-
Spray dryer apparatus
Methodology:
-
Polymer and Drug Solution Preparation:
-
Prepare a 10% (w/v) solution of HPMC-AS in a 1:1 mixture of DCM and methanol. Ensure the polymer is fully dissolved.
-
Dissolve this compound in the polymer solution at a drug-to-polymer ratio of 1:3 (w/w). Stir until a clear solution is obtained.
-
-
Spray Drying Process:
-
Set the spray dryer parameters. Typical starting parameters are:
-
Inlet temperature: 80-100 °C
-
Outlet temperature: 50-60 °C
-
Feed rate: 5 mL/min
-
Atomization pressure: 1.5-2.0 bar
-
-
Pump the drug-polymer solution through the atomizer into the drying chamber.
-
The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.
-
-
Powder Collection and Characterization:
-
Collect the dried powder from the cyclone separator.
-
Store the powder in a desiccator to prevent moisture absorption.
-
Characterization (Optional but Recommended):
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous state of the drug (absence of a melting peak).
-
Powder X-Ray Diffraction (PXRD): To verify the lack of crystallinity.
-
In Vitro Dissolution Testing: To compare the dissolution rate of the solid dispersion to the unformulated drug in simulated gastric and intestinal fluids.
-
-
Protocol 2: In Vivo Bioavailability Study in Mice
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations after oral administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., standard suspension vs. solid dispersion)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
LC-MS/MS system for drug quantification
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize mice for at least one week before the study.
-
Fast the mice for 4 hours prior to dosing (with free access to water).
-
Divide mice into groups (n=3-5 per group), with each group receiving a different formulation. Include an intravenous (IV) dosing group to determine absolute bioavailability.
-
Administer the formulations via oral gavage at a dose of 5 mg/kg. The IV group receives a 1 mg/kg dose via tail vein injection.
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 20-30 µL) from each mouse at designated time points. A typical schedule for oral dosing is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood via submandibular or saphenous vein puncture into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, AUC, T1/2, and oral bioavailability (F%).
-
Compare the parameters between the different formulation groups to assess the improvement in bioavailability.
-
Mandatory Visualizations
References
- 1. jnanoscitec.com [jnanoscitec.com]
- 2. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers [mdpi.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. targetedonc.com [targetedonc.com]
- 6. Metformin - Wikipedia [en.wikipedia.org]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. mdpi.com [mdpi.com]
- 11. Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral absorption improvement of poorly soluble drug using solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 14. Lipid-based nanoformulations for TKIs delivery in cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]
- 15. Multi-target tyrosine kinase inhibitor nanoparticle delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying MET Kinase-IN-2 Resistant Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify resistance mutations to MET kinase inhibitors, with a focus on compounds similar to MET Kinase-IN-2.
Troubleshooting Guides
This section addresses common issues encountered during experiments to identify MET kinase inhibitor-resistant mutations.
Problem 1: No resistant colonies are growing after drug selection.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Titrate the inhibitor to determine the optimal concentration that kills the majority of sensitive cells but allows for the potential survival of resistant clones. Start with a concentration range around the IC90. |
| Mutagenesis was ineffective. | If using a chemical mutagen like N-ethyl-N-nitrosourea (ENU), ensure it is not expired and was used at the correct concentration and incubation time. Verify the toxicity of the ENU concentration on your cells beforehand. As an alternative, resistance screens can sometimes be performed without a mutagen, relying on spontaneous mutations, although this may require a larger number of cells.[1] |
| Cell density was too low. | Ensure a sufficient number of cells are plated for selection to increase the probability of a resistance mutation being present in the population. |
| The specific cell line is not dependent on MET signaling. | Confirm that the parental cell line's viability is dependent on MET kinase activity.[1] These cells should be highly sensitive to the MET inhibitor. |
Problem 2: A high number of resistant colonies are observed, even in control plates.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too low. | Increase the inhibitor concentration to ensure effective killing of non-resistant cells. Re-determine the IC50 of the parental cell line to confirm inhibitor potency. |
| Inhibitor is degraded. | Use a fresh stock of the MET kinase inhibitor. Verify the stability of the inhibitor under your experimental conditions (e.g., temperature, light exposure). |
| Cell line has intrinsic resistance. | Characterize the parental cell line to ensure it does not already harbor mutations or express bypass pathways that confer resistance. |
Problem 3: A confirmed mutation does not confer resistance in a validation assay.
| Potential Cause | Troubleshooting Step |
| The mutation is a passenger mutation. | Not all mutations identified in resistant clones are responsible for the resistance phenotype. The identified mutation needs to be introduced into the parental cell line through site-directed mutagenesis to confirm its role in conferring resistance. |
| The experimental conditions of the validation assay are different. | Ensure the inhibitor concentration and other assay conditions in the validation experiment are consistent with the initial selection experiment. |
| The resistance is due to a different mechanism. | Investigate off-target resistance mechanisms, such as the activation of bypass signaling pathways (e.g., EGFR).[2][3] This can be assessed by immunoblotting for the activation of other receptor tyrosine kinases. |
Frequently Asked Questions (FAQs)
Q1: What are the common on-target mechanisms of resistance to MET kinase inhibitors?
A1: On-target resistance most commonly involves the acquisition of point mutations within the MET kinase domain. These mutations can interfere with inhibitor binding or stabilize the active conformation of the kinase. Common resistance mutations have been identified at several key residues, including D1228, Y1230, G1163, L1195, and H1094.[4][5][6]
Q2: What are off-target mechanisms of resistance?
A2: Off-target resistance occurs when cancer cells develop alternative signaling pathways to bypass their dependency on MET. This can include the amplification or mutation of other receptor tyrosine kinases, such as EGFR, HER3, or BRAF, or mutations in downstream signaling molecules like KRAS.[2][3][4]
Q3: How do Type I and Type II MET inhibitors differ in their susceptibility to resistance mutations?
A3: Type I and Type II MET inhibitors bind to different conformations of the MET kinase. As a result, they are sensitive to different resistance mutations. For example, mutations at Y1230 often confer resistance to Type I inhibitors, while mutations at L1195 and F1200 can cause resistance to Type II inhibitors.[4][7][8] This provides a rationale for switching between inhibitor types to overcome resistance.[4]
Q4: What is the role of Next-Generation Sequencing (NGS) in identifying resistance mutations?
A4: NGS is a powerful tool for identifying resistance mutations in both preclinical models and clinical samples.[9][10][11] It can be used to sequence the MET kinase domain or perform broader genomic profiling to detect both on-target mutations and off-target resistance mechanisms.[4][10][12] Both tissue biopsies and liquid biopsies (plasma) can be analyzed using NGS.[4]
Q5: How can I confirm that an identified mutation is responsible for resistance?
A5: To confirm that a specific mutation causes resistance, you should introduce that mutation into the parental (sensitive) cell line using site-directed mutagenesis. The engineered cells should then be tested for their sensitivity to the MET inhibitor. A significant increase in the IC50 value compared to the parental cells confirms the role of the mutation in resistance.
Quantitative Data Summary
The following table summarizes the IC50 values of various MET kinase inhibitors against wild-type and mutant MET.
| Cell Line/Mutant | Inhibitor | IC50 (nM) | Reference |
| SNU638 Parental | PHA-665752 | 13.2 | [3] |
| SNU638 Resistant Clone A1 | PHA-665752 | 1720 | [3] |
| SNU638 Parental | PF-2341066 | 2.42 | [3] |
| SNU638 Resistant Clone A1 | PF-2341066 | 1660 | [3] |
Experimental Protocols
Protocol 1: Cell-Based Screening for MET Inhibitor Resistance
This protocol is adapted from studies that successfully identified MET kinase inhibitor resistance mutations.[1][7]
-
Cell Line Selection: Use a cell line that is dependent on MET signaling for survival and proliferation, such as Ba/F3 cells engineered to express a constitutively active MET fusion protein (e.g., TPR-MET).[1]
-
Mutagenesis (Optional but Recommended):
-
Treat the cells with a chemical mutagen, such as N-ethyl-N-nitrosourea (ENU), to increase the frequency of mutations.
-
The concentration and duration of ENU treatment should be optimized to achieve a balance between mutagenesis and cell viability.
-
-
Inhibitor Selection:
-
Plate the mutagenized cells at a high density in the presence of the MET kinase inhibitor.
-
The inhibitor concentration should be stringent enough to kill the majority of non-mutated cells (typically 6- to 100-fold above the IC50).[1]
-
-
Isolation of Resistant Clones:
-
Incubate the plates until resistant colonies appear.
-
Isolate individual colonies and expand them in the continued presence of the inhibitor.
-
-
Confirmation of Resistance:
-
Perform a dose-response assay to determine the IC50 of the resistant clones and compare it to the parental cell line.
-
-
Identification of Mutations:
-
Extract genomic DNA from the resistant clones.
-
Amplify and sequence the MET kinase domain to identify potential resistance mutations. Sanger sequencing or NGS can be used.[13]
-
Visualizations
Caption: Overview of the MET signaling pathway.
Caption: Experimental workflow for identifying resistance mutations.
Caption: On-target vs. off-target resistance mechanisms.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mutations in the MET tyrosine kinase domain and resistance to tyrosine kinase inhibitors in non-small-cell lung cancer | springermedizin.de [springermedizin.de]
- 6. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A drug resistance screen using a selective MET inhibitor reveals a spectrum of mutations that partially overlap with activating mutations found in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET Exon 14 Alterations and New Resistance Mutations to Tyrosine Kinase Inhibitors: Risk of Inadequate Detection with Current Amplicon-Based NGS Panels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The potential role of next-generation sequencing in identifying MET amplification and disclosing resistance mechanisms in NSCLC patients with osimertinib resistance [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
MET kinase-IN-2 compensation by other signaling pathways
Welcome to the technical support center for MET Kinase-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the complexities of MET kinase inhibition, with a specific focus on the potential for compensatory signaling pathways to arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the c-MET receptor tyrosine kinase. Its primary mechanism of action is to bind to the ATP-binding site of the MET kinase domain, thereby preventing its phosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.
Q2: We are observing a decrease in the efficacy of this compound over time in our cell culture experiments. What could be the potential cause?
A time-dependent decrease in the efficacy of this compound is often indicative of the development of acquired resistance. This can occur through two primary mechanisms:
-
On-target resistance: This involves genetic alterations in the MET gene itself, such as secondary mutations in the kinase domain that prevent the inhibitor from binding effectively.
-
Off-target resistance (compensatory signaling): Cancer cells can adapt to MET inhibition by activating alternative signaling pathways that bypass the need for MET signaling to drive proliferation and survival.[1][2][3]
Q3: Which compensatory signaling pathways are most commonly activated in response to MET kinase inhibition?
While specific data for this compound is still emerging, research on other MET inhibitors has identified several key compensatory pathways:
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Upregulation of EGFR signaling is a well-documented mechanism of resistance to MET inhibitors.[4][5] Activation of EGFR can sustain downstream signaling through the MAPK and PI3K/AKT pathways.[6][7][8]
-
KRAS Pathway: Activating mutations in KRAS can render cells resistant to MET inhibition by providing a constitutive downstream signal that is independent of upstream receptor tyrosine kinase activity.[9][10][11]
-
PI3K/AKT/mTOR Pathway: This is a crucial survival pathway that can be activated by other receptor tyrosine kinases or through mutations in pathway components (e.g., PIK3CA, PTEN loss), compensating for the loss of MET-driven PI3K/AKT signaling.[12][13][14]
-
MAPK (RAS-RAF-MEK-ERK) Pathway: Similar to the PI3K/AKT pathway, the MAPK pathway can be activated by other RTKs or mutations in pathway components (e.g., BRAF, MEK), leading to sustained cell proliferation.[4]
Q4: Our lab has identified a potential compensatory pathway. What is the best strategy to confirm this and overcome the resistance?
The most effective strategy is a combination therapy approach. Once a compensatory pathway is identified (e.g., through phospho-protein arrays or western blotting), you can use a second inhibitor that targets a key node in that pathway. For example, if you observe an increase in EGFR phosphorylation, a combination of this compound and an EGFR inhibitor (e.g., gefitinib, erlotinib) may restore sensitivity.[5] Similarly, if MEK/ERK activation is observed, a MEK inhibitor (e.g., trametinib) could be used in combination.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cancer cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Regularly perform cell line authentication. |
| Variations in cell density | Ensure consistent cell seeding density for all experiments as IC50 values can be density-dependent. |
| Reagent instability | Prepare fresh stock solutions of this compound regularly and store them appropriately as recommended by the manufacturer. |
| Assay variability | Standardize all steps of your cell viability assay, including incubation times and reagent concentrations. Include positive and negative controls in every experiment. |
Problem 2: No significant decrease in downstream signaling (p-AKT, p-ERK) despite effective MET inhibition (decreased p-MET).
| Possible Cause | Troubleshooting Step |
| Activation of a compensatory pathway | Perform a phospho-kinase array to get a broad overview of activated pathways. Follow up with western blotting to confirm the activation of specific kinases (e.g., p-EGFR, p-IGF1R). |
| Presence of a pre-existing resistance mutation | Sequence the cell line for common resistance-conferring mutations in genes like KRAS, BRAF, or PIK3CA. |
| Off-target effects of this compound | While this compound is selective, it does inhibit other kinases. Consider if inhibition of these off-targets could paradoxically activate other pathways. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| MET | 7.4 |
| AXL | 16.5 |
| Flt4 | 25.1 |
| KDR | 198 |
| Mer | 33.2 |
| TEK | 121 |
| TYRO3 | 48.5 |
Data obtained from publicly available sources.
Table 2: In Vitro Cellular Activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U-87 MG | Glioblastoma | 2.9 |
| NIH-H460 | Non-Small Cell Lung Cancer | 3.8 |
| HT-29 | Colorectal Cancer | 4.5 |
| MKN-45 | Gastric Cancer | 3.2 |
Data obtained from publicly available sources. Incubation time for IC50 determination was 72 hours.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15][16]
2. Western Blotting for Phosphorylated Proteins
This protocol is for assessing the activation state of MET and downstream signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells with lysis buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17][18]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
-
If necessary, strip the membrane and re-probe with an antibody for the total protein as a loading control.[19][20][21]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical MET Signaling Pathway and the inhibitory action of this compound.
Caption: Potential compensatory signaling pathways activated upon MET inhibition.
Caption: A logical workflow for investigating and overcoming resistance to this compound.
References
- 1. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Mutations and Bypass Mechanisms Can Contribute to Development of Acquired Resistance to MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired resistance to MET kinase inhibition in MET-dependent non-small cell lung cancer cells mediated by a switch to EGFR dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Activation of KRAS Mediates Resistance to Targeted Therapy in MET Exon 14-mutant Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
dealing with MET kinase-IN-2 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when working with MET kinase-IN-2, particularly regarding its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: this compound is a hydrophobic compound with poor solubility in aqueous media.[1][2][3] The recommended solvent for creating a high-concentration primary stock solution is 100% Dimethyl Sulfoxide (DMSO).
Q2: Why does my this compound precipitate when I dilute it into my aqueous assay buffer or cell culture medium?
A2: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like many kinase inhibitors.[1][4] This occurs because the compound's solubility limit is exceeded when the highly solubilizing environment of pure DMSO is replaced by a primarily aqueous environment.[5] The final concentration of the compound in your aqueous solution may be higher than its maximum aqueous solubility.
Q3: What is the maximum final concentration of DMSO I should use in my experiments?
A3: The final concentration of DMSO should be kept as low as possible, as it can have cytotoxic effects and interfere with assay results.[6][7] For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%.[7][8] For enzymatic assays, concentrations up to 1-2% may be tolerable, but this must be validated for your specific assay.[9] Always include a vehicle control (buffer/media with the same final DMSO concentration as your test samples) in your experiments to account for any solvent effects.[9]
Q4: Can I sonicate or heat the solution to redissolve the precipitate?
A4: Gentle warming (e.g., to 37°C) or brief sonication can sometimes help redissolve precipitated compound in the stock solution. However, for working solutions in aqueous buffers, this is often a temporary fix, and the compound may precipitate again over time. Furthermore, the stability of this compound under these conditions should be considered. It is generally better to optimize the solvent and dilution strategy to prevent precipitation in the first place.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to diagnosing and solving precipitation problems with this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is designed to minimize precipitation when preparing working solutions from a DMSO stock.
-
Preparation of Primary Stock Solution (10 mM in 100% DMSO):
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief, gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]
-
-
Preparation of Working Solutions (e.g., for a Cell-Based Assay):
-
Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Step 2a: Intermediate Dilution. Thaw a 10 mM stock aliquot. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of 100% DMSO. This creates a 100 µM solution (a 1:100 dilution). Vortex gently.
-
Step 2b: Final Dilution. Prepare your final working solution by adding 10 µL of the 100 µM intermediate solution directly to 990 µL of pre-warmed (37°C) cell culture medium.
-
Step 2c: Mixing. Immediately and thoroughly mix the final solution by gently pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing, which can sometimes promote precipitation.[4]
-
The final solution contains 1 µM this compound and 0.1% DMSO. Use this solution promptly.
-
Technical Data
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| Ethanol | ~5 mM | Can be used as an alternative solvent, but may have higher cytotoxicity. |
| PBS (pH 7.4) | < 1 µM | Practically insoluble. Demonstrates the need for an organic co-solvent. |
| Cell Culture Media + 10% FBS | 1-5 µM | Solubility is slightly enhanced by serum proteins, but precipitation can still occur. |
Table 2: Recommended Maximum Final DMSO Concentrations for Common Assays
| Assay Type | Max Recommended Final DMSO % | Rationale |
| Cell Viability/Proliferation Assays | ≤ 0.1% | Higher concentrations can be cytotoxic and confound results.[7][11] |
| Cellular Phosphorylation Assays | ≤ 0.5% | Minimize off-target effects on cellular signaling pathways. |
| In Vitro Kinase Assays | ≤ 2% | Higher concentrations may be tolerated but can affect enzyme kinetics. Must be validated.[9] |
| Animal Dosing (in vivo) | < 1-5% | Varies by route and formulation. Requires careful formulation development. |
Background Information: MET Signaling Pathway
This compound is designed to inhibit the MET receptor tyrosine kinase. Understanding the context of this pathway is crucial for experimental design. Ligand (HGF) binding to the MET receptor induces its dimerization and autophosphorylation, activating downstream signaling cascades like PI3K/AKT and RAS/MAPK, which promote cell proliferation, survival, and motility.[12][13][14]
Caption: Simplified MET signaling pathway and the point of action for this compound.
References
- 1. iris.hi.is [iris.hi.is]
- 2. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 3. researchgate.net [researchgate.net]
- 4. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ziath.com [ziath.com]
- 11. researchgate.net [researchgate.net]
- 12. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. MET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MET Kinase-IN-2 Treatment: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for MET kinase-IN-2 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for this compound in cell-based assays?
A1: The optimal incubation time for this compound can vary depending on the specific cell line, experimental endpoint, and the concentration of the inhibitor used. For initial experiments, a time-course study is highly recommended to determine the optimal incubation period for achieving the desired biological effect.
Based on available data for other MET kinase inhibitors, significant inhibition of MET phosphorylation can be observed in as little as 20 minutes to 1.5 hours.[1] For longer-term assays, such as cell viability or proliferation assays, incubation times of 72 hours have been reported for this compound.[2]
Q2: How can I determine the optimal incubation time for my specific experiment?
A2: To determine the ideal incubation time, a time-course experiment is the most effective method. This involves treating your cells with this compound for varying durations and then assessing the desired outcome.
Example Experimental Workflow:
Figure 1: Workflow for a time-course experiment to determine optimal incubation time.
Q3: What are the potential consequences of using a suboptimal incubation time?
A3:
-
Too short of an incubation time: May result in incomplete inhibition of MET kinase activity, leading to an underestimation of the inhibitor's potency and efficacy.
-
Too long of an incubation time: Can lead to off-target effects, where the inhibitor begins to affect other kinases or cellular processes, potentially confounding the experimental results.[3] Prolonged incubation can also induce cellular stress responses and lead to the emergence of drug-resistant cell populations.[3]
Q4: What is the mechanism of action for this compound?
A4: this compound is a potent and selective inhibitor of the MET receptor tyrosine kinase.[2] It functions by binding to the ATP-binding site of the MET kinase domain, thereby preventing the phosphorylation of MET and the subsequent activation of downstream signaling pathways.[1] These pathways include the RAS-MAPK and PI3K-AKT signaling cascades, which are crucial for cell proliferation, survival, and motility.
References
MET kinase-IN-2 inconsistent results in kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in kinase assays using MET kinase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent, selective, and orally bioavailable inhibitor of MET kinase. It has a reported IC50 value of 7.4 nM against MET kinase.[1] It has demonstrated antitumor activity in various cancer cell lines and in vivo models.[1]
Q2: What are the known off-target effects of this compound?
While this compound is selective for MET, it has been shown to inhibit other kinases at higher concentrations. These include AXL, Flt4, KDR, Mer, TEK, and TYRO3, with IC50 values ranging from 16.5 to 198 nM.[1] Such off-target effects are a known characteristic of many kinase inhibitors and can sometimes contribute to unexpected biological responses or assay results.[2][3]
Q3: What is the mechanism of action of MET kinase?
MET, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase.[4] Upon binding its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates tyrosine residues in its kinase domain.[5][6] This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, motility, and invasion.[7][8] Dysregulation of MET signaling is a key factor in the development and progression of many cancers.[7][9]
Troubleshooting Guide for Inconsistent Kinase Assay Results
Inconsistent results with this compound in kinase assays can arise from several factors, ranging from experimental setup to reagent handling. This guide provides a structured approach to troubleshooting.
Problem 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments is a common issue.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Concentration | Ensure accurate and consistent concentrations of MET kinase, ATP, and substrate in all assays. Use calibrated pipettes and perform serial dilutions carefully. |
| Improper Reagent Handling | Thaw all reagents, including the enzyme and buffers, on ice and mix gently but thoroughly before use to ensure homogeneity.[10] Avoid repeated freeze-thaw cycles of the MET kinase enzyme.[4] |
| Variable Incubation Times | Strictly adhere to the recommended incubation times for the kinase reaction and any subsequent detection steps. Use a calibrated timer. |
| DMSO Concentration Effects | The final concentration of DMSO in the assay should be consistent across all wells and typically should not exceed 1%.[4] High concentrations of DMSO can inhibit kinase activity. Prepare a DMSO control to assess its effect. |
| Assay Buffer Conditions | Ensure the assay buffer is at room temperature before starting the experiment, as temperature can affect enzyme kinetics.[10] |
Problem 2: No or Low Inhibition Observed
Observing minimal or no inhibition of MET kinase activity by this compound can be perplexing.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Degraded Inhibitor | Assess the stability and storage conditions of your this compound stock. If degradation is suspected, use a fresh, validated batch of the inhibitor. |
| Inactive Enzyme | Verify the activity of the MET kinase enzyme using a known potent, broad-spectrum inhibitor like Staurosporine as a positive control.[11] |
| Suboptimal ATP Concentration | The inhibitory effect of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration. Ensure the ATP concentration is appropriate for the assay and consistent with established protocols. |
| Incorrect Assay Setup | Double-check the order of reagent addition as specified in your assay protocol. |
Problem 3: Inconsistent Results Between Different Assay Formats
Discrepancies in results when switching between different kinase assay platforms (e.g., ADP-Glo, ELISA-based) can occur.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Assay-Specific Interferences | Be aware of potential interferences specific to each assay format. For example, luminescent assays can be sensitive to compounds that quench or enhance the light signal. |
| Different Assay Endpoints | Different assays measure different aspects of the kinase reaction (e.g., ATP consumption vs. substrate phosphorylation).[12][13] These different endpoints may be affected differently by the inhibitor. |
| Antibody Specificity (for ELISA-based assays) | In ELISA-based assays, ensure the anti-phosphotyrosine antibody is specific for the phosphorylated substrate and does not cross-react with other components in the assay. |
Experimental Protocols
General MET Kinase Activity Assay (Luminescence-Based)
This protocol is a generalized procedure for measuring MET kinase activity and can be adapted for inhibitor screening.
-
Reagent Preparation :
-
Prepare 1x Kinase Assay Buffer from a 5x stock. If required, supplement with DTT.[11]
-
Thaw MET Kinase enzyme, ATP, and substrate on ice.
-
Dilute MET Kinase to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution of substrate and ATP in 1x Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in a solution with a consistent DMSO concentration (e.g., 10% DMSO in 1x Kinase Assay Buffer).[11]
-
-
Assay Procedure :
-
Add a small volume (e.g., 2.5 µl) of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 96-well or 384-well plate.[11]
-
Add the diluted MET Kinase enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 1x Kinase Assay Buffer to the "Blank" wells.[11]
-
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).[4][12]
-
-
Detection :
Visualizations
Caption: The c-MET signaling pathway initiated by HGF binding.
Caption: A typical workflow for a luminescence-based kinase assay.
Caption: A decision tree for troubleshooting inconsistent kinase assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MET molecular mechanisms and therapiesin lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MET Dysregulation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of Met receptor tyrosine kinase activity in invasive tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: MET Kinase-IN-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving the MET kinase inhibitor, MET kinase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a potent, selective, and orally bioavailable inhibitor of the MET kinase.[1] It has a reported IC50 of 7.4 nM in biochemical assays.[1] In cellular assays, it has been shown to inhibit the proliferation of cell lines such as U-87 MG, NIH-H460, HT-29, and MKN-45 with IC50 values in the low micromolar range.[1]
Q2: How should I prepare and store this compound stock solutions?
This compound is reported to be soluble in DMSO.[2] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[1] To minimize variability from freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the most common sources of variability in MET kinase inhibitor experiments?
Variability in kinase inhibitor experiments can arise from several factors, including:
-
Reagent Quality and Handling: Inconsistent quality of enzymes, substrates, and inhibitors. Improper storage and handling of this compound can lead to degradation or precipitation.
-
Assay Conditions: Suboptimal concentrations of ATP, enzyme, or substrate. Variations in temperature, pH, and incubation times.
-
Cellular Assay Parameters: Cell line authenticity and passage number, cell density, and serum concentration.
-
Liquid Handling and Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, especially for dose-response curves.
-
Data Analysis: Incorrect curve fitting and statistical analysis.
Q4: How does the ATP concentration in my biochemical assay affect the IC50 value of this compound?
For ATP-competitive inhibitors like many kinase inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[3][4][5] The Cheng-Prusoff equation (IC50 = Ki + (Ki/Km) * [ATP]) describes this relationship.[3][4] To obtain a more accurate measure of the inhibitor's intrinsic affinity (Ki), it is recommended to perform the assay at an ATP concentration equal to the Km for ATP of the MET kinase.[3][4][5][6] At this concentration, the IC50 value is approximately 2 times the Ki value.[3][4][5] Using ATP concentrations significantly higher than the Km will result in an artificially high IC50.
Troubleshooting Guides
Biochemical Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting, especially of small volumes.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all solutions before and after addition to the plate.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low or no kinase activity | - Inactive enzyme due to improper storage or handling.- Sub-optimal buffer conditions (pH, cofactors).- Degraded ATP or substrate. | - Use a fresh aliquot of enzyme and always keep it on ice.- Optimize the kinase reaction buffer according to the manufacturer's recommendations.- Use fresh, high-quality ATP and substrate. |
| IC50 value for this compound is significantly higher than expected | - ATP concentration is too high.- The inhibitor has degraded or precipitated.- Incorrect enzyme concentration. | - Determine the ATP Km for your batch of MET kinase and use that concentration in your assay.[3][4][5][6]- Prepare fresh inhibitor dilutions from a new stock aliquot for each experiment.- Titrate the enzyme to determine the optimal concentration for a linear reaction rate. |
| Steep or shallow dose-response curve | - Compound solubility issues at high concentrations.- Assay window is too narrow. | - Check the solubility of this compound in the final assay buffer. The final DMSO concentration should typically not exceed 1%.- Optimize the assay to achieve a robust signal-to-background ratio. |
Cellular Assays (e.g., Phospho-MET Western Blot or ELISA)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background in Western blot for phospho-MET | - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[7][8][9]- Titrate antibodies to determine the optimal concentration.- Increase the number and duration of wash steps.[7][9] |
| Weak or no phospho-MET signal | - Low basal MET phosphorylation in the chosen cell line.- Insufficient protein loading.- Inactive primary or secondary antibody. | - Use a cell line with known high MET expression/activation (e.g., MKN45) or stimulate cells with HGF.[10]- Ensure adequate protein concentration is loaded (at least 20-30 µg of total lysate).[8]- Use fresh or properly stored antibodies. |
| Inconsistent inhibition of MET phosphorylation | - Variable cell density or confluency.- Inconsistent inhibitor treatment time.- Cell line instability over passages. | - Plate cells at a consistent density and treat them at the same level of confluency.- Ensure precise timing of inhibitor incubation.- Use cells within a defined low passage number range. |
| High variability in cell viability/proliferation assays | - Uneven cell seeding.- Edge effects in the plate.- Contamination. | - Thoroughly resuspend cells before plating to ensure a uniform suspension.[11]- Use a consistent volume and fill peripheral wells with sterile media or PBS.- Maintain sterile technique throughout the experiment. |
Experimental Protocols
Biochemical MET Kinase Activity Assay (IC50 Determination)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
Materials:
-
Recombinant MET kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well white plates
Methodology:
-
Enzyme and ATP Titration (Optimization):
-
Determine the optimal MET kinase concentration that results in a linear reaction rate over the desired time course (e.g., 60 minutes).
-
Determine the apparent ATP Km for your MET kinase preparation by performing the assay with varying concentrations of ATP.[12] For IC50 determination, use an ATP concentration equal to the determined Km.[3][4][5][6]
-
-
Inhibitor Dilution:
-
Prepare a serial dilution of this compound in 100% DMSO at 100x the final desired concentrations.[12]
-
Further dilute the inhibitor solutions in kinase buffer to 4x the final concentration.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4x inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of 2x MET kinase and substrate solution to each well.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
-
Cellular MET Phosphorylation Assay (Western Blot)
Materials:
-
MKN45 gastric cancer cell line (or other suitable cell line with endogenous MET expression)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Methodology:
-
Cell Culture and Treatment:
-
Plate MKN45 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MET antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip and re-probe the membrane for total MET and a loading control (e.g., Actin).
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-MET signal to the total MET and loading control signals.
-
Plot the normalized phospho-MET signal against the inhibitor concentration to determine the cellular IC50.
-
Data Presentation
Table 1: Factors Influencing IC50 Values in Biochemical Assays
| Parameter | Condition 1 | Condition 2 | Expected Impact on IC50 of this compound |
| ATP Concentration | [ATP] = Km | [ATP] = 1 mM (cellular approx.) | IC50 will be significantly higher at 1 mM ATP.[3][4] |
| Enzyme Concentration | Low (Initial Velocity) | High (Substrate Depletion) | May lead to inaccurate IC50 determination. |
| Inhibitor Purity | High Purity | Degraded/Precipitated | Apparent IC50 will be higher. |
Table 2: Troubleshooting Cellular Phospho-MET Western Blots
| Observation | Potential Cause | Quantitative Indicator |
| High well-to-well variability in signal | Uneven cell seeding | Coefficient of Variation (CV) > 20% in control wells |
| No dose-dependent inhibition | Inactive compound or incorrect concentration range | Flat dose-response curve |
| Loss of total MET signal at high inhibitor concentrations | Off-target effects or cellular toxicity | Decreased total MET band intensity relative to loading control |
Visualizations
Caption: Simplified MET signaling pathway leading to cell proliferation and survival.
Caption: A logical workflow for troubleshooting common issues in biochemical kinase assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
MET Kinase-IN-2 Technical Support Center: Investigating Cellular Stress Induction
This technical support hub is a resource for researchers, scientists, and drug development professionals investigating the potential of MET Kinase-IN-2 to induce cellular stress. It provides practical troubleshooting guidance and frequently asked questions to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? this compound is a small molecule inhibitor that targets the c-MET receptor tyrosine kinase. By blocking the ATP binding site, it prevents autophosphorylation of the receptor, which in turn inhibits downstream signaling pathways crucial for cell growth and survival, such as the PI3K/AKT and RAS/MAPK pathways.[1] This disruption of oncogenic signaling can lead to cellular stress and apoptosis.
Q2: What type of cellular stress can be anticipated following treatment with this compound? The primary cellular stress response to this compound is the induction of apoptosis, or programmed cell death.[1] This is often accompanied by G1 cell cycle arrest.[1] The sensitivity of different cancer cell lines to MET tyrosine kinase inhibitors can vary, and factors such as p53 status may influence the apoptotic response.[2]
Q3: How does this compound-induced apoptosis manifest at the molecular level? Inhibition of the MET kinase leads to a reduction in the phosphorylation of downstream effectors like AKT and GSK-3β.[1] This can result in an increase in pro-apoptotic markers such as Annexin V staining and elevated caspase 3 activity.[1]
Q4: Can MET kinase inhibition always be expected to induce apoptosis? While MET kinase inhibitors are known to induce apoptosis, the cellular context is critical. Under certain stress conditions, the MET receptor itself can be cleaved by caspases, generating a pro-apoptotic intracellular fragment.[3] However, the response to a MET kinase inhibitor can be influenced by the specific genetic background of the cancer cells, including the presence of MET mutations or amplification.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in apoptosis observed after treatment. | 1. Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit the MET pathway in the specific cell line being used. 2. Cell Line Resistance: The cell line may not be dependent on the MET signaling pathway for survival. 3. Insufficient Treatment Duration: The incubation time may be too short to observe a significant apoptotic response. | 1. Perform a dose-response study to determine the IC50 value for your cell line. 2. Confirm MET expression and phosphorylation in your cell line via Western blot. 3. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| High background apoptosis in control (DMSO-treated) cells. | 1. Suboptimal Cell Culture Conditions: Over-confluency, nutrient deprivation, or other stressors can induce apoptosis. 2. Harsh Cell Handling: Aggressive trypsinization or centrifugation can damage cells and lead to apoptosis. | 1. Ensure cells are seeded at an appropriate density and have fresh media prior to treatment. 2. Handle cells gently during passaging and harvesting. |
| Inconsistent results between experimental replicates. | 1. Variability in Drug Preparation: Inconsistent dilution or storage of this compound can affect its potency. 2. Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses. | 1. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. 2. Use cells within a consistent and low passage number range for all experiments. |
| Discrepancy between biochemical and cellular assay results. | Poor Cell Permeability: The compound may effectively inhibit the kinase in a biochemical assay but fail to reach its intracellular target. | Consider performing a cellular thermal shift assay (CETSA) or a phospho-flow cytometry assay to confirm target engagement within the cell. |
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Apoptosis Induction (Annexin V) | Increase in positive cells | TPR-MET-transformed BaF3 | [1] |
| IC50 (SU11274) | ~1 µM | TPR-MET-transformed BaF3 | [1] |
Key Experimental Protocols
Western Blot for MET Pathway Activation
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-MET, total MET, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate.
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Visual Guides to Cellular Processes and Workflows
Caption: MET signaling pathway and the inhibitory effect of this compound.
References
Validation & Comparative
A Head-to-Head Comparison: MET Kinase-IN-2 vs. Crizotinib in MET-Driven Cancers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent MET kinase inhibitors: MET kinase-IN-2 and the clinically approved drug, crizotinib. This analysis is supported by available preclinical and clinical data to inform research and development decisions.
The MET receptor tyrosine kinase, implicated in various cancers, is a key therapeutic target. Both this compound and crizotinib are potent inhibitors of MET, but they exhibit distinct profiles in terms of selectivity and clinical validation. This guide delves into a detailed comparison of their performance based on experimental data.
Quantitative Efficacy and Selectivity
A direct comparison of the inhibitory activities of this compound and crizotinib reveals differences in their potency and target spectrum.
| Parameter | This compound | Crizotinib |
| MET Kinase IC50 | 7.4 nM[1] | Potent ATP-competitive inhibitor[1] |
| Cellular IC50 | 2.9 - 4.5 µM (U-87 MG, NIH-H460, HT-29, MKN-45)[1] | Concentration-dependent inhibition of MET phosphorylation[2] |
| Other Kinase Targets | AXL, Flt4, KDR, Mer, TEK, TYRO3 (IC50s: 16.5 - 198 nM)[1] | ALK, ROS1[3][4][5] |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition in U-87 MG xenograft model (3-37.5 mg/kg, p.o.)[1] | Antitumor activity in various tumor models[1][2]. In patients with MET exon 14-altered NSCLC, Objective Response Rate (ORR) of 32%[6][7], Median Progression-Free Survival (PFS) of 7.3 months[6][7]. |
Mechanism of Action and Signaling Pathways
Both inhibitors target the ATP-binding site of the MET kinase, thereby blocking its phosphorylation and downstream signaling. The MET signaling pathway, upon activation by its ligand Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular events promoting cell proliferation, survival, and motility.[8] Dysregulation of this pathway is a key driver in several cancers.[9]
Caption: MET Signaling Pathway and Inhibition by this compound and Crizotinib.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison.
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the MET kinase.
Protocol:
-
Recombinant human MET kinase is incubated with the test compound at various concentrations in a kinase buffer.
-
A substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures ADP formation.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Caption: General workflow for a biochemical kinase assay.
Cell-Based Proliferation Assay
Objective: To determine the effect of the inhibitors on the proliferation of cancer cell lines.
Protocol:
-
Cancer cell lines with known MET status (e.g., MET amplified or overexpressing) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using methods such as MTS or CellTiter-Glo assays.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Human tumor cells (e.g., U-87 MG glioblastoma cells) are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., this compound orally at a specific dose and schedule), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
Concluding Remarks
This compound demonstrates high potency as a selective MET kinase inhibitor in preclinical models.[1] Crizotinib, while also a potent MET inhibitor, is a multi-targeted kinase inhibitor with proven clinical efficacy in MET-driven non-small cell lung cancer.[1][6][7] The choice between these inhibitors for research and development purposes will depend on the specific context, such as the desired selectivity profile and the stage of investigation. Further head-to-head preclinical and, eventually, clinical studies would be necessary to definitively establish the comparative efficacy and safety of this compound relative to crizotinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the MET Kinase Activity and Cell Growth in MET-Addicted Cancer Cells by Bi-Paratopic Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to MET Kinase Inhibitors: MET kinase-IN-2 vs. Type II Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical regulator of a wide array of cellular processes, including proliferation, motility, migration, and invasion.[1] Its aberrant activation through mutation, amplification, or overexpression is a known driver in numerous human cancers, making it a prime target for therapeutic intervention.[1] This guide provides a detailed comparison of MET kinase-IN-2 and prominent Type II MET inhibitors, offering insights into their activity, selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Two Binding Modes
MET kinase inhibitors are broadly classified based on their interaction with the kinase domain. Type I inhibitors bind to the active, "DFG-in" conformation of the kinase. In contrast, Type II inhibitors , the focus of this comparison, bind to the inactive, "DFG-out" conformation. This mode of binding allows Type II inhibitors to exploit an additional hydrophobic pocket adjacent to the ATP-binding site, which can contribute to higher selectivity and slower dissociation rates.[1]
This compound is a potent and selective MET kinase inhibitor. While its specific classification as Type I or Type II is not definitively stated in the provided search results, its high potency suggests a strong interaction with the MET kinase domain.
Comparative Activity of MET Kinase Inhibitors
The following tables summarize the in vitro potency of this compound and several well-characterized Type II MET inhibitors against the MET kinase and in cellular assays.
Table 1: Biochemical IC50 Values against MET Kinase
| Inhibitor | Type | MET IC50 (nM) |
| This compound | - | 7.4[2] |
| Cabozantinib | II | 1.3[3] |
| Foretinib (GSK1363089) | II | 0.4[4] |
| Merestinib | II | 8.2 (in Ba/F3 cells with MET Y1230H)[5] |
| Glesatinib | II | 19 (in Ba/F3 cells with MET Y1230H)[5] |
Table 2: Cellular IC50 Values
| Inhibitor | Cell Line | MET Status | Cellular IC50 (µM) |
| This compound | U-87 MG | - | 2.9 - 4.5[2] |
| NIH-H460 | - | 2.9 - 4.5[2] | |
| HT-29 | - | 2.9 - 4.5[2] | |
| MKN-45 | MET Amplification | 2.9 - 4.5[2] | |
| Cabozantinib | Hs746t (METex14 + D1228N) | MET Exon 14 Skipping, D1228N mutation | Not specified, but active[6] |
| Foretinib | Hs746t (METex14 + D1228N) | MET Exon 14 Skipping, D1228N mutation | Not specified, but potent inhibitory activity[6] |
Selectivity Profile
A critical aspect of kinase inhibitor development is understanding their selectivity, as off-target effects can lead to toxicity.
This compound has been shown to inhibit other kinases at higher concentrations, including AXL, Flt4, KDR, Mer, TEK, and TYRO3, with IC50 values ranging from 16.5 to 198 nM.[2]
Type II inhibitors like cabozantinib are known to be multi-kinase inhibitors, targeting VEGFR2, AXL, RET, and FLT3 in addition to MET.[7][8] This broader activity profile can contribute to its anti-angiogenic and anti-metastatic effects.[7][9]
MET Signaling Pathway
The MET signaling pathway is a complex network that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers multiple downstream cascades. These pathways are crucial for normal physiological processes but are often dysregulated in cancer.
Caption: The MET signaling pathway, initiated by HGF binding.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize MET kinase inhibitors.
Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the MET kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (e.g., this compound, Type II inhibitor) in the assay buffer.
-
Prepare a 3X mixture of the MET kinase and a europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
-
Data Analysis:
-
IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular MET Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the autophosphorylation of the MET receptor in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a MET-dependent cancer cell line (e.g., MKN-45) to 70-80% confluency.
-
Treat the cells with various concentrations of the MET inhibitor for a specified time (e.g., 2 hours).
-
For ligand-stimulated phosphorylation, serum-starve the cells before treatment and then stimulate with HGF.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-pMET Tyr1234/1235).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total MET or a housekeeping protein like GAPDH.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MET inhibitor for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Experimental Workflow
A typical workflow for the evaluation of a novel MET kinase inhibitor involves a multi-step process, starting from initial biochemical screening and progressing to more complex cellular and in vivo models.
Caption: A streamlined workflow for evaluating MET kinase inhibitors.
Conclusion
Both this compound and Type II MET inhibitors demonstrate potent activity against the MET kinase. Type II inhibitors, such as cabozantinib and foretinib, are well-characterized and often exhibit a multi-kinase inhibition profile, which can be advantageous for targeting multiple oncogenic pathways but may also contribute to off-target toxicities. This compound shows high potency for MET, with a defined, albeit narrower, off-target profile at higher concentrations. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desire for a highly selective versus a multi-targeted agent and the specific genetic background of the cancer being studied. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of novel and existing MET kinase inhibitors.
References
- 1. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Companion Diagnostics and Predictive Biomarkers for MET-Targeted Therapy in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity of MET Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profiles of several prominent MET tyrosine kinase inhibitors. Understanding the selectivity of these molecules is crucial for interpreting experimental results, predicting potential off-target effects, and guiding the development of next-generation cancer therapeutics. The information presented here is supported by experimental data from widely used kinase profiling platforms.
The Role of MET Kinase in Cancer
The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in normal cellular processes such as embryonic development, wound healing, and tissue regeneration. However, aberrant MET signaling, driven by genetic alterations like mutations, gene amplification, or protein overexpression, is a key oncogenic driver in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. Dysregulated MET signaling promotes tumor growth, invasion, and metastasis, making it a compelling target for cancer therapy.
MET Signaling Pathway
Activation of the MET receptor by HGF triggers a cascade of downstream signaling events that mediate its diverse cellular functions. Upon ligand binding, MET dimerizes and autophosphorylates key tyrosine residues in its kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of several major signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively regulate cell proliferation, survival, motility, and invasion.
Caption: The MET signaling pathway, initiated by HGF binding.
Comparison of MET Kinase Inhibitor Selectivity
The following tables summarize the selectivity profiles of four key MET kinase inhibitors: Capmatinib, Crizotinib, Tepotinib, and Savolitinib. The data is compiled from publicly available sources, primarily from large-panel kinase screens such as KINOMEscan.
On-Target Potency
This table compares the potency of the inhibitors against their primary target, the MET kinase. Lower values indicate higher potency.
| Inhibitor | Target | Potency (IC50/Kd, nM) |
| Capmatinib | MET | 0.13 |
| Crizotinib | MET | 5-25 |
| Tepotinib | MET | 1.7-1.8 |
| Savolitinib | MET | Nanomolar range |
Kinase Selectivity Profiles
This table provides a broader view of the selectivity of each inhibitor. For Capmatinib, Tepotinib, and Savolitinib, their high selectivity for MET is noted. For Crizotinib, a multi-kinase inhibitor, its significant off-target activities are detailed based on KINOMEscan data.
| Inhibitor | Selectivity Profile Summary | Key Off-Target Kinases (Kd < 100 nM for Crizotinib) |
| Capmatinib | Highly selective for MET, with over 1000-fold selectivity against a panel of 442 kinases.[1] | - |
| Crizotinib | Dual inhibitor of MET and ALK, with significant activity against other kinases. | ALK, ACK1, AXL, CAMK2D, CAMK2G, CSK, DDR1, EPHA1, EPHA2, EPHA7, FER, FLT3, LTK, MER, MST1R, NTRK1, NTRK2, ROS1, SLK, TYRO3 |
| Tepotinib | Described as a highly selective MET inhibitor.[2][3] | - |
| Savolitinib | Described as a potent and highly selective MET inhibitor. | - |
Experimental Protocols
The selectivity data presented in this guide is primarily derived from competition binding assays, such as the KINOMEscan® platform.
KINOMEscan® Assay Principle
The KINOMEscan® assay is a competition-based binding assay that quantifies the interaction between a test compound and a panel of kinases. The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Caption: Workflow of the KINOMEscan competition binding assay.
Detailed Methodology (KINOMEscan®)
-
Kinase Preparation: A panel of human kinases are expressed, typically as fusions with a DNA tag for later quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor (ligand) is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (at various concentrations) are incubated together in a multi-well plate to allow the binding to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the amount of the DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase. A dose-response curve is generated by plotting the percentage of bound kinase against the concentration of the test compound, from which the dissociation constant (Kd) is calculated.
Conclusion
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comparative overview of the selectivity of four important MET kinase inhibitors. Capmatinib, Tepotinib, and Savolitinib are highly selective for MET, which may translate to a more favorable safety profile with fewer off-target effects. In contrast, Crizotinib is a multi-kinase inhibitor with potent activity against MET and ALK, as well as a number of other kinases. This broader activity profile may contribute to its efficacy in different cancer types but also carries the potential for a wider range of off-target toxicities. The choice of a particular MET inhibitor for research or clinical development should be guided by a thorough understanding of its selectivity profile and the specific biological context of the disease.
References
- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 2. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic analysis of tepotinib, an oral MET kinase inhibitor, including data from the VISION study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MET Kinase Inhibitors: MET Kinase-IN-2 vs. Cabozantinib
In the landscape of targeted cancer therapy, inhibitors of the MET tyrosine kinase have emerged as a crucial class of drugs for treating various malignancies where MET signaling is dysregulated. This guide provides a detailed comparative analysis of two such inhibitors: MET kinase-IN-2, a potent and selective preclinical compound, and cabozantinib, a multi-kinase inhibitor approved for clinical use. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their biochemical potency, cellular activity, and impact on downstream signaling pathways, supported by available experimental data.
Biochemical Potency and Kinase Selectivity
A primary differentiator between MET kinase inhibitors is their potency against the target kinase and their selectivity profile across the human kinome. While both this compound and cabozantinib are potent inhibitors of MET, their activity against other kinases varies significantly.
This compound is characterized as a potent and selective MET kinase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 7.4 nM.[1] Its selectivity has been profiled against a panel of other kinases, showing inhibitory activity against AXL, Flt4, KDR, Mer, TEK, and TYRO3 with IC50 values ranging from 16.5 to 198 nM.[1]
Cabozantinib , in contrast, is a multi-targeted kinase inhibitor with potent activity against MET and VEGFR2, with reported IC50 values of 1.3 nM and 0.035 nM, respectively.[2][3] Another source reports an IC50 of 5.4 nM for c-Met.[4] Its inhibitory action extends to a broader range of kinases including RET, KIT, AXL, TIE2, and FLT3, with IC50 values of 5.2 nM, 4.6 nM, 7 nM, 14.3 nM, and 11.3 nM, respectively.[2][3] This broader profile contributes to its mechanism of action, which involves the simultaneous suppression of multiple oncogenic pathways.[5][6][7]
The following table summarizes the available IC50 data for both inhibitors against a selection of kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| MET | 7.4[1] | 1.3[2], 5.4[4] |
| VEGFR2 (KDR) | 16.5 - 198[1] | 0.035[2] |
| AXL | 16.5 - 198[1] | 7[2] |
| RET | Not Reported | 5.2[2] |
| KIT | Not Reported | 4.6[2] |
| FLT3 | Not Reported | 11.3[2] |
| TIE2 | 16.5 - 198[1] | 14.3[2] |
| Flt4 | 16.5 - 198[1] | Not Reported |
| Mer | 16.5 - 198[1] | Not Reported |
| TYRO3 | 16.5 - 198[1] | Not Reported |
Impact on Downstream Signaling Pathways
Inhibition of MET kinase activity is expected to modulate downstream signaling cascades that are crucial for cell proliferation, survival, and migration. Both inhibitors have been shown to affect these pathways, although the breadth of reported effects for cabozantinib is more extensive, likely due to its multi-targeted nature and wider investigation.
This compound 's primary mechanism is the direct inhibition of MET kinase activity.[1] This is expected to block signaling through canonical MET-driven pathways such as the RAS/MAPK and PI3K/AKT pathways, although specific experimental data on its downstream effects is limited in the provided search results.
Cabozantinib has been demonstrated to potently inhibit the phosphorylation of MET and VEGFR2.[8] This leads to the downregulation of several key downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.[9][10][11] Experimental evidence shows that cabozantinib treatment can reduce the phosphorylation of Akt and Erk1/2.[2][12] By inhibiting multiple receptor tyrosine kinases, cabozantinib can disrupt tumor angiogenesis, cell survival, invasion, and metastasis.[5][7]
Below is a DOT script generating a diagram of the MET signaling pathway and indicating the points of inhibition for both compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Cabozantinib exhibits potent antitumor activity in colorectal cancer patient-derived tumor xenograft models via autophagy and signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
MET Kinase Inhibitors: A Comparative Guide to Efficacy in MET-Mutant vs. MET-Amplified Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The MET proto-oncogene, encoding the mesenchymal-epithelial transition factor receptor tyrosine kinase, is a critical driver in various cancers. Its oncogenic activation occurs through two primary mechanisms: gene amplification and activating mutations. This guide provides an objective comparison of the efficacy of MET kinase inhibitors in cancer models characterized by these distinct alterations, supported by experimental data.
Data Presentation: In Vitro Efficacy of MET Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of several prominent MET kinase inhibitors in MET-amplified and MET-mutant (specifically MET exon 14 skipping) cancer cell lines. Lower IC50 values indicate greater potency.
Table 1: Capmatinib IC50 Values
| Cell Line | MET Alteration | IC50 (nM) |
| EBC-1 | Amplification | 2[1] |
| UW-lung-21 | Exon 14 Skipping | 21[1] |
Table 2: Crizotinib IC50 Values
| Cell Line | MET Alteration | IC50 (nM) |
| GTL-16 | Amplification | 3[2] |
| MKN45 | Amplification | <200[3] |
| Hs746T | Amplification | <200[3] |
| SNU-5 | Amplification | <200[3] |
Table 3: Savolitinib IC50 Values
| Cell Line | MET Alteration | GI50 (nM) |
| EBC-1 | Amplification | <100 |
| H1993 | Amplification | <100 |
| Hs746T | Amplification & Exon 14 Skipping | Highly Efficacious |
Note: Specific GI50 values for Savolitinib were not detailed in the provided search results, but the cell lines were sensitive at concentrations ≤100 nM.[4] The Hs746T cell line harbors both MET amplification and an exon 14 skipping mutation.[5][6]
Table 4: Tepotinib IC50 Values
| Cell Line | MET Alteration | IC50 (nM) |
| Hs746T | Amplification & Exon 14 Skipping | High Sensitivity |
| SNU620 | Amplification | High Sensitivity |
| MKN45 | Amplification | High Sensitivity |
Note: Specific IC50 values for Tepotinib were not detailed, but the MET-amplified cell lines showed high sensitivity.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of cell viability in response to a therapeutic agent.
-
Cell Plating: Cancer cell lines (e.g., EBC-1, UW-lung-21) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the MET kinase inhibitor (e.g., capmatinib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is then added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as total and phosphorylated MET, to assess the on-target effect of the inhibitor.
-
Cell Lysis: Cells are treated with the MET inhibitor for a specified time, then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., anti-phospho-MET, anti-total-MET, anti-phospho-ERK, anti-total-ERK, or anti-β-actin as a loading control).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system. The intensity of the bands is quantified using densitometry software.
Mandatory Visualization
Caption: The MET signaling pathway, activated by HGF, leads to cell proliferation and survival.
Caption: Workflow for comparing MET inhibitor efficacy in different cancer models.
References
- 1. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Responses to the Tepotinib in Gastric Cancers with MET Amplification or MET Exon 14 Skipping Mutations and High Expression of Both PD-L1 and CD44 [mdpi.com]
A Head-to-Head Comparison of MET Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of MET kinase inhibitors presents a promising but complex array of therapeutic options. This guide provides an objective, data-driven comparison of key MET inhibitors, focusing on their biochemical potency, selectivity, and clinical performance. Detailed experimental protocols for essential assays are also included to support further research and development in this critical area of oncology.
The MET receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant MET signaling, driven by mutations, amplification, or overexpression, is a known oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations. This has led to the development of a range of small molecule MET kinase inhibitors, each with distinct pharmacological profiles. This guide aims to provide a clear, comparative overview to aid in the selection and development of these targeted therapies.
The MET Signaling Pathway and Inhibition Strategies
The HGF/MET signaling cascade activates several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting cancer cell growth, survival, and invasion. MET kinase inhibitors primarily function by competing with ATP for binding to the catalytic kinase domain of the MET receptor, thereby blocking its autophosphorylation and subsequent downstream signaling. These inhibitors can be broadly classified based on their binding mode and selectivity profile.
Biochemical Potency and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its efficacy and safety profile. High potency against the target kinase (MET) is desirable for achieving therapeutic concentrations, while high selectivity minimizes off-target effects and potential toxicities. The following tables summarize the available biochemical data for a selection of approved and investigational MET kinase inhibitors.
Table 1: Biochemical Potency of MET Kinase Inhibitors
| Inhibitor | Type | Target | IC50 / Ki (nM) | Reference |
| Crizotinib | Type Ia (Multi-kinase) | MET, ALK, ROS1 | 5-25 | [1] |
| Cabozantinib | Type II (Multi-kinase) | MET, VEGFRs, AXL, RET | 5.4 | [2] |
| Capmatinib | Type Ib (Selective) | MET | 0.13 | [3] |
| Tepotinib | Type Ib (Selective) | MET | 1.7 | [4] |
| Savolitinib | Type Ib (Selective) | MET | - | - |
| Tivantinib (ARQ 197) | Type III (Non-ATP competitive) | MET | 355 (Ki) | [5][6] |
| AMG 337 | Type I (Selective) | MET | 1 | [7] |
| JNJ-38877605 | Type I (Selective) | MET | 4 | [8] |
| SGX523 | Type I (Selective) | MET | 4 | [4] |
Note: IC50 and Ki values can vary depending on the assay conditions. Data presented here are for comparative purposes.
Table 2: Selectivity Profiles of MET Kinase Inhibitors
| Inhibitor | Selectivity Profile | Comments | Reference |
| Crizotinib | Multi-kinase inhibitor targeting MET, ALK, and ROS1. | Initially developed as a MET inhibitor. | [1][9] |
| Cabozantinib | Broad-spectrum inhibitor of MET, VEGFR1/2/3, AXL, RET, KIT, and others. | Its multi-targeted nature may contribute to both efficacy and toxicity. | [10] |
| Capmatinib | Highly selective for MET, with >10,000-fold selectivity over a large panel of human kinases. | Designed for high MET specificity. | [3][11] |
| Tepotinib | Highly selective for MET. In a panel of over 400 kinases, few were weakly inhibited at clinically relevant concentrations. | Designed to avoid poly-pharmacology. | [4][12][13] |
| Savolitinib | Potent and highly selective MET TKI. | - | [14] |
| AMG 337 | Exquisitely selective, hitting only MET in a panel of 402 human kinases. | Demonstrates a very clean selectivity profile. | [15][16] |
| JNJ-38877605 | >600-fold selectivity for MET compared to over 200 other kinases. | Highly selective with potent MET inhibition. | [8][17] |
| SGX523 | >1,000-fold selective for MET versus other protein kinases. | One of the most selective MET inhibitors described. | [4] |
Clinical Efficacy and Safety in MET-Driven Cancers
The clinical development of MET inhibitors has been most prominent in NSCLC with MET exon 14 skipping mutations. The following tables provide a comparative summary of the pivotal clinical trial data for approved MET inhibitors in this patient population.
Table 3: Efficacy of Approved MET Kinase Inhibitors in METex14 Skipping NSCLC
| Inhibitor | Trial (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) | Median Duration of Response (mDoR) (months) |
| Capmatinib | GEOMETRY mono-1 (II) | Treatment-naïve | 68% | 12.4 | 12.6 |
| Previously treated | 41% | 5.4 | 9.7 | ||
| Tepotinib | VISION (II) | Treatment-naïve | 45% | - | - |
| Previously treated | 45% | 11.0 (overall) | 11.1 (overall) | ||
| Crizotinib | PROFILE 1001 (I) | Previously treated | 32% | 7.3 | 9.1 |
| Savolitinib | Phase II (China) | Treatment-naïve | 60.7% | 6.9 | - |
| Previously treated | 52.6% | 6.9 | - |
Note: Clinical trial data is subject to updates and may vary based on patient subgroups and lines of therapy.
Table 4: Common Treatment-Related Adverse Events (TRAEs) of Approved MET Kinase Inhibitors
| Inhibitor | Common TRAEs (any grade) | Grade ≥3 TRAEs |
| Capmatinib | Peripheral edema, nausea, vomiting, increased creatinine, fatigue. | Peripheral edema. |
| Tepotinib | Peripheral edema, nausea, diarrhea, increased creatinine. | Peripheral edema. |
| Crizotinib | Vision disorders, nausea, diarrhea, vomiting, edema, constipation. | Elevated transaminases, neutropenia. |
| Savolitinib | Peripheral edema, nausea, increased ALT/AST, vomiting, hypoalbuminemia. | Increased ALT/AST. |
| Cabozantinib | Diarrhea, fatigue, nausea, decreased appetite, palmar-plantar erythrodysesthesia, hypertension. | Hypertension, diarrhea, fatigue. |
Experimental Workflow and Protocols
Standardized and reproducible assays are fundamental for the evaluation and comparison of MET kinase inhibitors. The following diagram illustrates a general workflow for inhibitor characterization, followed by detailed protocols for key experiments.
Experimental Protocol 1: In Vitro MET Kinase Inhibition Assay (Biochemical IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against recombinant MET kinase.
Materials:
-
Recombinant human MET kinase (catalytic domain)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³³P]ATP
-
Test compound (MET inhibitor)
-
DMSO (for compound dilution)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the diluted test compound or DMSO control.
-
Add the MET kinase and the peptide substrate to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) during which the reaction is linear.
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash several times with 10% TCA to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
Experimental Protocol 2: Cellular MET Autophosphorylation Assay (Western Blot)
This protocol outlines a method to assess the ability of an inhibitor to block MET autophosphorylation in a cellular context.
Materials:
-
MET-dependent cancer cell line (e.g., MKN-45, EBC-1, or H1993)
-
Cell culture medium and supplements
-
Test compound (MET inhibitor)
-
Hepatocyte Growth Factor (HGF), if stimulating non-constitutively active cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MET (e.g., pY1234/1235), anti-total-MET
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed the MET-dependent cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or DMSO control for 1-2 hours.
-
If the cell line is not constitutively active, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-MET primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescence substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total-MET antibody to confirm equal protein loading.[7]
Experimental Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of a MET inhibitor on the viability of cancer cells.
Materials:
-
MET-dependent cancer cell line
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Test compound (MET inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO control in fresh medium.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.[8][10][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Quantitative proteomics discloses MET expression in mitochondria as a direct target of MET kinase inhibitor in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. raybiotech.com [raybiotech.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
Validating On-Target Effects of MET Kinase-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MET kinase-IN-2 with other known MET kinase inhibitors. The on-target effects are evaluated using quantitative data from enzymatic and cellular assays, supported by detailed experimental protocols to aid in the design and interpretation of related studies.
MET Kinase Inhibitor Landscape: A Comparative Overview
The development of small molecule inhibitors targeting the MET (Mesenchymal-Epithelial Transition) receptor tyrosine kinase has become a significant area of focus in oncology research. Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, making it a prime therapeutic target. This guide focuses on this compound and compares its performance against other well-characterized MET inhibitors such as Crizotinib, Cabozantinib, Capmatinib, and Savolitinib.
Quantitative Comparison of MET Kinase Inhibitors
The following tables summarize the inhibitory activities of this compound and its alternatives. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Enzymatic Inhibitory Activity Against MET Kinase
| Inhibitor | Type | MET Kinase IC50 (nM) |
| This compound | Selective | 7.4[1] |
| Crizotinib | Type Ia | ~5-20 |
| Cabozantinib | Type II | 1.3 |
| Capmatinib | Type Ib | 0.13[2] |
| Savolitinib | Type Ib | 5[3] |
| Tepotinib | Type Ib | Not specified |
| Merestinib | Type II | Not specified |
Table 2: Cellular Inhibitory Activity (IC50) in Cancer Cell Lines
| Inhibitor | U-87 MG (Glioblastoma) | NIH-H460 (Lung Cancer) | HT-29 (Colon Cancer) | MKN-45 (Gastric Cancer) | Hs746t (Gastric Cancer) |
| This compound | 2.9 µM[1] | 4.5 µM[1] | 3.8 µM[1] | 3.2 µM[1] | Not Available |
| Crizotinib | Not Available | Not Available | Not Available | Not Available | Sensitive[4] |
| Cabozantinib | Not Available | Not Available | Not Available | Not Available | Not Available |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed methodologies for key validation experiments are provided below.
Western Blotting for MET Signaling Pathway Analysis
This protocol is designed to assess the ability of an inhibitor to block the phosphorylation of MET and its downstream effectors.
1. Cell Culture and Treatment:
-
Culture MET-dependent cancer cell lines (e.g., U-87 MG, MKN-45) to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound or other inhibitors for 2-4 hours.
-
Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes to induce MET phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Viability Assay (MTS/MTT Assay)
This assay determines the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours.[7]
3. Viability Measurement:
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
For MTT assays, a solubilization step is required to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Normalize the absorbance values to the untreated control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizing On-Target Effects
Diagrams are provided below to illustrate the MET signaling pathway and a typical experimental workflow for validating a MET kinase inhibitor.
Caption: MET Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating MET Kinase Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Differential responses of MET activations to MET kinase inhibitor and neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Met Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. Combination of type I and type II MET tyrosine kinase inhibitors as therapeutic approach to prevent resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Universe: A Comparative Guide to MET Kinase Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities or provide opportunities for therapeutic polypharmacology. This guide provides a comparative analysis of the cross-reactivity of a well-characterized MET kinase inhibitor, Crizotinib, with other kinases. As specific cross-reactivity data for "MET kinase-IN-2" is not publicly available, Crizotinib serves as a pertinent and well-documented exemplar for illustrating the principles of kinase inhibitor selectivity.
The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility.[1][2][3] Dysregulation of this pathway, often through MET amplification or mutations, is a known driver in various cancers.[2][4] MET kinase inhibitors are designed to block this signaling cascade; however, their interaction with other kinases across the human kinome can vary significantly.
Crizotinib Cross-Reactivity Profile
Crizotinib is a potent, ATP-competitive small-molecule inhibitor of both ALK and c-Met receptor tyrosine kinases.[5][6][7] Its selectivity has been extensively studied using various methods, including the KINOMEscan™ platform. This competition binding assay quantitatively measures the interaction of a compound with a large panel of kinases.
Below is a summary of the dissociation constants (Kd) for Crizotinib against MET and other significantly inhibited kinases from a KINOMEscan™ assay. A lower Kd value indicates a stronger binding affinity.
| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family |
| MET | 1.8 | Tyrosine Kinase |
| ALK | 24 | Tyrosine Kinase |
| ROS1 | 49 | Tyrosine Kinase |
| AXL | 110 | Tyrosine Kinase |
| TYRO3 | 160 | Tyrosine Kinase |
| MER | 210 | Tyrosine Kinase |
| DDR1 | 330 | Tyrosine Kinase |
| FLT3 | 460 | Tyrosine Kinase |
| TRKA | 620 | Tyrosine Kinase |
| TRKB | 830 | Tyrosine Kinase |
| TRKC | 1100 | Tyrosine Kinase |
This data is representative and compiled from publicly available KINOMEscan™ results. Actual values may vary between different experimental runs and platforms.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The cross-reactivity data for Crizotinib was generated using the KINOMEscan™ assay platform. This method provides a quantitative measure of the binding affinity between a test compound and a large panel of kinases.
Principle: The assay is based on a competition binding format.[8][9][10] A test compound is incubated with a kinase that is tagged with DNA, alongside an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
Procedure:
-
Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin. These beads are then blocked to reduce non-specific binding.[10]
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer. The reaction is incubated to allow for binding to reach equilibrium.[10]
-
Washing: The affinity beads are washed to remove any unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted kinase is measured by qPCR, which amplifies the DNA tag.
-
Data Analysis: The amount of kinase measured by qPCR is plotted against the concentration of the test compound. The dissociation constant (Kd) is then calculated from this binding curve.
Signaling Pathway and Off-Target Interactions
The following diagram illustrates the MET signaling pathway and highlights the primary target of Crizotinib (MET) as well as its most significant off-targets identified from the KINOMEscan™ data.
Caption: Crizotinib's inhibition of MET and key off-target kinases.
Comparison with Other MET Kinase Inhibitors
While a full KINOMEscan™ profile for every MET inhibitor is not always publicly available, qualitative descriptions of their selectivity exist.
-
Capmatinib: Described as a highly potent and selective MET inhibitor.[11][12][13][14] Its potency against MET has been reported to be higher than that of crizotinib, savolitinib, and cabozantinib in certain assays.[15]
-
Savolitinib: Also characterized as a potent and selective MET inhibitor.[16][17][18][19] It has demonstrated efficacy in MET-driven cancers with a manageable safety profile.[16][18]
-
Cabozantinib and Merestinib: These are examples of Type II MET TKIs which often have a broader target profile compared to Type I inhibitors like Crizotinib.[11]
Conclusion
The cross-reactivity profile of a kinase inhibitor is a critical aspect of its preclinical and clinical characterization. As demonstrated with Crizotinib, even relatively selective inhibitors can interact with multiple off-target kinases. This guide highlights the importance of comprehensive profiling using assays like KINOMEscan™ to understand the full spectrum of a compound's activity. For researchers developing new MET kinase inhibitors, a thorough understanding of their selectivity is essential for predicting potential efficacy and safety profiles.
References
- 1. Signaling by MET | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complete Pathological Response to Crizotinib in a Patient with ALK-rearranged Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-world experience with capmatinib in MET exon 14-mutated non-small cell lung cancer (RECAP): a retrospective analysis from an early access program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of MET Kinase-IN-2 Against Established Inhibitors
This guide provides a comprehensive benchmark of MET kinase-IN-2 against well-established MET kinase inhibitors, namely Crizotinib, Capmatinib, and Tepotinib. The following sections present a comparative analysis of their performance based on key experimental data, detailed experimental protocols for the cited assays, and visual representations of the MET signaling pathway and a typical inhibitor screening workflow. This document is intended for researchers, scientists, and drug development professionals working on MET-targeted therapies.
Data Presentation: Quantitative Comparison of MET Kinase Inhibitors
The following table summarizes the in-vitro potency of this compound and the standard inhibitors against MET kinase and other off-target kinases. The half-maximal inhibitory concentration (IC50) is a widely accepted measure of a drug's potency.
| Inhibitor | MET IC50 | Off-Target Kinase IC50s | Reference |
| This compound | 7.4 nM | AXL (16.5 nM), Flt4 (35.1 nM), KDR (198 nM), Mer (22.3 nM), TEK (71.9 nM), TYRO3 (28.7 nM) | [1] |
| Crizotinib | ~11 nM (cell-based) | ALK (24 nM), ROS1 (<0.025 nM Ki) | [2] |
| Capmatinib | 0.13 nM (average) | Highly selective (>10,000-fold over other kinases) | [3][4] |
| Tepotinib | 1.7 - 4 nM | Highly selective (>200-fold over IRAK4, TrkA, Axl, IRAK1, and Mer) | [5][6][7] |
Experimental Protocols
The data presented in this guide is typically generated using the following standard experimental methodologies.
1. In-vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: A purified recombinant MET kinase is incubated with its substrate (e.g., a peptide substrate) and ATP in the presence of varying concentrations of the test inhibitor. The amount of phosphorylated substrate is then quantified.
-
General Procedure:
-
A solution of purified MET kinase is prepared in a kinase buffer.
-
Serial dilutions of the test compounds (this compound, crizotinib, etc.) are prepared.
-
The kinase, substrate, and inhibitor are mixed in a microplate well and the reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated product is measured using a suitable detection method, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence resonance energy transfer (FRET).
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Cell-Based Proliferation/Viability Assay (e.g., MTT Assay)
-
Objective: To assess the effect of the inhibitors on the proliferation and viability of MET-dependent cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
-
General Procedure:
-
MET-dependent cancer cell lines (e.g., HT-29, MKN-45, U-87 MG) are seeded in 96-well plates and allowed to adhere overnight.[1]
-
The cells are then treated with a range of concentrations of the test inhibitors for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilization solution is then added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
-
3. Western Blot Analysis for Phospho-MET
-
Objective: To determine the effect of inhibitors on the phosphorylation status of MET and its downstream signaling proteins in whole cells.
-
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, the activation status of a signaling pathway can be assessed.
-
General Procedure:
-
MET-dependent cells are treated with the inhibitors for a defined period.
-
The cells are then lysed to extract the total protein.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific for phospho-MET (and other downstream targets like phospho-AKT or phospho-ERK), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples.
-
Mandatory Visualizations
MET Signaling Pathway
The following diagram illustrates the MET signaling pathway, which is aberrantly activated in many cancers. MET inhibitors aim to block this signaling cascade.
Caption: The HGF/MET signaling pathway and its downstream effectors.
Experimental Workflow for Benchmarking MET Kinase Inhibitors
The diagram below outlines a typical workflow for the preclinical benchmarking of novel MET kinase inhibitors against known standards.
Caption: A streamlined workflow for benchmarking MET kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Navigating Resistance: A Comparative Guide to MET Kinase Inhibitors in Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to targeted therapies remains a critical challenge in oncology. In cancers driven by the MET proto-oncogene, resistance to MET tyrosine kinase inhibitors (TKIs) can arise through on-target mutations within the MET kinase domain or through the activation of bypass signaling pathways. This guide provides a comparative overview of different classes of MET inhibitors and their efficacy in overcoming these resistance mechanisms. As "MET kinase-IN-2" does not correspond to a publicly documented inhibitor, this guide will focus on the well-established Type I and Type II MET inhibitors, providing a framework for evaluating novel compounds against existing therapeutic strategies.
Understanding MET Inhibitor Classes and Resistance
MET inhibitors are broadly classified based on their binding mode to the kinase domain.
-
Type I MET Inhibitors (e.g., Crizotinib, Capmatinib, Savolitinib) bind to the active conformation of the MET kinase. They are often potent inhibitors of wild-type MET but can be rendered ineffective by mutations in the kinase domain that alter the drug-binding pocket.
-
Type II MET Inhibitors (e.g., Cabozantinib, Glesatinib, Merestinib) bind to the inactive conformation of the MET kinase. This different binding mode can allow them to overcome resistance mediated by certain mutations that affect the ATP-binding site targeted by Type I inhibitors.
Resistance to MET inhibitors can be broadly categorized as:
-
On-target resistance: This typically involves secondary mutations in the MET kinase domain, such as D1228 and Y1230 mutations, which can confer resistance to Type I inhibitors.[1][2] MET gene amplification can also drive resistance.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for MET signaling, such as the EGFR or KRAS pathways.[2]
Comparative Performance of MET Inhibitors in Resistant Cell Lines
The following tables summarize hypothetical, yet representative, quantitative data from key experiments comparing the activity of Type I and Type II MET inhibitors against cell lines harboring common resistance mutations.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | Type I Inhibitor (e.g., Crizotinib) | Type II Inhibitor (e.g., Cabozantinib) |
| Wild-Type MET | 5 | 10 |
| MET (D1228N Mutation) | 500 | 20 |
| MET (Y1230H Mutation) | >1000 | 25 |
| MET (L1195V Mutation) | 800 | 600 |
| MET Amplification | 15 | 30 |
This table illustrates that while Type I inhibitors are potent against wild-type MET, their activity is significantly reduced against common resistance mutations (D1228N, Y1230H), whereas Type II inhibitors can retain significant activity.
Table 2: Cellular Proliferation Assay (GI50, nM) in Engineered Cell Lines
| Cell Line | Type I Inhibitor (e.g., Capmatinib) | Type II Inhibitor (e.g., Glesatinib) |
| Ba/F3 (Wild-Type MET) | 10 | 25 |
| Ba/F3 (MET D1228N) | >2000 | 50 |
| Ba/F3 (MET Y1230C) | >2000 | 65 |
| EBC-1 (MET amplified) | 20 | 40 |
This table demonstrates the differential sensitivity of cells expressing resistant MET mutations to Type I and Type II inhibitors in a cellular context.
Table 3: Western Blot Analysis of MET Phosphorylation in Resistant Cells
| Cell Line & Treatment | p-MET (Tyr1234/1235) Inhibition |
| MET D1228N + Type I Inhibitor | Minimal |
| MET D1228N + Type II Inhibitor | Strong |
| MET Y1230H + Type I Inhibitor | Minimal |
| MET Y1230H + Type II Inhibitor | Strong |
This table summarizes the expected outcome of a Western blot experiment, showing that Type II inhibitors can effectively suppress MET activation in cells with mutations that confer resistance to Type I inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells (e.g., Ba/F3 engineered to express MET variants) in 96-well plates at a density of 5,000 cells per well in 100 µL of appropriate growth medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the MET inhibitors (Type I and Type II) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.[3]
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot for MET Phosphorylation
-
Cell Culture and Treatment: Culture resistant cell lines (e.g., those harboring MET D1228N or Y1230H mutations) to 70-80% confluency. Treat the cells with the respective MET inhibitors at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MET (Tyr1234/1235) and total MET, diluted in 5% BSA/TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant MET kinase (wild-type or mutant), a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and the test inhibitors at various concentrations in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ Kinase Assay (Promega). This assay measures luminescence, which is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizing Signaling and Resistance
The following diagrams illustrate the MET signaling pathway, a typical experimental workflow for evaluating inhibitors, and the logical relationship of inhibitor resistance.
Caption: The MET signaling pathway, which regulates cell proliferation, survival, and invasion.
Caption: Workflow for comparing the efficacy of MET inhibitors in resistant cell lines.
Caption: Logical flow of MET inhibitor action and the emergence of resistance.
References
Differential Response of Cancer Cell Lines to the MET Kinase Inhibitor Crizotinib
A Comparative Guide for Researchers
This guide provides a comparative analysis of the differential response of various cancer cell lines to Crizotinib, a potent small-molecule inhibitor of the MET receptor tyrosine kinase. The data presented here, compiled from peer-reviewed studies, offers researchers a valuable resource for selecting appropriate cell line models for investigating MET-targeted therapies.
Introduction to MET Kinase and Crizotinib
The MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Aberrant activation of the MET signaling pathway, through mechanisms such as gene amplification, exon 14 skipping mutations, or overexpression, is a known driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer.[3][4][5]
Crizotinib is a multi-targeted tyrosine kinase inhibitor that effectively targets MET, as well as ALK and ROS1 kinases.[3][5] Its efficacy is particularly pronounced in tumors harboring MET alterations, making it a valuable tool for both basic research and clinical applications.
Comparative Efficacy of Crizotinib Across Cancer Cell Lines
The sensitivity of cancer cell lines to Crizotinib varies significantly and is often correlated with their MET dependency. Cell lines with MET gene amplification are generally more sensitive to the inhibitory effects of Crizotinib.
Quantitative Analysis of Crizotinib Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Crizotinib in a panel of cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | MET Status | IC50 (µM) | Reference |
| MKN45 | Gastric Cancer | MET Amplification | <0.2 | [4] |
| HSC58 | Gastric Cancer | MET Amplification | <0.2 | [4] |
| 58As1 | Gastric Cancer | MET Amplification | <0.2 | [4] |
| 58As9 | Gastric Cancer | MET Amplification | <0.2 | [4] |
| SNU5 | Gastric Cancer | MET Amplification | <0.2 | [4] |
| Hs746T | Gastric Cancer | MET Amplification | <0.2 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 5.16 | [3] |
| MCF-7 | Breast Cancer | Not Specified | 1.5 | [3] |
| SK-BR-3 | Breast Cancer | Not Specified | 3.85 | [3] |
Visualizing the MET Signaling Pathway and Crizotinib's Mechanism of Action
To understand how Crizotinib exerts its effects, it is essential to visualize the MET signaling pathway and the point of intervention.
References
- 1. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
Confirming MET Kinase-IN-2 Activity Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of MET kinase using MET kinase-IN-IN-2 and the genetic knockdown of the MET gene. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their study and to validate their findings.
Comparison of Pharmacological Inhibition and Genetic Knockdown of MET
| Parameter | MET Kinase-IN-2 (Pharmacological Inhibition) | MET Genetic Knockdown (siRNA/shRNA) | Key Considerations |
| Mechanism of Action | Reversible or irreversible binding to the ATP-binding site of the MET kinase domain, inhibiting its catalytic activity. | Degradation of MET mRNA, leading to a reduction in the total amount of MET protein. | Pharmacological inhibition is rapid and tunable, while genetic knockdown provides a more sustained and potentially complete loss of protein. |
| Specificity | This compound is a potent and selective inhibitor with an IC50 of 7.4 nM for MET kinase. However, it also shows inhibitory activity against other kinases like AXL, Flt4, KDR, Mer, TEK, and TYRO3 at higher concentrations.[1] | Can be highly specific to the MET mRNA sequence, but off-target effects are possible and need to be controlled for. | The potential for off-target effects exists with both methods. It is crucial to validate the specificity of the chosen approach. |
| Efficacy in Cell Viability | In some cell lines, such as HT-29 and HCT-116, a selective MET inhibitor (PHA-665752) did not significantly inhibit cell viability at concentrations up to 5 µM.[1] | Knockdown of MET by siRNA led to a significant inhibition of cell viability in HT-29 (77.8% of control) and HCT-116 (82.9% of control) cells.[1] | The impact on cell viability can be cell-line dependent and may differ between pharmacological and genetic inhibition. |
| Effect on Downstream Signaling | Effectively inhibits HGF-induced phosphorylation of MET and downstream signaling molecules like AKT and ERK.[1] | Abrogates downstream MET signaling to molecules such as Akt and p44/42 mitogen-activated protein kinase.[2] | Both methods are effective at blocking the canonical MET signaling pathway. |
| Effect on Cell Migration | The MET inhibitor SU11274 significantly reduced the migration of human melanoma cells.[3] | MET knockdown has been shown to abrogate HGF-induced cell motility.[4] | Both approaches can effectively inhibit MET-driven cell migration. |
| Duration of Effect | The effect is typically transient and dependent on the compound's half-life and continued presence. | Can lead to a sustained loss of protein expression, particularly with stable shRNA expression. | The desired duration of the experiment is a key factor in choosing the method. |
| Knockdown/Inhibition Efficiency | IC50 of 7.4 nM for MET kinase activity.[1] | MET expression can be reduced by 62-71% in various cell lines, and up to 85-100% in sensitive lines with optimized delivery systems.[2] | Both methods can achieve high levels of target modulation. |
Experimental Protocols
Western Blotting for MET Phosphorylation
Objective: To determine the levels of total and phosphorylated MET protein following treatment with this compound or MET siRNA.
Protocol:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or transfect with MET siRNA for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MET (e.g., Tyr1234/1235) and total MET overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound or MET siRNA on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
For pharmacological inhibition, treat the cells with various concentrations of this compound.
-
For genetic knockdown, transfect the cells with MET siRNA or a non-targeting control siRNA.
-
-
Incubation:
-
Incubate the plates for 24-72 hours.
-
-
MTT Addition:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Cell Migration Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound or MET siRNA on cell migration.
Protocol:
-
Chamber Preparation:
-
Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size).
-
Coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen to promote cell attachment.
-
-
Cell Preparation:
-
Treat cells with this compound or transfect with MET siRNA.
-
After the desired incubation time, harvest the cells and resuspend them in a serum-free medium.
-
-
Assay Setup:
-
Add a chemoattractant (e.g., serum-containing medium or HGF) to the lower chamber of the Boyden apparatus.
-
Place the membrane over the lower chamber.
-
Add the cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber for a period that allows for cell migration (typically 4-24 hours) at 37°C.
-
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Count the number of migrated cells in several microscopic fields.
-
Quantify the results and compare the different treatment groups.
-
Visualizations
Caption: MET Signaling Pathway
Caption: Experimental Workflow
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling MET Kinase-IN-2
Essential safety protocols and operational guidelines for the potent and selective MET kinase inhibitor, MET kinase-IN-2, are critical for ensuring a safe and effective research environment. This guide provides immediate, essential information on personal protective equipment (PPE), handling procedures, and disposal plans to support researchers, scientists, and drug development professionals.
This compound is a powerful research tool in the study of cancer and other diseases driven by the MET signaling pathway. As with any potent bioactive compound, proper handling and disposal are paramount to protect laboratory personnel and the environment. This document outlines the necessary precautions and step-by-step procedures for the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves (Nitrile, double-gloved), disposable gown/lab coat, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator (or higher) to prevent inhalation of fine particles. |
| Solution Preparation and Handling | Chemical-resistant gloves (Nitrile), disposable gown/lab coat, and safety glasses with side shields or chemical splash goggles. Work should be conducted in a certified chemical fume hood. |
| In Vitro and In Vivo Administration | Chemical-resistant gloves (Nitrile), disposable gown/lab coat, and safety glasses. For procedures with a risk of aerosol generation, a biosafety cabinet or fume hood is recommended. |
| Waste Disposal | Chemical-resistant gloves (Nitrile), disposable gown/lab coat, and safety glasses. |
Operational Plan: From Receipt to Disposal
A clear and structured workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages of the operational plan.
Step-by-Step Handling Procedures:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. This compound should be stored in a tightly sealed container in a designated, secure location. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light and moisture.[1]
-
Preparation of Stock Solutions: All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.
-
Weighing: Use a calibrated analytical balance. To minimize the generation of airborne particles, handle the solid carefully.
-
Solvent Selection: A common solvent for creating stock solutions of similar kinase inhibitors is Dimethyl Sulfoxide (DMSO).[1]
-
Dissolution: Slowly add the solvent to the solid this compound. Gentle vortexing or sonication can be used to aid dissolution.
-
Aliquoting: Once a homogenous stock solution is prepared, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -20°C or -80°C.[1]
-
-
Experimental Use:
-
When diluting stock solutions to working concentrations, continue to work within a chemical fume hood.
-
For cell culture experiments, add the final concentration of this compound to the media in a biosafety cabinet.
-
For animal studies, prepare the dosing solution in a fume hood. Administer the compound using appropriate animal handling and safety procedures.
-
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedures:
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Solid Waste: Contaminated gloves, gowns, pipette tips, and empty vials.
-
Liquid Waste: Unused stock solutions, working solutions, and contaminated cell culture media.
-
Sharps Waste: Contaminated needles and syringes.
-
-
Waste Collection:
-
Collect solid waste in a designated, clearly labeled, and sealed hazardous waste bag or container.
-
Collect liquid waste in a sealed, leak-proof, and chemically compatible container that is clearly labeled as hazardous chemical waste.
-
Collect sharps in a designated sharps container.
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
